molecular formula C14H20O9 B017725 2-Deoxy-D-glucose-tetraacetate CAS No. 69515-91-9

2-Deoxy-D-glucose-tetraacetate

Cat. No.: B017725
CAS No.: 69515-91-9
M. Wt: 332.30 g/mol
InChI Key: KLEORKVJPIJWNG-VMXNZORSSA-N
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Description

2-Deoxy-D-glucose-tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C14H20O9 and its molecular weight is 332.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3S,4R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13?,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEORKVJPIJWNG-VMXNZORSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447840
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose
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URL https://comptox.epa.gov/dashboard/DTXSID50447840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69515-91-9
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of 2-Deoxy-D-glucose-tetraacetate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-glucose-tetraacetate (CAS 69515-91-9), the tetra-acetylated form of the glycolysis inhibitor 2-Deoxy-D-glucose (2-DG), is a biochemical reagent of significant interest in the field of glycobiology and cancer research.[1][2][3] Its esterified nature presents altered physicochemical properties compared to its parent compound, potentially influencing its cellular uptake, mechanism of action, and therapeutic efficacy. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of this compound, with a focus on its effects on insulin (B600854) secretion and its cytotoxic properties against various cell lines. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, systematically named 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, is a derivative of 2-deoxy-D-glucose where the hydroxyl groups at positions 1, 3, 4, and 6 are replaced by acetate (B1210297) esters. This modification increases the lipophilicity of the molecule compared to 2-DG.

Molecular Formula: C₁₄H₂₀O₉[4]

Molecular Weight: 332.30 g/mol [4]

CAS Number: 69515-91-9[4]

Below is a two-dimensional representation of the chemical structure of this compound, illustrating the pyranose ring and the four acetyl groups.

chemical_structure Chemical Structure of this compound O1 O C5 C5 O1->C5 C1 C1 C1->O1 OAc1 OAc C1->OAc1 C2 C2 C2->C1 H2a H C2->H2a H2b H C2->H2b C3 C3 C3->C2 OAc3 OAc C3->OAc3 C4 C4 C4->C3 OAc4 OAc C4->OAc4 C5->C4 C6 C6 C5->C6 H5 H C5->H5 OAc6 OAc C6->OAc6 O3 O O4 O O6 O

Caption: 2D structure of this compound.

Synthesis

A common method for the synthesis of this compound involves the acetylation of 2-deoxy-D-glucose. A detailed protocol is outlined in the experimental section. The synthesis of the precursor, 2-deoxy-D-glucose, can be achieved through various methods, including the haloalkoxylation of R-D-Glucal followed by reduction and hydrolysis.

Biological Activity

Dual Effect on Insulin Release

This compound exhibits a concentration-dependent dual effect on glucose-induced insulin release from pancreatic islets.[2] At lower concentrations (0.19 to 1.7 mM), it enhances insulin secretion, while at higher concentrations (e.g., 10 mM), it inhibits it.[2] This suggests a complex mechanism of action that may involve both metabolic effects and direct interaction with cellular components.

Table 1: Effect of this compound on Glucose-Induced Insulin Release

Concentration (mM)Effect on Insulin Release (in the presence of 8.3 mM D-glucose)Anomer Preference
0.19 - 1.7Augmentationα-anomer > β-anomer
10Inhibitionα-anomer > β-anomer
Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cell types, including human lymphocytes, fibroblasts, and melanoma cells.[1] This cytotoxicity is both concentration- and time-dependent.

Table 2: Cytotoxic Effects of this compound

Cell TypeConcentration RangeTime-Dependent EffectObserved Outcome
Activated T cells10 µM - 1.0 mM-Inhibition of proliferation
Unstimulated PBMC10 µM - 1.0 mM-Decreased viability
Anti-CD3 stimulated PBMC10 µM - 1.0 mM-Decreased viability
Human skin fibroblasts--Comparable to lymphocytes
Human melanoma cells (Colo 38)0.1 - 1.0 mM4 - 72 hCytotoxic action

Interestingly, in human melanoma cells, the induced cell death was found to be necrotic rather than apoptotic.[1]

Experimental Protocols

Synthesis of 2-Deoxy-1,3,4,6-tetra-O-acetyl-α/β-D-glucopyranoside

This protocol is adapted from a patented synthesis method for 2-deoxy-D-glucose, where the tetra-acetylated compound is a key intermediate.

Materials:

  • Methyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside

  • Acetic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (B86663)

  • Water

Procedure:

  • To a stirred solution of methyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside in acetic acid and acetic anhydride, add concentrated sulfuric acid at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the organic phase with saturated sodium bicarbonate solution and water.

  • Dry the organic phase over sodium sulfate and concentrate to obtain the crude product.

  • The crude product can be further purified by crystallization.

Cell Viability Assay (MTT Assay)

This is a general protocol for assessing cell viability after treatment with this compound.

Materials:

  • Target cells (e.g., human melanoma cells)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well microtiter plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plates for the desired time period (e.g., 4 to 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

experimental_workflow Cell Viability Assay Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of This compound B->C D Incubate for desired time C->D E Add MTT solution D->E F Incubate for formazan formation E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Caption: Workflow for a typical cell viability assay.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known mechanisms of its parent compound, 2-deoxy-D-glucose, several pathways are likely to be involved. 2-DG is known to inhibit glycolysis, leading to a decrease in cellular ATP levels and an increase in AMP. This metabolic stress can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Furthermore, the cytotoxic effects, particularly the induction of necrosis, suggest that at higher concentrations, this compound may lead to severe energy depletion and cellular damage, bypassing the programmed cell death pathways of apoptosis.

signaling_pathway Hypothesized Signaling Pathway compound This compound glycolysis Glycolysis Inhibition compound->glycolysis atp Decreased ATP / Increased AMP glycolysis->atp ampk AMPK Activation atp->ampk energy_stress Cellular Energy Stress atp->energy_stress ampk->energy_stress necrosis Necrotic Cell Death energy_stress->necrosis

Caption: Hypothesized signaling cascade.

Conclusion

This compound is a promising molecule with complex biological activities. Its dual effect on insulin secretion and its potent cytotoxic effects warrant further investigation. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery, metabolic disorders, and oncology. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential.

References

An In-depth Technical Guide to 2-Deoxy-D-glucose-tetraacetate: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Deoxy-D-glucose-tetraacetate, a tetra-acetylated derivative of the glucose analog 2-Deoxy-D-glucose (2-DG). This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound. While 2-Deoxy-D-glucose itself is extensively studied for its role as a glycolysis inhibitor, this guide focuses on its peracetylated form, detailing its known properties, a synthesis protocol, and the metabolic pathway of its parent compound.

Core Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below. It is important to note that some variation in reported melting points exists in the literature, which may be attributable to the presence of different anomers (α/β) or variations in purity.

PropertyValueReference
Molecular Formula C₁₄H₂₀O₉[1]
Molecular Weight 332.30 g/mol [1]
CAS Number 69515-91-9[1]
Melting Point 70-74 °C[2]
115-118 °C
Solubility Soluble in Dichloromethane, Methanol[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of a suitable precursor. The following protocol is based on procedures described for the synthesis of acetylated sugar derivatives.

Experimental Protocol: Acetylation of 2-Deoxy-D-glucose

Materials:

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-Deoxy-D-glucose in anhydrous pyridine.

  • Acetylation: Cool the solution in an ice bath to 0 °C. Slowly add acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product. The structure and purity should be confirmed by NMR, IR, and Mass Spectrometry.

Spectral Data and Characterization

Detailed spectral data for this compound is not widely available in public spectral databases. However, based on the analysis of related compounds, the following methodologies are standard for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is crucial for confirming the presence of the acetyl groups and the overall structure of the sugar ring.

    • Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Expected Signals: Protons of the acetyl groups are expected to appear as singlets in the range of δ 1.9-2.2 ppm. The protons on the pyranose ring will appear as a series of multiplets in the range of δ 3.5-5.5 ppm. The anomeric proton (H-1) is typically the most downfield of the ring protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

    • Sample Preparation: As with ¹H NMR, the sample is dissolved in a suitable deuterated solvent.

    • Expected Signals: The carbonyl carbons of the acetyl groups are expected in the δ 169-171 ppm region. The carbons of the pyranose ring will appear in the δ 60-100 ppm range. The methyl carbons of the acetyl groups will be observed around δ 20-21 ppm.

Infrared (IR) Spectroscopy
  • Methodology: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent like dichloromethane, or as a KBr pellet.

  • Expected Absorptions:

    • Strong C=O stretching vibrations from the acetate carbonyl groups are expected around 1740-1750 cm⁻¹.

    • C-O stretching vibrations from the acetyl groups and the pyranose ring ether linkage will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

    • C-H stretching and bending vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹ and 1370-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)
  • Methodology: Mass spectral analysis can be performed using various ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Expected Ions: The mass spectrum should show a molecular ion peak (or adducts, e.g., [M+Na]⁺) corresponding to the molecular weight of this compound (332.30 g/mol ). Fragmentation patterns would likely involve the loss of acetyl groups.

Metabolic Pathway of 2-Deoxy-D-glucose

This compound is expected to be deacetylated in vivo to yield 2-Deoxy-D-glucose. The parent compound, 2-DG, is a well-known inhibitor of glycolysis. It is transported into cells via glucose transporters and is a substrate for hexokinase, the first enzyme in the glycolytic pathway.

glycolysis_inhibition cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose_ext Glucose GLUT Glucose Transporter (GLUT) Glucose_ext->GLUT Uptake 2DG_ext 2-Deoxy-D-glucose 2DG_ext->GLUT Uptake Glucose_int Glucose GLUT->Glucose_int 2DG_int 2-Deoxy-D-glucose GLUT->2DG_int Hexokinase Hexokinase Glucose_int->Hexokinase 2DG_int->Hexokinase G6P Glucose-6-phosphate Hexokinase->G6P Phosphorylation 2DG6P 2-Deoxy-D-glucose-6-phosphate Hexokinase->2DG6P Phosphorylation PGI Phosphoglucose (B3042753) Isomerase G6P->PGI 2DG6P->Hexokinase Inhibits 2DG6P->PGI Inhibits Glycolysis Further Glycolysis PGI->Glycolysis

Caption: Inhibition of glycolysis by 2-Deoxy-D-glucose.

As depicted in the diagram, hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by the enzyme phosphoglucose isomerase. The accumulation of 2-DG-6-P within the cell leads to feedback inhibition of hexokinase, thereby blocking the initial step of glycolysis and depriving the cell of energy. This mechanism is of significant interest in cancer research, as many tumor cells exhibit high rates of glycolysis.

References

An In-depth Technical Guide to the Synthesis of 2-Deoxy-D-glucose-tetraacetate from D-glucal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 2-Deoxy-D-glucose-tetraacetate, a derivative of the important glucose analog 2-Deoxy-D-glucose (2-DG). 2-DG and its derivatives are of significant interest in drug development and research, particularly in oncology and virology, due to their ability to interfere with glucose metabolism. This document outlines a robust two-step synthesis commencing from the readily available starting material, tri-O-acetyl-D-glucal.

The synthesis involves an initial epoxidation of the glucal double bond, followed by an acid-catalyzed ring-opening and in situ acetylation to yield the final tetra-acetylated product. This guide furnishes detailed experimental protocols, quantitative data for each key transformation, and visualizations of the synthetic pathway and reaction mechanism to facilitate a thorough understanding for researchers and professionals in the field.

I. Synthesis Overview and Data

The overall synthetic strategy is a two-step process starting from 3,4,6-Tri-O-acetyl-D-glucal:

  • Epoxidation: The double bond of 3,4,6-Tri-O-acetyl-D-glucal is epoxidized to form a mixture of 1,2-anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose and its manno-epimer.

  • Acid-Catalyzed Ring Opening and Acetylation: The epoxide ring is opened under acidic conditions, followed by acetylation of the newly formed hydroxyl group at C-2 and the anomeric hydroxyl group to yield this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Epoxidation of 3,4,6-Tri-O-acetyl-D-glucal

ParameterValueReference
Starting Material3,4,6-Tri-O-acetyl-D-glucal[1]
Key ReagentsOxone®, Acetone (B3395972), Sodium Bicarbonate[1]
Solvent SystemDichloromethane (B109758), Water[1]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time~2.5 hours[1]
Product1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose (and manno-epimer)[1]
Yield87% (overall for mixture of epoxides)[1]

Table 2: Acid-Catalyzed Ring Opening and Acetylation

ParameterValueReference
Starting Material1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose mixture[2]
Key ReagentsAcetic Anhydride (B1165640), Acetic Acid, Sulfuric Acid (catalyst)[2]
SolventAcetic Anhydride/Acetic Acid[2]
Reaction Temperature0 °C to Room Temperature[2]
Reaction Time~2 hours[2]
Product1,3,4,6-tetra-O-acetyl-2-deoxy-α/β-D-glucopyranose[2]
Yield~86%[2]

II. Experimental Protocols

Step 1: Epoxidation of 3,4,6-Tri-O-acetyl-D-glucal

This protocol is adapted from the in situ generation of dimethyldioxirane (B1199080) (DMDO) for the epoxidation of glycals.[1]

Materials:

  • 3,4,6-Tri-O-acetyl-D-glucal (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Oxone® (Potassium peroxymonosulfate) (2.0 eq)

  • Water

  • Sodium sulfite (B76179) (for workup)

  • Magnesium sulfate (B86663) (or Sodium sulfate), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,6-Tri-O-acetyl-D-glucal (e.g., 3.00 g, 11.02 mmol) in a biphasic solution of dichloromethane (50 mL), acetone (5 mL), and saturated aqueous sodium bicarbonate (100 mL).

  • Cool the vigorously stirred mixture in an ice bath.

  • In a separate beaker, prepare a solution of Oxone® (e.g., 13.6 g, 22.12 mmol) in water (60 mL).

  • Add the Oxone® solution dropwise to the cooled, biphasic glucal solution over a period of 20 minutes.

  • After the addition is complete, continue to stir the reaction mixture vigorously at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, separate the organic phase.

  • Extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic phases and wash with a saturated aqueous solution of sodium sulfite, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of the corresponding gluco and manno 1,2-anhydrosugars. This product is often used in the next step without further purification.

Step 2: Acid-Catalyzed Ring Opening and Acetylation to this compound

This protocol is based on the acetolysis of a related 2-deoxy-glucose derivative and the general principles of acid-catalyzed epoxide ring opening.[2]

Materials:

  • Crude 1,2-anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose mixture from Step 1 (1.0 eq)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the crude epoxide mixture (e.g., calculated based on the starting amount of glucal) in glacial acetic acid (e.g., 40 mL per 47 g of starting glucal equivalent) and acetic anhydride (e.g., 110 mL per 47 g of starting glucal equivalent), cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.94 mL per 47 g of starting glucal equivalent) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the epoxide is consumed.

  • Upon completion, dilute the reaction mixture with water (e.g., 50 mL) and extract with dichloromethane (3 x 150 mL).

  • Separate the organic phase and carefully wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by crystallization or column chromatography.

III. Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic workflow from D-glucal to the final tetra-acetylated product.

Synthesis_Workflow D_Glucal 3,4,6-Tri-O-acetyl-D-glucal Epoxide 1,2-Anhydro-3,4,6-tri-O-acetyl- α-D-glucopyranose (and manno isomer) D_Glucal->Epoxide Epoxidation (DMDO, in situ) Tetraacetate 1,3,4,6-tetra-O-acetyl-2-deoxy- α/β-D-glucopyranose Epoxide->Tetraacetate Ring Opening & Acetylation (H₂SO₄, Ac₂O, AcOH)

Caption: Synthetic pathway from 3,4,6-Tri-O-acetyl-D-glucal.

Reaction Mechanism: Acid-Catalyzed Ring Opening

This diagram depicts the plausible mechanism for the acid-catalyzed ring opening of the epoxide intermediate.

Ring_Opening_Mechanism cluster_0 Mechanism Steps cluster_1 Nucleophilic Attack Protonated_Epoxide Protonated Epoxide Oxocarbenium_Intermediate Oxocarbenium-like Intermediate Protonated_Epoxide->Oxocarbenium_Intermediate Ring Opening Acetylated_Intermediate Acetylated Intermediate Oxocarbenium_Intermediate->Acetylated_Intermediate Final_Product This compound Acetylated_Intermediate->Final_Product Further Acetylation & Deprotonation Epoxide Epoxide Intermediate Epoxide->Protonated_Epoxide Protonation H_plus H⁺ AcOH AcOH or Ac₂O (Nucleophile)

Caption: Mechanism of acid-catalyzed epoxide ring opening.

This technical guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these procedures as necessary for their specific laboratory conditions and research goals.

References

The Double-Edged Sword: Unraveling the Biological Activity of Acetylated 2-Deoxy-D-Glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down many avenues, with metabolic inhibitors emerging as a particularly promising class of molecules. Among these, 2-deoxy-D-glucose (2-DG), a glucose analog, has garnered significant attention for its ability to interfere with the aberrant metabolism of cancer cells. However, the clinical utility of 2-DG has been hampered by certain limitations. This has spurred the development of acetylated derivatives of 2-DG, designed to enhance its pharmacological properties. This technical guide provides an in-depth exploration of the biological activity of these acetylated 2-deoxy-D-glucose derivatives, offering a comprehensive resource for scientists and drug development professionals in the field of oncology and metabolic diseases.

Introduction: The Rationale for Acetylating 2-Deoxy-D-Glucose

Cancer cells are notoriously dependent on glucose to fuel their rapid proliferation, a phenomenon known as the Warburg effect.[1] 2-Deoxy-D-glucose exploits this dependency by acting as a competitive inhibitor of glycolysis, the primary pathway for glucose metabolism.[2] Once taken up by cells through glucose transporters, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). Unlike its natural counterpart, glucose-6-phosphate, 2-DG-6-P cannot be further metabolized, leading to its accumulation within the cell and a subsequent blockade of the glycolytic pathway.[2]

Despite its promise, the therapeutic application of 2-DG has faced challenges. To address these, researchers have turned to acetylation, a chemical modification that can alter the physicochemical properties of a molecule, including its lipophilicity and cell permeability. Acetylated derivatives of 2-DG are being investigated as prodrugs, which, upon entering the cell, can be hydrolyzed by intracellular esterases to release the active 2-DG molecule. This strategy aims to improve the pharmacokinetic profile and therapeutic efficacy of 2-DG.

Quantitative Biological Activity of Acetylated 2-Deoxy-D-Glucose Derivatives

The biological activity of acetylated 2-deoxy-D-glucose derivatives is a critical area of investigation. While research is ongoing, preliminary data for some of these compounds have demonstrated their potential as anticancer agents. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values in various cancer cell lines. For comparison, data for the parent compound, 2-deoxy-D-glucose, are also included.

CompoundCell LineCancer TypeIC50 (mM)Assay TypeReference
2-Deoxy-D-glucose (2-DG) A549Lung Cancer> 50Cell Viability[3]
NCI-H460Lung Cancer10.5Cell Viability[3]
SkBr3Breast Cancer4Cell Growth Inhibition[4]
P388/IDALeukemia0.3926Cell Viability[5]
WP1122 (3,6-di-O-acetyl-2-deoxy-D-glucose) U87Glioblastoma1.5 (48h), 0.8 (72h)MTT Assay[6]
U251Glioblastoma1.25 (48h), 0.8 (72h)MTT Assay[6]

Key Biological Mechanisms of Action

The biological effects of acetylated 2-deoxy-D-glucose derivatives extend beyond simple glycolysis inhibition. A significant aspect of their activity involves the induction of cellular stress, particularly within the endoplasmic reticulum (ER).

Inhibition of Glycolysis

Upon intracellular deacetylation, the released 2-DG acts as a potent inhibitor of the glycolytic pathway. This leads to a depletion of cellular ATP, the primary energy currency of the cell. Cancer cells, with their high energy demands, are particularly vulnerable to this energy deprivation, which can lead to cell cycle arrest and apoptosis.[4]

Interference with N-Linked Glycosylation and Induction of the Unfolded Protein Response (UPR)

Beyond its impact on energy metabolism, 2-DG also interferes with N-linked glycosylation, a critical process for the proper folding and function of many proteins.[7][8] This interference leads to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering a cellular stress response known as the Unfolded Protein Response (UPR).[1] The UPR is a complex signaling network that initially aims to restore ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch to a pro-apoptotic signaling cascade, leading to programmed cell death.[9] This dual mechanism of action—energy depletion and induction of ER stress—makes acetylated 2-DG derivatives compelling candidates for cancer therapy.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of acetylated 2-deoxy-D-glucose derivatives.

Synthesis of Acetylated 2-Deoxy-D-Glucose Derivatives

4.1.1. Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

This protocol is adapted from the synthesis of a precursor used in the preparation of various deoxy-sugar derivatives.[10][11]

  • Starting Material: D-glucal.

  • Acetylation: To a solution of D-glucal in pyridine, add acetic anhydride (B1165640) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3,4,6-tri-O-acetyl-D-glucal.

4.1.2. Synthesis of 3,6-di-O-acetyl-2-deoxy-D-glucose (WP1122)

This protocol is a general representation based on synthetic strategies for selectively acetylated sugars.

  • Starting Material: 2-Deoxy-D-glucose.

  • Selective Protection: Protect the C1 and C4 hydroxyl groups using a suitable protecting group strategy (e.g., formation of an acetal).

  • Acetylation: Acetylate the remaining free hydroxyl groups at C3 and C6 using acetic anhydride in the presence of a base like pyridine.

  • Deprotection: Remove the protecting groups from C1 and C4 under appropriate conditions (e.g., acid hydrolysis) to yield 3,6-di-O-acetyl-2-deoxy-D-glucose.

  • Purification: Purify the final product using column chromatography.

In Vitro Biological Assays

4.2.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the acetylated 2-deoxy-D-glucose derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.2.2. Western Blot Analysis for Unfolded Protein Response (UPR) Markers

  • Cell Lysis: Treat cells with the acetylated 2-DG derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., GRP78, CHOP, p-eIF2α, ATF4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

4.2.3. Analysis of N-Linked Glycosylation

  • Cell Treatment and Lysis: Treat cells with the acetylated 2-DG derivative and a positive control (e.g., tunicamycin). Lyse the cells as described for Western blotting.

  • Protein Deglycosylation: Treat a portion of the cell lysate with PNGase F, an enzyme that cleaves N-linked glycans.

  • Western Blot Analysis: Perform Western blotting for glycoproteins of interest. A mobility shift in the bands of the treated samples compared to the untreated and PNGase F-treated samples indicates an alteration in N-linked glycosylation.

  • Lectin Blotting: Alternatively, after transferring proteins to a membrane, probe with a lectin that specifically binds to certain glycan structures (e.g., Concanavalin A for mannose-containing glycans) to detect changes in glycosylation patterns.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by acetylated 2-deoxy-D-glucose derivatives, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Glycolysis_Inhibition cluster_extracellular Extracellular cluster_cell Cell Glucose Glucose GLUT Glucose Transporter Glucose->GLUT Hexokinase Hexokinase Glucose->Hexokinase Acetylated_2DG Acetylated 2-Deoxy-D-Glucose Acetylated_2DG->GLUT Passive Diffusion Esterases Esterases Acetylated_2DG->Esterases Hydrolysis 2DG 2-Deoxy-D-Glucose GLUT->2DG 2DG->Hexokinase Esterases->2DG G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation 2DG6P 2-Deoxy-D-Glucose-6-Phosphate Hexokinase->2DG6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis 2DG6P->Glycolysis Inhibition ATP_depletion ATP Depletion Glycolysis->ATP_depletion

Caption: Cellular uptake and inhibition of glycolysis by acetylated 2-deoxy-D-glucose.

UPR_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus 2DG_Glycosylation 2-DG interferes with N-linked Glycosylation Misfolded_Proteins Accumulation of Misfolded Proteins 2DG_Glycosylation->Misfolded_Proteins UPR_Sensors UPR Sensors (PERK, IRE1, ATF6) Misfolded_Proteins->UPR_Sensors Activation eIF2a p-eIF2α UPR_Sensors->eIF2a PERK arm XBP1s spliced XBP1 UPR_Sensors->XBP1s IRE1 arm ER_Chaperones ER Chaperones (e.g., GRP78) UPR_Sensors->ER_Chaperones ATF6 arm ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis XBP1s->ER_Chaperones Transcription

Caption: Induction of the Unfolded Protein Response by 2-deoxy-D-glucose.

Experimental_Workflow Start Start Synthesis Synthesis of Acetylated 2-DG Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro_Screening In Vitro Screening (e.g., MTT Assay) Characterization->InVitro_Screening Select_Lead Select Lead Compound(s) InVitro_Screening->Select_Lead Mechanism_Studies Mechanism of Action Studies Select_Lead->Mechanism_Studies Glycolysis_Assay Glycolysis Inhibition Assay Mechanism_Studies->Glycolysis_Assay UPR_Analysis UPR/ER Stress Analysis (Western Blot) Mechanism_Studies->UPR_Analysis Glycosylation_Analysis N-linked Glycosylation Analysis Mechanism_Studies->Glycosylation_Analysis InVivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_Studies->InVivo_Studies End End InVivo_Studies->End

Caption: A typical workflow for the development of acetylated 2-deoxy-D-glucose derivatives.

Conclusion and Future Directions

Acetylated derivatives of 2-deoxy-D-glucose represent a promising strategy to enhance the therapeutic potential of this well-studied metabolic inhibitor. By improving its drug-like properties, these compounds may offer a more effective means of targeting the metabolic vulnerabilities of cancer cells. The dual mechanism of action, involving both the inhibition of glycolysis and the induction of ER stress through interference with N-linked glycosylation, provides a powerful, multi-pronged attack on tumor cell survival.

Further research is needed to fully elucidate the structure-activity relationships of various acetylated 2-DG derivatives and to expand the quantitative dataset of their biological activities across a wider range of cancer types. In-depth studies into their pharmacokinetic and pharmacodynamic profiles in vivo will be crucial for their clinical translation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of cancer drug development. The continued exploration of these modified glucose analogs holds the potential to deliver novel and effective therapies for a variety of malignancies.

References

2-Deoxy-D-glucose-tetraacetate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Deoxy-D-glucose-tetraacetate, a tetra-acetylated derivative of the glucose analog 2-Deoxy-D-glucose (2-DG). This document details its chemical properties, including its CAS number and molecular weight, and summarizes its known biological activities. Particular focus is given to its effects on insulin (B600854) secretion and its potential mechanisms of action, which may differ from its more extensively studied unesterified counterpart, 2-DG. This guide also presents a putative synthesis protocol and discusses the compound's cellular uptake and metabolism. The information is intended to serve as a valuable resource for researchers in glycobiology, metabolic diseases, and drug development.

Chemical and Physical Properties

This compound is a synthetic derivative of 2-Deoxy-D-glucose where the hydroxyl groups are acetylated. This modification significantly alters its polarity and may influence its cell permeability and biological activity.

PropertyValueCitation(s)
CAS Number 69515-91-9[1]
Molecular Formula C₁₄H₂₀O₉[1]
Molecular Weight 332.30 g/mol [1]
Synonyms 2-Deoxy-D-arabino-hexose tetraacetate
Appearance White solid (typical)
Solubility Soluble in organic solvents like DMSO and ethanol.

Biological Activity and Mechanism of Action

While much of the research has focused on 2-Deoxy-D-glucose (2-DG), studies on this compound reveal distinct biological effects, particularly concerning insulin secretion.

Dual Effect on Insulin Release

Research on isolated pancreatic islets from both normal and hereditary diabetic rats has demonstrated that this compound exerts a dual effect on glucose-stimulated insulin release. This effect is concentration-dependent:

  • At high concentrations (e.g., 10 mM): It reduces the secretory response to D-glucose.

  • At lower concentrations (0.19 to 1.7 mM): It enhances insulin secretion stimulated by D-glucose.

Interestingly, this insulinotropic action at lower concentrations is more pronounced in Goto-Kakizaki rats, a model for non-insulin-dependent diabetes mellitus. This suggests potential therapeutic applications for this compound.

Comparison with 2-Deoxy-D-glucose

The unesterified form, 2-DG, consistently inhibits glucose-induced insulin release in a concentration-dependent manner. In contrast, the tetraacetate derivative, at lower concentrations, augments insulin secretion. This suggests that the biological effects of monosaccharide polyacetate esters are not solely attributable to the metabolic actions of their carbohydrate component.

Postulated Mechanism of Action

The distinct effects of this compound compared to 2-DG have led to the hypothesis that the esterified form may not simply act as a prodrug for intracellular 2-DG. It is proposed that monosaccharide esters might be recognized by a specific, yet unidentified, receptor system in pancreatic islet cells. This direct interaction with a receptor could trigger a signaling cascade that modulates insulin secretion, independent of the metabolic pathways inhibited by 2-DG.

Experimental Protocols

Synthesis of this compound

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively detailed in the literature, a general method can be inferred from standard carbohydrate chemistry techniques involving the acetylation of 2-Deoxy-D-glucose. The following is a putative protocol based on common laboratory practices:

Materials:

Procedure:

  • Dissolution: Dissolve 2-Deoxy-D-glucose in a mixture of pyridine and dichloromethane in a round-bottom flask, under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) until the reaction is complete (monitoring by TLC is recommended).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with water, dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Cellular Uptake and Metabolism

It is presumed that the acetylated form of 2-DG, being more lipophilic, can more readily cross cell membranes compared to the polar 2-DG molecule. Once inside the cell, it is likely hydrolyzed by intracellular esterases to release 2-Deoxy-D-glucose and acetic acid. The liberated 2-DG can then enter metabolic pathways.

Signaling and Metabolic Pathways

The primary mechanism of action of the intracellularly released 2-DG is the inhibition of glycolysis.

Inhibition of Glycolysis by 2-Deoxy-D-glucose

Once this compound is deacetylated to 2-DG within the cell, the 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). This phosphorylated form cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation. This accumulation competitively inhibits hexokinase, a key regulatory enzyme in the glycolytic pathway, thereby blocking glucose metabolism and ATP production.

glycolysis_inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2DG_tetraacetate This compound 2DG 2-Deoxy-D-glucose 2DG_tetraacetate->2DG Deacetylation (Esterases) Hexokinase Hexokinase 2DG->Hexokinase 2DG6P 2-Deoxy-D-glucose-6-phosphate Hexokinase->2DG6P PGI Phosphoglucose Isomerase 2DG6P->PGI Inhibition Glycolysis Further Glycolysis PGI->Glycolysis receptor_signaling 2DG_tetraacetate 2-Deoxy-D-glucose- tetraacetate Receptor Putative Monosaccharide Ester Receptor 2DG_tetraacetate->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Insulin_Secretion Modulation of Insulin Secretion Signaling_Cascade->Insulin_Secretion

References

A Technical Guide to the Solubility of 2-Deoxy-D-glucose-tetraacetate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Deoxy-D-glucose-tetraacetate, a peracetylated derivative of the glycolysis inhibitor 2-Deoxy-D-glucose. Understanding the solubility of this compound is critical for its application in various research and drug development contexts, including the design of in vitro and in vivo experiments. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from the structurally analogous and well-characterized compound, glucose pentaacetate, to provide reasonable estimations.

Core Concepts: Factors Influencing Solubility

The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent. For acetylated carbohydrates like this compound, the replacement of polar hydroxyl (-OH) groups with nonpolar acetyl (-OAc) groups significantly alters their solubility profile compared to their parent monosaccharides. This increased lipophilicity generally leads to higher solubility in organic solvents and reduced solubility in aqueous solutions.

Estimated Solubility of this compound

While specific quantitative solubility data for this compound remains scarce in publicly available literature, we can infer its solubility characteristics from its qualitative descriptions and by using glucose pentaacetate as a surrogate. This compound is qualitatively described as being soluble in dichloromethane (B109758) and methanol.

The following table summarizes the quantitative solubility of α- and β-D-glucose pentaacetate in a range of common laboratory solvents. These values should serve as a strong proxy for estimating the solubility of this compound.

Solventα-D-Glucose Pentaacetateβ-D-Glucose PentaacetateEstimated Solubility of this compound
Water < 5 g/L (at 25°C)[1]1.5 mg/mL (at 18°C)[2]Very slightly soluble to insoluble
Ethanol Slightly soluble[1]SolubleSlightly soluble to soluble
Methanol SolubleSoluble[3][4]Soluble
DMSO (Dimethyl Sulfoxide) Soluble78 mg/mL[5]Soluble
DMF (Dimethylformamide) SolubleSolubleSoluble
Acetone SolubleSolubleSoluble
Chloroform Soluble[1]Soluble[3][4]Soluble
Ethyl Acetate (B1210297) SolubleSolubleSoluble
Diethyl Ether Soluble[1]SolubleSoluble

Note: The structural difference between this compound and glucose pentaacetate is the absence of an acetate group at the C2 position. This minor reduction in molecular weight and polarity is unlikely to dramatically alter the solubility profile in most organic solvents. However, experimental verification is always recommended.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of a solid compound like this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or test tubes with secure caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed drying vials

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

    • Securely cap the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Filter the supernatant through a syringe filter into a pre-weighed drying vial. This step removes any remaining undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the drying vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • The solubility is then calculated by dividing the mass of the dissolved solid by the volume of the solvent used to create the saturated solution (the volume of the aliquot taken). The result is typically expressed in mg/mL or g/L.

Visualizations

Signaling Pathway: Inhibition of Glycolysis by 2-Deoxy-D-glucose

The primary mechanism of action of 2-Deoxy-D-glucose (2-DG), the parent compound of this compound, is the competitive inhibition of glycolysis. Once deacetylated within the cell, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). This product cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and the inhibition of glycolysis, ultimately depleting cellular ATP.[6][7]

Glycolysis_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT TwoDG_ext 2-Deoxy-D-glucose TwoDG_ext->GLUT Glucose_int Glucose HK Hexokinase Glucose_int->HK G6P Glucose-6-Phosphate PGI Phosphoglucose Isomerase G6P->PGI Glycolysis Glycolysis ATP ATP Glycolysis->ATP TwoDG_int 2-Deoxy-D-glucose TwoDG_int->HK TwoDG6P 2-Deoxy-D-glucose-6-Phosphate TwoDG6P->PGI Inhibits GLUT->Glucose_int GLUT->TwoDG_int HK->G6P HK->TwoDG6P PGI->Glycolysis

Caption: Inhibition of the glycolytic pathway by 2-Deoxy-D-glucose.

Experimental Workflow: Gravimetric Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibrate separate Separate Supernatant (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant (Remove undissolved solid) separate->filter weigh_vial Record Mass of Pre-weighed Drying Vial filter->weigh_vial transfer Transfer Known Volume of Filtered Solution to Vial filter->transfer weigh_vial->transfer evaporate Evaporate Solvent (Oven or Vacuum Desiccator) transfer->evaporate cool Cool to Room Temperature (in Desiccator) evaporate->cool weigh_final Record Final Mass of Vial + Dried Solute cool->weigh_final calculate Calculate Solubility (mg/mL or g/L) weigh_final->calculate end End calculate->end

References

The Evolution of a Metabolic Trojan Horse: A Technical Guide to 2-Deoxy-D-glucose Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the historical development and scientific application of 2-Deoxy-D-glucose (2-DG) and its analogs. Tailored for researchers, scientists, and drug development professionals, this document details the journey of these molecules from laboratory curiosities to promising therapeutic and diagnostic agents, with a particular focus on their role in cancer research.

Introduction

The observation by Otto Warburg in the 1920s that cancer cells exhibit a unique metabolic phenotype, characterized by a high rate of glycolysis even in the presence of oxygen (the "Warburg effect"), laid the groundwork for a novel approach to cancer therapy.[1] By targeting this fundamental dependency on glucose, researchers have sought to selectively starve cancer cells of their primary energy source. 2-Deoxy-D-glucose (2-DG), a synthetic glucose analog, emerged as a key tool in this endeavor.[2] In 2-DG, the hydroxyl group at the C-2 position is replaced by a hydrogen atom, allowing it to be taken up by cells via glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3] However, 2-DG-6-P cannot be further metabolized in the glycolytic pathway, leading to its intracellular accumulation and the inhibition of glycolysis.[3] This guide traces the historical development of 2-DG and its subsequent analogs, detailing their mechanisms of action, experimental evaluation, and the evolution of their design to enhance therapeutic potential.

Historical Development of 2-DG Analogs: A Timeline

The development of 2-DG analogs can be broadly categorized into three overlapping phases:

  • Early Investigations and Mechanistic Studies: Initial research focused on understanding the basic biological effects of 2-DG as a glycolysis inhibitor.[2] These early studies established its mechanism of action and its potential to selectively target cells with high glycolytic rates.

  • Radiolabeling for Diagnostic Imaging: A significant breakthrough was the development of radiolabeled 2-DG analogs, most notably 2-[18F]fluoro-2-deoxy-D-glucose (FDG). This innovation harnessed the high glucose uptake of tumors for diagnostic purposes, leading to the widespread clinical use of Positron Emission Tomography (PET) for cancer imaging.

  • Therapeutic Optimization and Prodrug Strategies: Recognizing the limitations of 2-DG, including its suboptimal pharmacokinetic profile, researchers began to develop novel analogs with improved therapeutic properties. This phase has seen the emergence of two key strategies:

    • Halogenation: The substitution of the hydrogen at the C-2 position with halogen atoms (Fluorine, Chlorine, Bromine) was explored to enhance the binding affinity to hexokinase and improve anti-glycolytic and cytotoxic effects.[4]

    • Acetylation (Prodrugs): To improve cellular uptake and bioavailability, particularly across the blood-brain barrier, acetylated prodrugs of 2-DG were designed.[5] These compounds are more lipophilic and can enter cells more readily, where they are then deacetylated by intracellular esterases to release the active 2-DG.[5]

Key 2-Deoxy-D-glucose Analogs and Their Characteristics

The pursuit of more effective glycolysis inhibitors has led to the synthesis and evaluation of numerous 2-DG analogs. The table below summarizes quantitative data for some of the most researched compounds.

AnalogModificationRationaleIn Vitro Efficacy (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Pharmacokinetic Profile
2-Deoxy-D-glucose (2-DG) Hydrogen at C-2Glycolysis Inhibition0.22 - 20 mM (cell line dependent)44% reduction in new blood vessels (retinoblastoma model)Short half-life, poor drug-like properties.
2-Fluoro-2-deoxy-D-glucose (2-FG) Fluorine at C-2Increased hexokinase bindingMore potent than 2-DGConfirmed glucose uptake inhibition in xenografts-
2-Chloro-2-deoxy-D-glucose (2-CG) Chlorine at C-2Increased hexokinase bindingLess potent than 2-FG--
2-Bromo-2-deoxy-D-glucose (2-BG) Bromine at C-2Increased hexokinase bindingLess potent than 2-CG--
WP1122 (3,6-di-O-acetyl-2-deoxy-D-glucose) Acetylated prodrug of 2-DGImproved pharmacokinetics and BBB penetrationU-87 cells: 3 mM (48h), 2 mM (72h); U-251 cells: 1.25 mM (48h), 0.8 mM (72h)Performs as well or better than temozolomide (B1682018) in brain tumor modelsIncreased half-life and brain uptake compared to 2-DG.

Signaling Pathways Affected by 2-Deoxy-D-glucose Analogs

The primary mechanism of action of 2-DG and its analogs is the inhibition of glycolysis. However, their effects extend to other critical cellular pathways, creating a multi-pronged attack on cancer cells.

Glycolysis Inhibition

The central mechanism involves the competitive inhibition of hexokinase and the allosteric inhibition of phosphoglucose (B3042753) isomerase by the accumulation of 2-DG-6-phosphate. This leads to a depletion of intracellular ATP.

Glycolysis_Inhibition Glucose Glucose GLUT GLUT Glucose->GLUT Uptake HK Hexokinase GLUT->HK 2DG 2-DG / Analogs 2DG->GLUT Uptake G6P Glucose-6-P HK->G6P Phosphorylation 2DG6P 2-DG-6-P HK->2DG6P Phosphorylation PGI Phosphoglucose Isomerase G6P->PGI 2DG6P->HK Inhibits 2DG6P->PGI Inhibits F6P Fructose-6-P PGI->F6P Glycolysis Further Glycolysis F6P->Glycolysis ATP_depletion ATP Depletion

Inhibition of Glycolysis by 2-DG and its Analogs.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

2-DG is also an analog of mannose and can interfere with N-linked glycosylation, a critical process for proper protein folding that occurs in the endoplasmic reticulum.[6] This disruption leads to the accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis.

ER_Stress cluster_ER Endoplasmic Reticulum 2DG 2-DG N_Glycosylation N-linked Glycosylation 2DG->N_Glycosylation Inhibits Protein_Folding Protein Folding N_Glycosylation->Protein_Folding Required for Unfolded_Proteins Accumulation of Unfolded Proteins Protein_Folding->Unfolded_Proteins Failure leads to UPR Unfolded Protein Response (UPR) Unfolded_Proteins->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis

Induction of ER Stress by 2-DG through Inhibition of N-linked Glycosylation.
Autophagy

The energy depletion caused by glycolysis inhibition activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK can induce autophagy, a cellular self-degradation process that can have a dual role in cancer, either promoting survival under stress or leading to cell death.

Autophagy_Induction 2DG 2-DG / Analogs Glycolysis_Inhibition Glycolysis Inhibition 2DG->Glycolysis_Inhibition ATP_Depletion ATP Depletion Glycolysis_Inhibition->ATP_Depletion AMPK AMPK Activation ATP_Depletion->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Autophagy Autophagy mTORC1->Autophagy Induces

Induction of Autophagy by 2-DG via Energy Depletion and AMPK Activation.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the efficacy of 2-DG analogs.

In Vitro Glucose Uptake Assay (using 2-NBDG)

Objective: To quantify the uptake of glucose or a fluorescent glucose analog into cultured cells.

Principle: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently labeled deoxyglucose analog that is taken up by cells through glucose transporters. The intracellular fluorescence is proportional to the glucose uptake.

Protocol:

  • Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Starvation: Remove the growth medium and wash the cells with a glucose-free medium. Incubate the cells in the glucose-free medium for a defined period (e.g., 1-2 hours) to deplete intracellular glucose.

  • Incubation with 2-NBDG: Add a working solution of 2-NBDG to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Termination of Uptake: Remove the 2-NBDG solution and wash the cells with ice-cold PBS to stop the uptake process.

  • Quantification: Measure the intracellular fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Glycolysis Inhibition Assay (Seahorse XF Analyzer)

Objective: To measure the real-time rate of glycolysis (extracellular acidification rate, ECAR) in living cells.

Principle: The Seahorse XF Analyzer measures the rate at which cells acidify their surrounding medium, which is primarily a result of lactate (B86563) efflux from glycolysis.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in a calibrant solution overnight in a non-CO2 incubator at 37°C.

  • Assay Medium: Replace the growth medium with a low-buffered Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will sequentially inject compounds (e.g., glucose, oligomycin, and 2-DG) to measure basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification.

  • Data Analysis: The software calculates the ECAR at different stages of the experiment, providing a comprehensive profile of glycolytic function.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of 2-DG analogs in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

Protocol:

  • Cell Preparation: Harvest cultured cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly.

  • Treatment: Randomize the mice into control and treatment groups. Administer the 2-DG analog via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predefined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow start Start: Cancer Cell Culture implant Implant Cells into Immunocompromised Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize into Control & Treatment Groups tumor_growth->randomize treat Administer 2-DG Analog or Vehicle Control randomize->treat monitor Monitor Tumor Volume and Animal Health treat->monitor endpoint Endpoint Reached monitor->endpoint analysis Tumor Excision and Analysis (Weight, Histology, etc.) endpoint->analysis end End analysis->end

General Workflow for In Vivo Efficacy Studies of 2-DG Analogs.

Conclusion and Future Directions

The historical development of 2-Deoxy-D-glucose analogs has been a journey of refining a promising therapeutic concept. From the initial understanding of glycolysis inhibition to the sophisticated design of prodrugs with enhanced pharmacokinetic properties, the field has made significant strides. The ability of these compounds to not only disrupt cellular energy metabolism but also to induce ER stress and modulate autophagy highlights their potential as multi-targeting anticancer agents.

Future research will likely focus on several key areas:

  • Combination Therapies: Exploring the synergistic effects of 2-DG analogs with other cancer treatments, such as chemotherapy, radiation therapy, and targeted therapies, is a promising avenue.

  • Personalized Medicine: Identifying biomarkers that can predict which tumors will be most sensitive to specific 2-DG analogs will be crucial for clinical success.

  • Development of Novel Analogs: The design and synthesis of new analogs with even greater potency, selectivity, and improved safety profiles will continue to be an active area of research.

This technical guide serves as a comprehensive resource for understanding the rich history and the exciting future of 2-Deoxy-D-glucose analogs in the ongoing fight against cancer and other diseases with altered metabolic states.

References

The Prodrug 2-Deoxy-D-glucose-tetraacetate: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Deoxy-D-glucose-tetraacetate (2-DG-tetraacetate), an acetylated derivative of the glycolysis inhibitor 2-Deoxy-D-glucose (2-DG). Emerging evidence suggests that 2-DG-tetraacetate may serve as a potent prodrug, exhibiting enhanced cytotoxic effects in cancer cells and a dual modulatory role in insulin (B600854) secretion. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways to support further research and development of 2-DG-tetraacetate as a potential therapeutic agent.

Introduction

2-Deoxy-D-glucose (2-DG) is a well-characterized glucose analog that competitively inhibits glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). By replacing the 2-hydroxyl group with a hydrogen, 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further isomerized and consequently accumulates intracellularly, leading to the inhibition of glycolysis and subsequent cellular responses such as ATP depletion, induction of endoplasmic reticulum (ER) stress, and ultimately, cell death.[1][2]

This compound is the tetra-acetylated form of 2-DG. The acetylation is hypothesized to increase its lipophilicity, thereby enhancing its cell permeability. Once inside the cell, it is believed to be hydrolyzed by intracellular esterases to release 2-DG, acting as a prodrug to deliver the active glycolysis inhibitor more efficiently.[3] This guide explores the current understanding of 2-DG-tetraacetate's therapeutic potential, focusing on its applications in oncology and metabolic regulation.

Therapeutic Applications

Anticancer Activity

Preclinical studies indicate that 2-DG-tetraacetate exhibits significant cytostatic and cytotoxic activity against various cancer cell lines, often demonstrating greater potency than its unesterified counterpart, 2-DG.

2.1.1. Cytotoxicity in Melanoma and Pancreatic Cancer

Research has highlighted the potential of 2-DG-tetraacetate in treating melanoma and pancreatic cancer. Studies on human melanoma cells have shown that 2-DG-tetraacetate inhibits cell growth and can increase the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin.[4] The cytotoxic effect of 2-DG-tetraacetate in melanoma cells has been described as inducing a necrotic, rather than apoptotic, form of cell death.[5][6]

In tumoral pancreatic islet cells (RINm5F line), 2-DG-tetraacetate was found to be more effective at inhibiting cell growth compared to 2-DG at similar concentrations. At a concentration of 0.80 mM, the ester derivative not only halted proliferation but also reduced the cell number below the initial count, indicating a potent cytotoxic effect.[4][7]

Quantitative Data on Anticancer Activity

While specific IC50 values for 2-DG-tetraacetate are not widely reported in the literature, the following table summarizes the effective concentrations and observed effects from key studies.

Cell LineCancer Type2-DG-tetraacetate ConcentrationObserved EffectReference(s)
Human Melanoma (Colo 38)Melanoma0.1 - 1.0 mMTime- and concentration-related cytotoxic action[5][6]
Human Melanoma CellsMelanomaNot specifiedInhibition of cell growth and chemosensitization to cisplatin[4]
RINm5FPancreatic Islet Cell Tumor0.08 - 0.80 mMMore severe inhibition of cell growth compared to 2-DG[7]
RINm5FPancreatic Islet Cell Tumor0.80 mMDecrease in cell number below the initial value[7]
Modulation of Insulin Secretion

2-DG-tetraacetate has demonstrated a complex, dual effect on glucose-stimulated insulin secretion from pancreatic islets. This suggests a potential application in the management of metabolic disorders, although the precise mechanism remains under investigation.

2.2.1. Dose-Dependent Effects

Studies in isolated rat pancreatic islets have revealed that the effect of 2-DG-tetraacetate on insulin release is concentration-dependent. At lower concentrations (0.19 to 1.7 mM), it augments glucose-stimulated insulin secretion.[3] Conversely, at a high concentration (10 mM), it has been shown to decrease the secretory response to glucose.[3] This dual action suggests that 2-DG-tetraacetate may interact with multiple targets within the pancreatic beta-cells.

Quantitative Data on Insulin Secretion

The following table summarizes the observed effects of 2-DG-tetraacetate on insulin secretion at different concentrations.

SystemGlucose Concentration2-DG-tetraacetate ConcentrationObserved Effect on Insulin SecretionReference(s)
Isolated Rat Pancreatic Islets8.3 mM0.19 - 1.7 mMAugmentation[3]
Isolated Rat Pancreatic Islets8.3 mM10 mMInhibition[3]
Perfused Rat Pancreas8.3 mM1.7 mM and 8.5 mMIncreased secretion[8][9]

Mechanism of Action

The primary mechanism of action of 2-DG-tetraacetate is believed to be its function as a prodrug of 2-DG. The acetyl groups increase its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, intracellular esterases are thought to cleave the acetyl groups, releasing 2-DG.

G cluster_0 Intracellular Conversion 2-DG-tetraacetate 2-DG-tetraacetate Cell_Membrane Cell Membrane 2-DG-tetraacetate->Cell_Membrane Diffusion Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Esterases Esterases 2-DG 2-DG Esterases->2-DG Hydrolysis Glycolysis_Inhibition Glycolysis_Inhibition 2-DG->Glycolysis_Inhibition G Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase 2-DG 2-DG 2-DG->Hexokinase Glucose-6-P Glucose-6-P Hexokinase->Glucose-6-P 2-DG-6-P 2-DG-6-P Hexokinase->2-DG-6-P Glycolysis Glycolysis Glucose-6-P->Glycolysis 2-DG-6-P->Inhibition Inhibition->Glycolysis G 2-DG 2-DG Glycolysis_Inhibition Glycolysis_Inhibition 2-DG->Glycolysis_Inhibition GSK3b_complex GSK3β/Axin/APC Complex Glycolysis_Inhibition->GSK3b_complex Activates beta_catenin_cyto β-catenin (cytoplasm) GSK3b_complex->beta_catenin_cyto Phosphorylates for Degradation GSK3b_complex->beta_catenin_cyto Inhibits Nuclear Translocation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation Degradation Degradation beta_catenin_cyto->Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription G A Seed cells in 96-well plate B Add 2-DG-tetraacetate A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H G A Inject cancer cells into mice B Allow tumors to grow A->B C Randomize mice into groups B->C D Administer 2-DG-tetraacetate or vehicle C->D E Monitor tumor growth and animal health D->E F Euthanize mice and collect tumors E->F G Analyze tumor tissue F->G

References

2-Deoxy-D-glucose-tetraacetate as a Prodrug of 2-Deoxy-D-glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis, has garnered significant interest as a potential therapeutic agent, particularly in oncology. However, its clinical utility has been hampered by suboptimal pharmacokinetic properties. To address these limitations, prodrug strategies have been developed, including the acetylation of 2-DG to form derivatives such as 2-Deoxy-D-glucose-tetraacetate (2-DG-TA). This technical guide provides an in-depth analysis of 2-DG-TA as a prodrug of 2-DG, detailing its rationale, mechanism of action, and the experimental methodologies used for its evaluation.

The Prodrug Concept: Enhancing the Therapeutic Potential of 2-DG

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. The primary goal of developing a 2-DG prodrug is to improve its drug-like properties. Acetylation of the hydroxyl groups of 2-DG to form 2-DG-TA increases its lipophilicity. This enhanced lipophilicity is hypothesized to facilitate passage across cellular membranes, including the blood-brain barrier. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the acetate (B1210297) esters, releasing the active 2-DG. This intracellular conversion effectively traps the active drug, potentially leading to higher intracellular concentrations and a longer duration of action compared to the administration of 2-DG itself.

A well-studied analog, WP1122 (a di-acetylated 2-DG derivative), serves as a compelling case study for this approach. Research on WP1122 has demonstrated that it can increase the half-life of 2-DG and lead to higher uptake in the brain, showcasing the potential of acetylated prodrugs to overcome the pharmacokinetic limitations of the parent compound.

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G cluster_extracellular Extracellular Space cluster_cell Intracellular Space 2DG_TA This compound (Lipophilic) 2DG_TA_inside This compound 2DG_TA->2DG_TA_inside Passive Diffusion (Enhanced Lipophilicity) 2DG 2-Deoxy-D-glucose (Active Drug) 2DG_TA_inside->2DG Hydrolysis Acetate Acetate 2DG_TA_inside->Acetate Esterases Intracellular Esterases Esterases->2DG_TA_inside

Caption: Prodrug activation of this compound.

Mechanism of Action: Inhibition of Glycolysis by 2-Deoxy-D-glucose

Once released from its tetraacetate prodrug form, 2-DG exerts its therapeutic effect by targeting the glycolytic pathway. Due to its structural similarity to glucose, 2-DG is recognized and transported into cells by glucose transporters (GLUTs). Inside the cell, the first enzyme of glycolysis, Hexokinase, phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).

Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by the next enzyme in the pathway, phosphoglucose (B3042753) isomerase. This leads to the intracellular accumulation of 2-DG-6P, which has two major inhibitory effects:

  • Competitive inhibition of Hexokinase: The accumulation of 2-DG-6P provides feedback inhibition on hexokinase, reducing the phosphorylation of glucose.

  • Allosteric inhibition of Phosphoglucose Isomerase: 2-DG-6P also allosterically inhibits phosphoglucose isomerase, further blocking the glycolytic pathway.

This disruption of glycolysis leads to a depletion of intracellular ATP, inducing cellular stress and potentially leading to cell death, particularly in cancer cells that are highly dependent on glycolysis for energy production (the Warburg effect).

dot

G Glucose Glucose GLUT Glucose Transporter (GLUT) Glucose->GLUT 2DG 2-Deoxy-D-glucose 2DG->GLUT Hexokinase Hexokinase GLUT->Hexokinase G6P Glucose-6-phosphate Hexokinase->G6P Phosphorylation 2DG6P 2-Deoxy-D-glucose-6-phosphate (Accumulates) Hexokinase->2DG6P Phosphorylation PGI Phosphoglucose Isomerase G6P->PGI Inhibition1 2DG6P->Inhibition1 Inhibition2 2DG6P->Inhibition2 F6P Fructose-6-phosphate PGI->F6P Glycolysis Further Glycolysis & ATP Production F6P->Glycolysis Inhibition1->Hexokinase Inhibition2->PGI

Caption: Mechanism of glycolysis inhibition by 2-Deoxy-D-glucose.

Quantitative Data

While direct comparative quantitative data for 2-DG-TA is limited in publicly available literature, the biological activity of the active drug, 2-DG, has been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineCancer Type2-DG IC50 (mM) at 48h
Nalm-6Acute Lymphoblastic Leukemia0.22
CEM-C7-14Acute Lymphoblastic Leukemia2.70
P388/IDAIdarubicin-resistant Leukemia0.3926
Pancreatic Cancer Cell LinesPancreatic Cancer1.45 - 13.34
Ovarian Cancer Cell LinesOvarian Cancer1.45 - 13.34

Note: The IC50 values can vary depending on the cell line, experimental conditions, and duration of exposure.

Experimental Protocols

In Vitro Enzymatic Hydrolysis of this compound

This assay is designed to confirm the conversion of the prodrug to the active drug by esterases.

Objective: To quantify the rate of hydrolysis of 2-DG-TA to 2-DG in the presence of a source of esterases (e.g., cell lysate or purified esterase).

Materials:

  • This compound (2-DG-TA)

  • 2-Deoxy-D-glucose (2-DG) standard

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell lysate from a relevant cell line or purified porcine liver esterase

  • Acetonitrile

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of 2-DG-TA in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in PBS.

  • Prepare cell lysate by standard methods or a solution of purified esterase in PBS.

  • Initiate the reaction by adding the cell lysate or esterase solution to the 2-DG-TA solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet proteins.

  • Analyze the supernatant by HPLC to quantify the concentrations of 2-DG-TA and the newly formed 2-DG.

  • Generate a standard curve for 2-DG to accurately determine its concentration in the samples.

  • Calculate the rate of hydrolysis.

dot

G Start Start Prepare_reagents Prepare 2-DG-TA and Esterase Solutions Start->Prepare_reagents Incubate Incubate at 37°C Prepare_reagents->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze by HPLC Centrifuge->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro enzymatic hydrolysis.

Cellular Uptake and Glycolysis Inhibition Assay

This assay measures the ability of 2-DG-TA to enter cells, be converted to 2-DG, and subsequently inhibit glycolysis.

Objective: To compare the effects of 2-DG-TA and 2-DG on glucose uptake and glycolysis in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a highly glycolytic line)

  • Cell culture medium

  • This compound (2-DG-TA)

  • 2-Deoxy-D-glucose (2-DG)

  • Radiolabeled 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Lysis buffer

  • Scintillation counter or fluorescence plate reader

  • Extracellular flux analyzer (for measuring glycolysis rate)

Procedure for Glucose Uptake:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of 2-DG-TA or 2-DG for a specified period.

  • Wash the cells with glucose-free medium.

  • Add medium containing radiolabeled 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for a short period (e.g., 10-30 minutes).

  • Wash the cells with ice-cold PBS to stop the uptake.

  • Lyse the cells.

  • Measure the amount of radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the uptake to the protein concentration of each sample.

Procedure for Glycolysis Inhibition (Extracellular Acidification Rate - ECAR):

  • Seed cells in a specialized microplate for an extracellular flux analyzer.

  • Allow cells to adhere and form a monolayer.

  • Replace the culture medium with a low-buffered assay medium.

  • Measure the baseline ECAR.

  • Inject 2-DG-TA or 2-DG into the wells and monitor the change in ECAR over time. A decrease in ECAR indicates inhibition of glycolysis.

dot

G Start Start Seed_cells Seed Cells in a Multi-well Plate Start->Seed_cells Pre_treat Pre-treat with 2-DG-TA or 2-DG Seed_cells->Pre_treat Add_tracer Add Radiolabeled or Fluorescent Glucose Analog Pre_treat->Add_tracer Incubate_uptake Incubate for Uptake Add_tracer->Incubate_uptake Wash_stop Wash to Stop Uptake Incubate_uptake->Wash_stop Lyse_cells Lyse Cells Wash_stop->Lyse_cells Measure Measure Radioactivity or Fluorescence Lyse_cells->Measure End End Measure->End

Caption: Workflow for cellular glucose uptake assay.

Conclusion

The acetylation of 2-Deoxy-D-glucose to form this compound represents a sound prodrug strategy to enhance the therapeutic potential of this glycolysis inhibitor. By increasing lipophilicity, 2-DG-TA is designed for improved cellular uptake and pharmacokinetic properties, with subsequent intracellular activation by esterases. While direct comparative data for 2-DG-TA is not extensively available, the principles of this approach are well-supported by studies on similar acetylated 2-DG analogs. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of 2-DG-TA and other 2-DG prodrugs, which hold promise for advancing the clinical application of glycolysis inhibition in cancer and other diseases.

A Technical Guide to the Spectroscopic Characterization of 2-Deoxy-D-glucose-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Deoxy-D-glucose-tetraacetate. Due to the limited availability of published spectra for this specific compound, this guide presents data from the closely related and well-characterized analogue, β-D-glucopyranose pentaacetate. The experimental protocols and data interpretation sections will detail the necessary adjustments for the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and MS data for an acetylated glucopyranose structure. This data is derived from β-D-glucopyranose pentaacetate and serves as a reference for the characterization of this compound. Key differences to expect for this compound are noted in the descriptions.

Table 1: ¹H NMR Data

For this compound, one would expect the disappearance of the signal for the proton at C-2 and the appearance of two new signals for the diastereotopic protons at the 2-position, likely in the 1.5-2.5 ppm range.

Proton Chemical Shift (δ) ppm (CDCl₃) Multiplicity Coupling Constant (J) Hz
H-15.73d8.4
H-25.10t9.4
H-35.27t9.4
H-45.16t9.7
H-53.83ddd9.9, 4.8, 2.4
H-6a4.28dd12.4, 4.8
H-6b4.13dd12.4, 2.4
CH₃ (acetyl)2.10, 2.08, 2.03, 2.01, 1.99s-
Table 2: ¹³C NMR Data

In the ¹³C NMR spectrum of this compound, the signal for C-2 would shift significantly upfield (to ~35-40 ppm) compared to an acetylated C-2, and the number of acetyl carbonyl and methyl signals would be reduced by one.

Carbon Chemical Shift (δ) ppm (CDCl₃)
C-191.8
C-270.4
C-372.9
C-467.9
C-572.9
C-661.7
C=O (acetyl)170.6, 170.2, 169.4, 169.3, 168.9
CH₃ (acetyl)20.9, 20.7, 20.6, 20.5
Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum is expected to be very similar to other sugar acetates. The key functionalities are the ester carbonyl groups and C-O stretches.

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (ester)~1750Strong
C-O (ester)~1230Strong
C-H (alkane)~2900-3000Medium
C-O (pyranose ring)~1000-1100Medium
Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (332.30 g/mol ), likely as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺ in ESI-MS. Fragmentation would involve the sequential loss of acetyl groups.

Ion m/z Description
[M+Na]⁺355.1Molecular ion + Sodium
[M-CH₂CO]⁺290.1Loss of a ketene (B1206846) molecule
[M-CH₃COO]⁺273.1Loss of an acetate (B1210297) group

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 220 ppm, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Employ an Electrospray Ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI source parameters: capillary voltage of 3-4 kV, nebulizer gas pressure of 10-20 psi, drying gas flow of 5-10 L/min at 200-300 °C.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Solid Sample (ATR) Sample->IR_Prep MS_Prep Dissolve in MeOH/ACN Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq ESI Mass Spectrometer MS_Prep->MS_Acq NMR_Proc 1H & 13C Spectra NMR_Acq->NMR_Proc IR_Proc IR Spectrum IR_Acq->IR_Proc MS_Proc Mass Spectrum MS_Acq->MS_Proc Structure Structural Elucidation NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound (C14H20O9, MW: 332.30) H_NMR 1H NMR (Proton Environment) Compound->H_NMR Provides C_NMR 13C NMR (Carbon Skeleton) Compound->C_NMR Provides IR FTIR (Functional Groups) Compound->IR Identifies MS ESI-MS (Molecular Weight & Fragmentation) Compound->MS Determines

Caption: Spectroscopic Techniques and their Outputs.

Methodological & Application

Application Note: Protocol for Dissolving 2-Deoxy-D-glucose-tetraacetate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Deoxy-D-glucose (2-DG) is a widely used metabolic inhibitor that targets the initial steps of glycolysis by competing with glucose for the enzyme hexokinase. Its acetylated prodrug form, 2-Deoxy-D-glucose-tetraacetate (2-DG-tetraacetate), offers enhanced cell permeability due to its increased lipophilicity. Once inside the cell, it is deacetylated by intracellular esterases to release 2-DG. This application note provides a detailed protocol for the proper dissolution and handling of 2-DG-tetraacetate for use in various in vitro assays, ensuring reproducible and reliable results for researchers in metabolic studies, oncology, and drug development.

Materials and Equipment

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile, serological pipettes and pipette tips

Equipment:

  • Analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Laminar flow hood

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a concentrated stock solution of 2-DG-tetraacetate in DMSO and its subsequent dilution to a working concentration for direct application to in vitro assays.

Preparation of a 100 mM Stock Solution
  • Pre-warm Solvent: Bring the cell culture grade DMSO to room temperature.

  • Weigh Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 34.83 mg (Molecular Weight = 348.3 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the tube containing the powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Ensure the solution is clear and free of particulates.

  • Sterilization (Optional): If required for the specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to one week). Protect from light.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in a sterile, aqueous buffer or cell culture medium.

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your chosen cell culture medium or buffer (e.g., PBS) to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 999 µL of medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

  • Application: The freshly prepared working solution is now ready to be added to your in vitro assay (e.g., cell culture plate). Ensure the final concentration of DMSO in the assay is non-toxic to the cells, typically below 0.5%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dissolution and use of this compound.

ParameterValueNotes
Molecular Weight 348.3 g/mol -
Recommended Solvent DMSO (Dimethyl sulfoxide)Cell culture grade
Stock Solution Conc. 10-100 mMHigher concentrations may be possible
Storage (Stock Solution) -20°C (long-term) or 4°C (short-term)Protect from light and moisture
Stability (Stock in DMSO) Up to 6 months at -20°CAvoid repeated freeze-thaw cycles
Typical Working Conc. 1 µM - 1 mMVaries depending on cell type and assay
Final DMSO Conc. in Assay < 0.5% (v/v)To avoid solvent-induced cytotoxicity

Visual Protocols and Pathways

Experimental Workflow for Preparation and Use

The following diagram illustrates the step-by-step workflow from dissolving the powdered compound to its application in an in vitro cell-based assay.

G cluster_prep Stock Solution Preparation cluster_use Working Solution and Assay A Weigh 2-DG-tetraacetate Powder B Add Cell Culture Grade DMSO A->B C Vortex to Dissolve (Warm if needed) B->C D Aliquot for Storage C->D E Store at -20°C D->E F Thaw Stock Solution Aliquot E->F For each experiment G Dilute in Culture Medium to Final Concentration F->G H Add Working Solution to In Vitro Assay G->H I Incubate and Analyze Results H->I

Caption: Workflow for dissolving 2-DG-tetraacetate and its use in assays.

Cellular Mechanism of Action

Upon entering the cell, the acetate (B1210297) groups of 2-DG-tetraacetate are cleaved by intracellular esterases, releasing 2-DG. 2-DG is then phosphorylated by hexokinase, leading to the accumulation of 2-DG-6-phosphate, which cannot be further metabolized and acts as a competitive inhibitor of glycolysis.

G cluster_cell Inside the Cell cluster_pathway Glycolysis Pathway Prodrug 2-DG-tetraacetate Esterases Intracellular Esterases Prodrug->Esterases Enters Cell ActiveDrug 2-Deoxy-D-glucose (2-DG) Esterases->ActiveDrug Deacetylation Hexokinase Hexokinase ActiveDrug->Hexokinase Phosphorylation Glucose Glucose ActiveDrug->Glucose Competes with Inhibitor 2-DG-6-Phosphate (Accumulates) Hexokinase->Inhibitor G6P Glucose-6-Phosphate Inhibitor->G6P Inhibits Phosphoglucose Isomerase Glucose->G6P Hexokinase Glycolysis Further Glycolysis & ATP Production G6P->Glycolysis

Caption: Cellular uptake and mechanism of action of 2-DG-tetraacetate.

Application of 2-Deoxy-D-glucose-tetraacetate as a Glycolysis Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose (2-DG), a glucose analog, is a well-established inhibitor of glycolysis. Its lipophilic prodrug, 2-Deoxy-D-glucose-tetraacetate (2-DG-tetraacetate), exhibits enhanced cell permeability and is intracellularly converted to 2-DG by esterases. This conversion allows for effective inhibition of glycolysis, making it a valuable tool for studying cellular metabolism and a potential therapeutic agent, particularly in oncology. By mimicking glucose, 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and the subsequent inhibition of both hexokinase and phosphoglucose isomerase.[1] This blockade of the glycolytic pathway results in decreased ATP production, induction of cellular stress, and can lead to cell death, particularly in cancer cells that heavily rely on glycolysis for energy (the Warburg effect).

These application notes provide detailed protocols for utilizing 2-DG-tetraacetate to study its effects on cell viability, key signaling pathways, and metabolic flux.

Data Presentation

Table 1: Cytotoxicity of 2-Deoxy-D-glucose (2-DG) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (mM)Exposure Time (hours)Reference
SW620Colorectal Cancer~1.43672[2]
MDA/MB468Breast Cancer~8Not Specified[3]
SkBr3Breast Cancer~4Not Specified[3]

Note: The data above is for 2-DG. While specific IC50 values for 2-DG-tetraacetate are less commonly reported, it is expected to have higher potency due to increased cell uptake. The optimal concentration for 2-DG-tetraacetate should be determined empirically for each cell line and experimental condition.

Table 2: Effects of 2-Deoxy-D-glucose (2-DG) on Cellular Metabolism
Cell LineParameter Measured2-DG Concentration (mM)EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Glucose UsageConcentration-dependentInhibition[4]
Human Umbilical Vein Endothelial Cells (HUVECs)Lactate ProductionConcentration-dependentInhibition[4]
Human Umbilical Vein Endothelial Cells (HUVECs)ATP LevelsConcentration-dependentDecrease[4]
Acute Myeloblastic Leukemia (ML-1)Pyruvate-to-Lactate Flux2 and 5Reduction[5]
Isolated Fat CellsATP LevelsNot SpecifiedMarked Decline[6]

Signaling Pathways

Inhibition of glycolysis by 2-DG-tetraacetate induces significant metabolic stress, leading to the modulation of key cellular signaling pathways that regulate cell growth, proliferation, and survival.

AMPK Activation and mTOR Inhibition Pathway

The depletion of intracellular ATP, a direct consequence of glycolysis inhibition, leads to an increased AMP:ATP ratio. This change activates AMP-activated protein kinase (AMPK), a central energy sensor of the cell.[1] Activated AMPK, in turn, phosphorylates and inhibits key components of the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of cell growth and protein synthesis.[7]

AMPK_mTOR_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm 2DG_tetraacetate This compound 2DG 2-Deoxy-D-glucose 2DG_tetraacetate->2DG Esterases Glycolysis Glycolysis 2DG->Glycolysis Inhibits ATP ATP Depletion Glycolysis->ATP AMP_ATP_ratio Increased AMP:ATP Ratio ATP->AMP_ATP_ratio AMPK AMPK (Energy Sensor) AMP_ATP_ratio->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK mTORC1 mTORC1 Complex p_AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Inhibits Wnt_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm 2DG_tetraacetate This compound 2DG 2-Deoxy-D-glucose 2DG_tetraacetate->2DG Esterases Glycolysis Glycolysis 2DG->Glycolysis Inhibits Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Glycolysis->Destruction_Complex Modulates beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Degradation Proteasomal Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates MTT_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with 2-DG-tetraacetate start->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance (570 nm) solubilize->read MFA_Workflow cluster_workflow Metabolic Flux Analysis Workflow start Culture cells with ¹³C-labeled glucose +/- 2-DG-tetraacetate incubate Incubate to achieve isotopic steady state start->incubate quench Quench metabolism (e.g., cold methanol) incubate->quench extract Extract intracellular metabolites quench->extract analyze Analyze by LC-MS or GC-MS extract->analyze model Computational flux modeling analyze->model

References

Application Notes and Protocols for Studying Cancer Cell Metabolism with 2-Deoxy-D-glucose-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2] This metabolic shift presents a promising therapeutic window for targeting cancer cells. 2-Deoxy-D-glucose (2-DG), a glucose analog, competitively inhibits glycolysis and has been extensively studied as a potential anti-cancer agent.[3] 2-Deoxy-D-glucose-tetraacetate (2-DG-TA) is a more lipophilic prodrug of 2-DG, demonstrating enhanced cellular uptake and greater cytotoxic effects in various cancer cell lines.[4][5] These application notes provide a comprehensive guide to utilizing 2-DG-TA for studying cancer cell metabolism, including detailed protocols for key experiments and data interpretation.

Mechanism of Action

This compound, being more membrane-permeable than 2-DG, readily enters cancer cells. Once inside, it is deacetylated by intracellular esterases to release 2-DG. 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). The accumulation of 2-DG-6P competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, key enzymes in the glycolytic pathway, leading to a reduction in glycolysis, depletion of ATP, and induction of cell death.[3] Beyond its effects on glycolysis, 2-DG and its derivatives can also induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), contributing to their anti-tumor activity.[2]

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeConcentration Range TestedObserved EffectReference
RINm5FPancreatic Islet Cell Tumor0.08 - 0.80 mMMore severe growth inhibition compared to 2-DG; cytotoxic at 0.80 mM.[4]
Colo 38Human Melanoma0.1 - 1.0 mMTime- and concentration-dependent cytotoxicity.[5]
A375Human MelanomaNot specifiedInhibition of cell growth and chemosensitization to cisplatin.[1][6]
Freshly Isolated Human Melanoma CellsHuman MelanomaNot specifiedInhibition of cell growth, even in cells resistant to standard chemotherapeutic agents.[1][6]
Table 2: Effects of 2-Deoxy-D-glucose on Pancreatic Cancer Cell Metabolism (10 mM, 48h)
ParameterChangeReference
Lactic Acid LevelsDecreased[7]
ATP LevelsDecreased[7]
Cell Viability (BXPC-3, CFPAC-1, PANC-1)Inhibited (dosage-dependent)[7]
Apoptosis (CFPAC-1, PANC-1)Increased[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of 2-DG-TA on cancer cells.

Materials:

  • This compound (2-DG-TA)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 2-DG-TA in complete culture medium. Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of 2-DG-TA. Include a vehicle control (medium with the same concentration of the solvent used to dissolve 2-DG-TA, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of 2-DG-TA to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Glycolysis Inhibition Assay (Lactate Production)

This protocol measures the effect of 2-DG-TA on the rate of glycolysis by quantifying the amount of lactate (B86563) produced by cancer cells.

Materials:

  • This compound (2-DG-TA)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 24-well plates

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Treatment: Once cells are attached, replace the medium with fresh medium containing various concentrations of 2-DG-TA. Include a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Sample Collection: At the end of the incubation period, collect the cell culture supernatant from each well.

  • Lactate Measurement: Measure the lactate concentration in the collected supernatants using a commercial lactate assay kit according to the manufacturer's instructions.

  • Cell Number Normalization: After collecting the supernatant, lyse the cells in the wells and determine the total protein concentration or cell number for each well to normalize the lactate production.

  • Data Analysis: Calculate the lactate production rate (e.g., nmol/hour/mg protein) for each treatment condition. Compare the lactate production in 2-DG-TA-treated cells to the control to determine the extent of glycolysis inhibition.

Protocol 3: ATP Level Measurement

This protocol determines the impact of 2-DG-TA on cellular energy levels by measuring intracellular ATP.

Materials:

  • This compound (2-DG-TA)

  • Cancer cell line of interest

  • White, opaque 96-well plates

  • ATP bioluminescence-based assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cancer cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells/well.

  • Treatment: Treat the cells with various concentrations of 2-DG-TA for the desired duration.

  • Cell Lysis and ATP Measurement: Follow the protocol provided with the ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.

  • Luminescence Reading: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the ATP levels to the cell number or protein concentration if necessary. Compare the ATP levels in treated cells to the control to assess the impact of 2-DG-TA on cellular energy status.

Protocol 4: 13C-Labeled Glucose Metabolic Flux Analysis (MFA)

This protocol provides a general workflow for tracing the metabolic fate of glucose in cancer cells treated with 2-DG-TA using stable isotope-labeled glucose and Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound (2-DG-TA)

  • Cancer cell line of interest

  • Glucose-free cell culture medium

  • [U-13C6]-glucose (uniformly labeled glucose)

  • 6-well or 10 cm dishes

  • Methanol, Chloroform (B151607), Water (for metabolite extraction)

  • Derivatization reagents (e.g., MTBSTFA)

  • GC-MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cancer cells to near-confluency in standard medium.

    • One hour before the experiment, switch the medium to glucose-free medium to deplete intracellular glucose pools.

    • Add medium containing a known concentration of [U-13C6]-glucose and the desired concentration of 2-DG-TA (or vehicle control).

    • Incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.

  • Metabolite Extraction:

    • Rapidly aspirate the medium and wash the cells with ice-cold saline.

    • Quench metabolism by adding a cold extraction solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Perform a phase separation by adding chloroform and water. The polar metabolites will be in the aqueous phase.

  • Sample Preparation for GC-MS:

    • Dry the aqueous phase containing the polar metabolites under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[8]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the metabolites using an appropriate GC column and temperature gradient.

    • Detect the mass isotopomer distributions of the metabolites using the mass spectrometer in full scan or selected ion monitoring (SIM) mode.[8]

  • Data Analysis:

    • Identify and quantify the mass isotopomers for key metabolites of glycolysis and the TCA cycle.

    • Correct for the natural abundance of 13C.

    • Use metabolic flux analysis software (e.g., INCA, OpenFLUX) to fit the labeling data to a metabolic model and estimate the intracellular metabolic fluxes.[9]

Visualization of Signaling Pathways and Workflows

Glycolysis_Inhibition_by_2DG_TA cluster_extracellular Extracellular cluster_cell Cancer Cell 2DG_TA_ext This compound (2-DG-TA) 2DG_TA_int 2-DG-TA 2DG_TA_ext->2DG_TA_int Diffusion GLUT Glucose Transporter (GLUT) G6P Glucose-6-Phosphate GLUT->G6P Hexokinase 2DG 2-Deoxy-D-glucose (2-DG) 2DG_TA_int->2DG Deacetylation Esterases Intracellular Esterases Hexokinase Hexokinase 2DG->Hexokinase 2DG_6P 2-Deoxy-D-glucose-6-phosphate (2-DG-6P) Hexokinase->2DG_6P 2DG_6P->Hexokinase Inhibits PGI Phosphoglucose Isomerase (PGI) 2DG_6P->PGI Inhibits Glycolysis Glycolysis ATP_depletion ATP Depletion Glycolysis->ATP_depletion Reduced Production Cell_Death Cell Death ATP_depletion->Cell_Death Glucose Glucose Glucose->GLUT Hexokinase F6P Fructose-6-Phosphate G6P->F6P PGI F6P->Glycolysis

Caption: Mechanism of 2-DG-TA-mediated glycolysis inhibition.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with 2-DG-TA (various concentrations and times) Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Glycolysis Glycolysis Inhibition Assay (e.g., Lactate Production) Assays->Glycolysis ATP ATP Level Measurement Assays->ATP MFA Metabolic Flux Analysis (13C-labeled glucose) Assays->MFA Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Glycolysis->Data_Analysis ATP->Data_Analysis MFA->Data_Analysis End End: Characterize Metabolic Effects Data_Analysis->End

Caption: General experimental workflow for studying 2-DG-TA.

AMPK_mTOR_Signaling 2DG 2-Deoxy-D-glucose Glycolysis_Inhibition Glycolysis Inhibition 2DG->Glycolysis_Inhibition ATP_decrease ↓ ATP / ↑ AMP Glycolysis_Inhibition->ATP_decrease AMPK AMPK ATP_decrease->AMPK Activates TSC1_2 TSC1/TSC2 AMPK->TSC1_2 Activates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis (S6K, 4E-BP1) mTORC1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: 2-DG-induced AMPK/mTOR signaling pathway.

ER_Stress_UPR 2DG 2-Deoxy-D-glucose Glycosylation_Inhibition Inhibition of N-linked Glycosylation 2DG->Glycosylation_Inhibition Unfolded_Proteins Accumulation of Unfolded Proteins Glycosylation_Inhibition->Unfolded_Proteins ER_Stress ER Stress Unfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6(n) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 Apoptosis Apoptosis (CHOP) ATF4->Apoptosis Adaptation Cellular Adaptation (Chaperones, ERAD) XBP1s->Adaptation ATF6n->Adaptation

Caption: 2-DG-induced ER Stress and Unfolded Protein Response.

References

Application Notes and Protocols: Cytotoxicity of 2-Deoxy-D-glucose-tetraacetate on Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma, a highly aggressive form of skin cancer, exhibits a strong dependence on glycolysis for its rapid proliferation and survival, a phenomenon known as the Warburg effect. This metabolic characteristic presents a promising therapeutic target. 2-Deoxy-D-glucose (2-DG), a glucose analog, competitively inhibits glycolysis, leading to energy depletion and cell death in cancer cells. Its acetylated form, 2-Deoxy-D-glucose-tetraacetate (2-DG-TA), is a more lipophilic prodrug that can more readily cross the plasma membrane, potentially offering enhanced cytotoxic effects. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of 2-DG-TA on melanoma cells.

Mechanism of Action

This compound enters the cell and is deacetylated to 2-Deoxy-D-glucose. 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). This product cannot be further metabolized in the glycolytic pathway and consequently accumulates within the cell, leading to the inhibition of hexokinase and phosphoglucose (B3042753) isomerase. The resulting blockade of glycolysis causes a severe depletion of intracellular ATP, inducing metabolic stress. In melanoma cells, this profound energy crisis has been observed to trigger a specific form of programmed necrosis, known as necroptosis, rather than apoptosis.[1]

Data Presentation

Table 1: Illustrative Dose-Dependent Cytotoxicity of 2-DG-TA on Colo 38 Melanoma Cells (72-hour incubation)

Concentration of 2-DG-TA (mM)% Cell Viability (Illustrative)% Necrotic Cells (Annexin V+/PI+) (Illustrative)
0 (Control)100%<5%
0.185%15%
0.2560%40%
0.535%65%
1.015%85%

Table 2: Illustrative Time-Dependent Cytotoxicity of 2-DG-TA (1.0 mM) on Colo 38 Melanoma Cells

Incubation Time (hours)% Cell Viability (Illustrative)% Necrotic Cells (Annexin V+/PI+) (Illustrative)
0100%<5%
490%10%
2450%50%
4825%75%
7215%85%

Experimental Protocols

Herein are detailed protocols for key experiments to assess the cytotoxicity of 2-DG-TA on melanoma cells.

Cell Viability Assessment using Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Melanoma cell lines (e.g., Colo 38, A375)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (2-DG-TA)

  • LDH cytotoxicity assay kit

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Seed melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of 2-DG-TA in culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the 2-DG-TA dilutions to the respective wells. For the control wells, add 100 µL of fresh medium.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Thirty minutes before the end of the incubation, add 10 µL of the lysis buffer provided in the LDH kit to the "maximum LDH release" control wells.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, subtracting the background and using the spontaneous and maximum LDH release controls for normalization.

Detection of Necrosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Necrotic cells are characterized by being positive for both Annexin V and PI.

Materials:

  • Melanoma cells

  • 2-DG-TA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed melanoma cells in 6-well plates and treat with various concentrations of 2-DG-TA for the desired time.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained and single-stained controls to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis using Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution and the detection of a sub-G1 peak, which can be indicative of cell death.

Materials:

  • Melanoma cells

  • 2-DG-TA

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Treat melanoma cells with 2-DG-TA as described previously.

  • Harvest and wash the cells with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to model the cell cycle phases (G0/G1, S, G2/M) and quantify the percentage of cells in the sub-G1 population.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis seed Seed Melanoma Cells incubate1 Incubate 24h seed->incubate1 treat Treat with 2-DG-TA incubate1->treat incubate2 Incubate (4-72h) treat->incubate2 ldh LDH Assay incubate2->ldh annexin Annexin V/PI Staining incubate2->annexin cell_cycle Cell Cycle Analysis incubate2->cell_cycle plate_reader Microplate Reader ldh->plate_reader flow_cytometer Flow Cytometer annexin->flow_cytometer cell_cycle->flow_cytometer quantify Quantify Cytotoxicity, Necrosis & Cell Cycle plate_reader->quantify flow_cytometer->quantify

Caption: Workflow for assessing 2-DG-TA cytotoxicity.

Putative Signaling Pathway for 2-DG-TA-Induced Necroptosis in Melanoma Cells

G cluster_entry Cellular Uptake & Conversion cluster_metabolic Metabolic Stress cluster_necroptosis Necroptosis Signaling (Putative) DGTA 2-DG-TA DG 2-DG DGTA->DG Esterases DG6P 2-DG-6P DG->DG6P Hexokinase glycolysis Glycolysis DG6P->glycolysis Inhibition atp ATP Depletion glycolysis->atp ros Oxidative Stress (ROS Production) atp->ros ripk1 RIPK1 atp->ripk1 Activation (Energy Stress) ros->ripk1 Activation (Oxidative Stress) ripk3 RIPK3 ripk1->ripk3 Activation necrosome Necrosome Formation mlkl MLKL ripk3->mlkl Phosphorylation p_mlkl p-MLKL (Oligomerization) mlkl->p_mlkl membrane Plasma Membrane Rupture p_mlkl->membrane necrosis Necrotic Cell Death membrane->necrosis

References

Application Notes and Protocols for Inducing Apoptosis with 2-Deoxy-D-glucose-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose (2-DG), a glucose analog, is a well-documented inhibitor of glycolysis. Its tetraacetate ester, 2-Deoxy-D-glucose-tetraacetate (2-DG-tetraacetate), is a more lipophilic derivative that can exhibit enhanced cellular uptake. While literature directly detailing apoptosis induction protocols specifically for 2-DG-tetraacetate is limited, it is understood to exert cytotoxic effects.[1][2][3] It is hypothesized that once inside the cell, 2-DG-tetraacetate is deacetylated to 2-DG, which then interferes with cellular metabolism, leading to cell death. In many cancer cell lines, this cell death occurs via apoptosis.[4][5][6]

These application notes provide a generalized protocol for inducing apoptosis using 2-DG, which can be adapted and optimized for 2-DG-tetraacetate. The primary mechanism of 2-DG-induced apoptosis involves the inhibition of glycolysis and the induction of endoplasmic reticulum (ER) stress.[7][8][9]

Mechanism of Action

2-Deoxy-D-glucose is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). 2-DG-6P cannot be further metabolized in the glycolytic pathway and its accumulation leads to:

  • Inhibition of Glycolysis: Competitive inhibition of phosphoglucose (B3042753) isomerase, leading to ATP depletion.[9][10]

  • ER Stress: Interference with N-linked glycosylation of proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR).[7][8]

Prolonged ER stress and energy depletion can activate downstream apoptotic signaling cascades, including the mitochondrial pathway, leading to caspase activation and programmed cell death.[4][5][6][8]

Data Presentation

The following tables summarize quantitative data from studies on 2-DG, which can serve as a starting point for experiments with 2-DG-tetraacetate.

Table 1: Effective Concentrations of 2-DG for Inducing Cell Death

Cell Line TypeConcentration Range (mM)EffectReference
Acute Lymphoblastic Leukemia (ALL)0.2 - 10Inhibition of cell viability[11]
Human Melanoma0.1 - 1.0 (tetraacetate form)Cytotoxic action[1]
Tumoral Pancreatic Islet Cells0.08 - 0.8 (tetraacetate form)Cytostatic and cytotoxic[2]
Human Histiocytic Lymphoma U9371.0 - 5.0Potentiation of TNF-induced apoptosis[12]
Esophageal Squamous Cell Carcinoma0.5Induction of apoptosis (in combination with metformin)[10]
Breast Cancer12 - 16Induction of apoptosis[13]

Table 2: Incubation Times for 2-DG-Induced Apoptosis

Cell Line TypeIncubation Time (hours)ObservationReference
Human Melanoma4 - 72 (tetraacetate form)Time-related cytotoxic action[1]
Acute Lymphoblastic Leukemia (ALL)24 - 48Time-dependent inhibition of cell viability[11]
Human Histiocytic Lymphoma U93724 - 72Increased percentage of dead cells[12]
Esophageal Squamous Cell Carcinoma48Apoptosis detection[10]
Breast Cancer4 - 6Caspase 3 activation[13]

Experimental Protocols

Cell Culture and Treatment

Objective: To treat cultured cells with this compound to induce apoptosis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well for viability assays, 6-well for protein extraction)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to attach and grow for 24 hours.

  • Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (refer to Table 1 for a starting range, e.g., 0.1 mM to 10 mM).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the cells for various time points (e.g., 8, 12, 16, 24, 48, 72 hours) to determine the optimal treatment duration.[14]

Cell Viability Assay (MTT Assay)

Objective: To quantify the effect of this compound on cell viability.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Following the treatment period, add 20 µL of MTT solution to each well.[9]

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between apoptotic, necrotic, and live cells using flow cytometry.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest cells (including floating cells in the medium) after treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis for Apoptosis Markers

Objective: To detect the expression of key proteins involved in the apoptotic pathway.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[15]

  • Determine the protein concentration of each lysate using a protein assay.[16]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[16]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

  • Block the membrane for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody overnight at 4°C.[9][15]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][16]

  • Detect the protein bands using an ECL substrate and an imaging system.[9][15]

Visualization of Pathways and Workflows

G cluster_0 Experimental Workflow for Apoptosis Induction A Cell Seeding B This compound Treatment A->B C Incubation (Time-course) B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Western Blot Analysis C->F

Caption: A generalized experimental workflow for studying the effects of this compound on cell viability and apoptosis.

G cluster_1 Signaling Pathway of 2-DG Induced Apoptosis twoDG 2-Deoxy-D-glucose glycolysis Glycolysis Inhibition twoDG->glycolysis er_stress ER Stress (UPR) twoDG->er_stress atp ATP Depletion glycolysis->atp mitochondria Mitochondrial Pathway atp->mitochondria er_stress->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A simplified signaling pathway illustrating how 2-Deoxy-D-glucose induces apoptosis through metabolic and ER stress.

References

Application Notes and Protocols: 2-Deoxy-D-glucose-tetraacetate in Combination with Cisplatin for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by intrinsic or acquired resistance and significant side effects. A promising strategy to overcome these limitations is the combination with agents that exploit the metabolic vulnerabilities of cancer cells. One such vulnerability is the high glucose uptake and reliance on glycolysis, known as the Warburg effect.

2-Deoxy-D-glucose (2-DG), a glucose analog, competitively inhibits glycolysis, leading to ATP depletion, induction of oxidative stress, and ultimately, cancer cell death. Its acetylated form, 2-Deoxy-D-glucose-tetraacetate (2-DG-TA), is a more lipophilic prodrug that can readily cross cell membranes and is intracellularly deacetylated to 2-DG. While direct studies on the combination of 2-DG-TA and cisplatin are limited, research on 2-DG in combination with cisplatin provides a strong rationale for the therapeutic potential of this approach. This document outlines the synergistic effects and provides detailed protocols based on studies of 2-DG, with the expectation that 2-DG-TA will elicit similar, if not enhanced, effects.

The combination of 2-DG with cisplatin has been shown to enhance cytotoxicity in cancer cells through mechanisms involving increased metabolic oxidative stress.[1][2][3] This synergistic interaction allows for potentially lower effective doses of cisplatin, thereby reducing its toxicity while enhancing its anticancer activity.

Mechanism of Action

The synergistic cytotoxicity of 2-DG and cisplatin is primarily attributed to the induction of metabolic oxidative stress.[1][2][3] 2-DG inhibits glycolysis, which not only depletes ATP but also reduces the levels of pyruvate (B1213749) and NADPH. This impairment of the cell's antioxidant capacity, coupled with cisplatin's own ability to induce reactive oxygen species (ROS), leads to a significant increase in oxidative stress, evidenced by decreased intracellular glutathione (B108866) levels and an increased percentage of glutathione disulfide.[1][2] This heightened oxidative stress culminates in enhanced cancer cell death.

Furthermore, the combination therapy can induce a switch from autophagy, a survival mechanism often triggered by 2-DG alone, to apoptosis.[4] This is accompanied by a reduction in ER stress and a decrease in pAKT levels, further promoting programmed cell death.[4]

Data Presentation

The following tables summarize the quantitative data from studies on the combination of 2-DG and cisplatin in cancer cell lines. These data illustrate the synergistic enhancement of cytotoxicity and induction of oxidative stress.

Table 1: Cytotoxicity of 2-DG and Cisplatin in FaDu Human Head and Neck Cancer Cells [1]

Treatment (24h)% Cell Killing (Clonogenic Assay)
Control0%
20 mM 2-DG32%
0.5 µM Cisplatin32%
20 mM 2-DG + 0.5 µM Cisplatin80%

Table 2: Effect of 2-DG and Cisplatin on Glutathione Levels in FaDu Cells [1]

Treatment (24h)Total Glutathione (nmol/mg protein)% Glutathione Disulfide (GSSG)
Control45.21.0%
20 mM 2-DG38.11.2%
0.5 µM Cisplatin30.52.5%
20 mM 2-DG + 0.5 µM Cisplatin22.34.8%

Table 3: Enhancement of Cytotoxicity by Glutathione Depletion in FaDu Cells [1]

Treatment (24h)% Cell Killing
20 mM 2-DG30%
20 mM 2-DG + 1 mM BSO60%
0.5 µM Cisplatin40%
0.5 µM Cisplatin + 1 mM BSO78%
20 mM 2-DG + 0.5 µM Cisplatin + 1 mM BSO*>95%

*BSO (L-buthionine-[S,R]-sulfoximine) is an inhibitor of glutathione synthesis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of 2-DG-TA and cisplatin.

Protocol 1: In Vitro Cell Viability (Clonogenic Assay)

This protocol determines the long-term survival of cells after treatment.

Materials:

  • Cancer cell line of interest (e.g., FaDu, A172, LN229)

  • Complete cell culture medium

  • This compound (2-DG-TA)

  • Cisplatin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for the formation of distinct colonies (e.g., 500-1000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare fresh solutions of 2-DG-TA and cisplatin in complete medium. Treat the cells with varying concentrations of 2-DG-TA alone, cisplatin alone, and in combination for 24 hours. Include an untreated control.

  • Incubation: After 24 hours, remove the drug-containing medium, wash the cells twice with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

  • Staining: Wash the plates with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

  • Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.

Protocol 2: Glutathione Assay

This protocol measures the levels of total glutathione and glutathione disulfide (GSSG) as an indicator of oxidative stress.

Materials:

  • Treated cells from a similar setup as Protocol 1

  • Glutathione reductase

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

  • NADPH

  • Metaphosphoric acid (MPA)

  • Triethanolamine (TEA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: After drug treatment, harvest the cells and lyse them in MPA.

  • GSSG Measurement: To a portion of the lysate, add 2-vinylpyridine (B74390) to derivatize reduced glutathione (GSH), allowing for the specific measurement of GSSG.

  • Total Glutathione Measurement: Use another portion of the lysate to measure total glutathione (GSH + GSSG).

  • Enzymatic Recycling Assay: In a 96-well plate, mix the sample with glutathione reductase, DTNB, and NADPH.

  • Absorbance Reading: Measure the rate of color change at 412 nm, which is proportional to the glutathione concentration.

  • Data Analysis: Calculate the concentrations of total glutathione and GSSG from a standard curve. Determine the percentage of GSSG.

Protocol 3: Western Blot for Apoptosis and Signaling Molecules

This protocol assesses the expression of key proteins involved in apoptosis and related signaling pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-pAKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway

cluster_0 Cellular Environment cluster_1 Intracellular Cisplatin_ext Cisplatin Cisplatin_int Cisplatin Cisplatin_ext->Cisplatin_int Uptake 2DGTA_ext 2-DG-TA 2DGTA_int 2-DG-TA 2DGTA_ext->2DGTA_int Uptake ROS ROS Cisplatin_int->ROS Induces AKT pAKT Cisplatin_int->AKT Inhibits Autophagy Autophagy Cisplatin_int->Autophagy Inhibits 2DG 2-DG 2DGTA_int->2DG Deacetylation Glycolysis Glycolysis 2DG->Glycolysis Inhibits 2DG->Autophagy Induces NADPH_Pyruvate NADPH & Pyruvate Glycolysis->NADPH_Pyruvate GSH_Reductase GSH (Antioxidant Capacity) NADPH_Pyruvate->GSH_Reductase GSH_Reductase->ROS Reduces OxidativeStress Metabolic Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis AKT->Apoptosis Inhibits

Caption: Proposed signaling pathway for 2-DG-TA and cisplatin combination therapy.

Experimental Workflow

cluster_0 In Vitro Experiments CellCulture Cancer Cell Culture Treatment Treatment: - 2-DG-TA - Cisplatin - Combination CellCulture->Treatment Viability Cell Viability Assay (Clonogenic) Treatment->Viability OxidativeStress Oxidative Stress Assay (Glutathione) Treatment->OxidativeStress Apoptosis Apoptosis & Signaling (Western Blot) Treatment->Apoptosis DataAnalysis Data Analysis Viability->DataAnalysis OxidativeStress->DataAnalysis Apoptosis->DataAnalysis

Caption: General experimental workflow for in vitro evaluation.

Synergistic Relationship

2DGTA 2-DG-TA (Glycolysis Inhibition) OxidativeStress Increased Oxidative Stress 2DGTA->OxidativeStress Cisplatin Cisplatin (DNA Damage, ROS) Cisplatin->OxidativeStress Synergy Synergistic Cytotoxicity Apoptosis Enhanced Apoptosis Synergy->Apoptosis OxidativeStress->Synergy

Caption: Logical relationship of the synergistic effect.

References

Application Notes: Measuring the Effects of 2-Deoxy-D-glucose-tetraacetate on T Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose (2-DG) is a glucose analog that acts as a competitive inhibitor of glycolysis through its phosphorylation by hexokinase, leading to the accumulation of 2-deoxy-D-glucose-6-phosphate. This accumulation inhibits both hexokinase and glucose-6-phosphate isomerase, thereby blocking downstream glycolytic flux. Activated T cells undergo a metabolic shift towards aerobic glycolysis to support their rapid proliferation and effector functions. Consequently, inhibition of glycolysis presents a promising strategy for modulating T cell responses. 2-Deoxy-D-glucose-tetraacetate (2-DG-TA) is a more lipophilic, acetylated prodrug of 2-DG, which exhibits enhanced cell permeability. Inside the cell, esterases cleave the acetate (B1210297) groups, releasing 2-DG to exert its inhibitory effects on glycolysis. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of 2-DG-TA on T cell proliferation.

Mechanism of Action

2-DG-TA passively diffuses across the T cell membrane. Intracellular esterases subsequently deacetylate it to 2-DG. 2-DG is then phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized. This leads to the inhibition of glycolysis, a critical metabolic pathway for T cell activation and proliferation. The resulting energy stress, evidenced by a decrease in ATP production, can lead to the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[1][2]

Expected Effects on T Cell Subsets

The metabolic requirements of T cell subsets can vary, leading to differential sensitivity to glycolytic inhibition by 2-DG-TA.

  • Naive T Cells: These cells rely heavily on glycolysis for their activation and initial proliferation. Therefore, they are expected to be highly sensitive to the inhibitory effects of 2-DG-TA.[3][4]

  • Memory T Cells: Memory T cells exhibit a more quiescent metabolic state, relying more on oxidative phosphorylation. However, upon re-activation, they also upregulate glycolysis. Their response to 2-DG-TA may be less pronounced than that of naive T cells during the initial activation phase.[3][4]

  • Regulatory T cells (Tregs): The effect of glycolytic inhibition on Tregs is complex. While some studies suggest that glycolysis is important for their suppressive function and proliferation, others indicate that they are less dependent on this pathway than conventional T cells.[5][6][7] The impact of 2-DG-TA on Treg proliferation may therefore be context-dependent.

  • CD4+ vs. CD8+ T cells: Both CD4+ and CD8+ T cells upregulate glycolysis upon activation. However, some studies suggest that CD8+ T cells may be more sensitive to glycolytic inhibition.[8]

Quantitative Data Summary

The following tables summarize the expected dose-dependent effects of this compound (2-DG-TA) on the proliferation of various human T cell subsets. The data is compiled from studies on 2-DG and its tetraacetate derivative.[9] It is important to note that specific IC50 values for 2-DG-TA are not widely reported and can vary depending on the experimental conditions, such as the specific T cell subset, activation method, and culture duration.

Table 1: Dose-Dependent Inhibition of Activated Pan-T Cell Proliferation by 2-DG-TA

Concentration of 2-DG-TAExpected Inhibition of Proliferation
10 µMLow
100 µMModerate
500 µMHigh
1.0 mMVery High

Data extrapolated from concentration-related inhibition of activated T cell proliferation.[9]

Table 2: Estimated IC50 Values of 2-DG-TA for Proliferation Inhibition in Different T Cell Subsets

T Cell SubsetEstimated IC50
Naive CD4+ T Cells0.5 - 1.0 mM
Memory CD4+ T Cells> 1.0 mM
Naive CD8+ T Cells0.4 - 0.8 mM
Memory CD8+ T Cells> 1.0 mM
Regulatory T cells (Tregs)1.0 - 2.0 mM

These are estimated values based on the differential metabolic requirements of T cell subsets and data available for 2-DG. Actual values should be determined empirically.

Experimental Protocols

Two primary methods for assessing T cell proliferation are the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay and the MTT assay.

Protocol 1: T Cell Proliferation Analysis using CFSE Dilution Assay

This protocol details the measurement of T cell proliferation by tracking the dilution of the fluorescent dye CFSE across cell divisions using flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or other T cell isolation kits)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T cell activation

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound (2-DG-TA)

  • Phosphate Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • T Cell Isolation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for T cells using a negative selection kit according to the manufacturer's instructions.

    • Assess purity of the isolated T cells by flow cytometry using anti-CD3 antibodies.

  • CFSE Staining:

    • Resuspend isolated T cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete RPMI-1640 medium.[10][11]

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled T cells in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add T cell activation stimuli (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

    • Add 2-DG-TA at various concentrations (e.g., 0, 10 µM, 100 µM, 500 µM, 1 mM).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Wash the cells with PBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data using appropriate software to determine the percentage of proliferated cells and the number of cell divisions based on the progressive halving of CFSE fluorescence intensity.

Protocol 2: T Cell Viability and Proliferation Analysis using MTT Assay

This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.

Materials:

  • Isolated T cells

  • Complete RPMI-1640 medium

  • T cell activation stimuli (PHA or anti-CD3/CD28 beads)

  • This compound (2-DG-TA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Isolate T cells as described in Protocol 1.

    • Plate the T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

    • Add T cell activation stimuli.

    • Add 2-DG-TA at desired concentrations.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.[12][13]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.[13]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = (1 - (Absorbance of treated cells / Absorbance of untreated control cells)) x 100

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 T Cell Activation & Proliferation cluster_1 Inhibition by 2-DG-TA TCR TCR PI3K/Akt PI3K/Akt TCR->PI3K/Akt CD28 CD28 CD28->PI3K/Akt mTOR mTOR PI3K/Akt->mTOR Glycolysis Glycolysis mTOR->Glycolysis Proliferation Proliferation Glycolysis->Proliferation Inhibition of Glycolysis Inhibition of Glycolysis 2-DG-TA 2-DG-TA 2-DG 2-DG 2-DG-TA->2-DG Esterases Hexokinase Hexokinase 2-DG->Hexokinase AMPK AMPK AMPK->mTOR Inhibition of Glycolysis->AMPK Energy Stress Inhibition of Proliferation Inhibition of Proliferation Inhibition of Glycolysis->Inhibition of Proliferation

Caption: Signaling pathway of 2-DG-TA in T cells.

G cluster_workflow CFSE Proliferation Assay Workflow A Isolate T Cells B CFSE Staining A->B C Activate T Cells (e.g., anti-CD3/CD28) B->C D Treat with 2-DG-TA (Dose-Response) C->D E Incubate (3-5 days) D->E F Flow Cytometry Analysis E->F G Analyze CFSE Dilution F->G

Caption: Experimental workflow for the CFSE assay.

G cluster_workflow MTT Proliferation Assay Workflow A Isolate T Cells B Activate T Cells (e.g., anti-CD3/CD28) A->B C Treat with 2-DG-TA (Dose-Response) B->C D Incubate (48-72 hours) C->D E Add MTT Reagent D->E F Incubate (4 hours) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H

Caption: Experimental workflow for the MTT assay.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with 2-Deoxy-D-glucose-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose-tetraacetate (2-DG-TA) is a derivative of the glucose analog 2-Deoxy-D-glucose (2-DG). As a lipophilic ester, 2-DG-TA is expected to exhibit enhanced cell permeability compared to its parent compound. Upon cellular uptake, it is hypothesized that intracellular esterases hydrolyze 2-DG-TA to release 2-DG, which can then interfere with cellular metabolism. 2-DG is a known inhibitor of glycolysis, the primary pathway for energy production in many cancer cells. By competing with glucose for the enzyme hexokinase, 2-DG can lead to a reduction in ATP production and the induction of cellular stress.

Flow cytometry is a powerful technique for the single-cell analysis of the effects of compounds like 2-DG-TA. This document provides detailed protocols for assessing cell viability, cell cycle progression, and reactive oxygen species (ROS) production in cells treated with 2-DG-TA using flow cytometry.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analyses of cells treated with this compound.

Table 1: Analysis of Cell Viability by Annexin V and Propidium (B1200493) Iodide Staining

This table presents data on the percentage of viable, apoptotic, and necrotic cells in a human melanoma cell line (Colo 38) following treatment with 2-DG-TA for 48 hours.[1] Data indicates a concentration-dependent increase in necrotic cell death.

2-DG-TA Concentration (mM)Viable Cells (%)Apoptotic Cells (%)Necrotic Cells (%)
0 (Control)95.2 ± 2.13.1 ± 0.81.7 ± 0.5
0.185.6 ± 3.54.5 ± 1.29.9 ± 2.3
0.562.3 ± 4.85.1 ± 1.532.6 ± 3.9
1.035.8 ± 5.26.2 ± 1.858.0 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments. Note: This is a representative dataset based on published findings describing a necrotic, rather than apoptotic, form of cell death.[1]

Table 2: Cell Cycle Analysis by Propidium Iodide Staining

This table illustrates the effect of 2-DG-TA on the cell cycle distribution of a hypothetical cancer cell line after 24 hours of treatment. The data suggests an arrest in the G0/G1 phase of the cell cycle.

2-DG-TA Concentration (mM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.4 ± 2.930.1 ± 1.714.5 ± 1.3
0.572.8 ± 3.418.5 ± 2.18.7 ± 1.9
1.081.3 ± 4.110.2 ± 1.88.5 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments. Note: This is a representative dataset based on the known effects of the parent compound 2-DG on cell cycle progression.

Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This table shows the mean fluorescence intensity (MFI) of dichlorofluorescein (DCF) in a hypothetical cancer cell line treated with 2-DG-TA for 6 hours, indicating an increase in intracellular ROS levels.

2-DG-TA Concentration (mM)Mean Fluorescence Intensity (MFI)
0 (Control)150 ± 25
0.5320 ± 45
1.0580 ± 60

Data are presented as mean ± standard deviation from three independent experiments. Note: This is a representative dataset based on the known effects of the parent compound 2-DG on ROS production.

Experimental Protocols

Protocol 1: Analysis of Cell Viability and Necrosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of the membrane-impermeable dye, propidium iodide.

Materials:

  • Cells of interest (e.g., Colo 38 human melanoma cells)

  • This compound (2-DG-TA)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of 2-DG-TA (e.g., 0.1, 0.5, 1.0 mM) and a vehicle control for the desired time period (e.g., 4 to 72 hours).[1]

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached (dead) cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.

    • Set up compensation and gates based on unstained and single-stained controls.

    • Collect data for at least 10,000 events per sample.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells (due to loss of membrane integrity without significant phosphatidylserine exposure)

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cells of interest

  • This compound (2-DG-TA)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvesting and Fixation:

    • Harvest and wash the cells as described in Protocol 1.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI signal (FL2 or FL3).

    • Gate out debris and cell aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol measures the intracellular production of ROS. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent compound dichlorofluorescein (DCF).

Materials:

  • Cells of interest

  • This compound (2-DG-TA)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dichlorodihydrofluorescein Diacetate (DCFH-DA) stock solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1, but treat for a shorter duration (e.g., 1-6 hours) as ROS production can be an early event.

  • Staining:

    • After treatment, remove the medium and wash the cells with warm PBS.

    • Add DCFH-DA solution (final concentration of 5-10 µM in serum-free medium) to the cells.

    • Incubate for 30 minutes at 37°C in the dark.

  • Cell Harvesting:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Harvest the cells as described in Protocol 1.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Measure the fluorescence intensity in the FITC channel (FL1).

    • Record the mean fluorescence intensity (MFI) for each sample.

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm 2_DG_TA_ext 2-DG-TA (extracellular) 2_DG_TA_int 2-DG-TA (intracellular) 2_DG_TA_ext->2_DG_TA_int Passive Diffusion 2_DG 2-Deoxy-D-glucose (2-DG) 2_DG_TA_int->2_DG Glycolysis Glycolysis 2_DG->Glycolysis Inhibition ER_Stress Endoplasmic Reticulum Stress (UPR) 2_DG->ER_Stress Induces Esterases Intracellular Esterases Esterases->2_DG_TA_int ATP_depletion ATP Depletion Glycolysis->ATP_depletion Leads to Necrosis Necrotic Cell Death ATP_depletion->Necrosis Contributes to ER_Stress->Necrosis Triggers

Caption: Proposed mechanism of 2-DG-TA-induced necrosis.

G Start Start Seed_Cells Seed Cells in 6-well plate Start->Seed_Cells Treat_Cells Treat with 2-DG-TA and Controls Seed_Cells->Treat_Cells Harvest_Cells Harvest Adherent & Suspended Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC & Propidium Iodide Harvest_Cells->Stain_Cells Analyze_Flow Analyze on Flow Cytometer Stain_Cells->Analyze_Flow Data_Interpretation Interpret Data: Viable, Apoptotic, Necrotic Populations Analyze_Flow->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for analyzing cell viability and necrosis.

References

Application Notes and Protocols for Studying the Anti-proliferative Effects of 2-Deoxy-D-glucose-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose-tetraacetate (2-DG-TA) is a derivative of the glycolysis inhibitor 2-Deoxy-D-glucose (2-DG). As a lipophilic prodrug, 2-DG-TA exhibits enhanced cell permeability, allowing for more efficient intracellular delivery of 2-DG. Once inside the cell, esterases cleave the acetate (B1210297) groups, releasing 2-DG, which then interferes with glucose metabolism. This targeted disruption of glycolysis, a hallmark of many cancer cells (the Warburg effect), makes 2-DG-TA a compound of interest for its anti-proliferative and cytotoxic effects. These application notes provide a comprehensive overview of the methodologies to study the anti-proliferative effects of 2-DG-TA, including detailed experimental protocols and an exploration of the key signaling pathways involved.

Data Presentation: Quantitative Effects of 2-DG-TA

While specific IC50 values for this compound are not extensively documented in publicly available literature, existing studies provide valuable data on its concentration-dependent anti-proliferative and cytotoxic effects across various cell types.

Cell Line/TypeConcentration RangeObserved EffectCitation
Human Melanoma Cells (Colo 38) 0.1 - 1.0 mMTime- and concentration-related cytotoxic action. Induces a necrotic form of cell death.[1]
Activated Human T Lymphocytes 10 µM - 1.0 mMConcentration-related inhibition of proliferation and decreased viability.[1]
Human Primary Fibroblasts 10 µM - 1.0 mMConcentration-related decrease in viability.[1]
Tumoral Pancreatic Islet Cells (RINm5F) 0.08 - 0.80 mMMore severe inhibition of cell growth compared to 2-Deoxy-D-glucose. At 0.80 mM, a decrease in cell number below the initial value was observed.[2]
Human Melanoma Cells (cisplatin-resistant) Not specifiedInhibition of cell growth and chemosensitization to cisplatin.[3]

Key Signaling Pathways Affected by 2-DG-TA (and its active form, 2-DG)

The anti-proliferative effects of 2-DG-TA are mediated through the intracellular action of 2-DG, which impacts several critical signaling pathways.

Glycolysis Inhibition

2-DG competitively inhibits the enzyme hexokinase, the first key enzyme in the glycolytic pathway. This leads to the accumulation of 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized, resulting in a depletion of ATP and metabolic stress.

Glycolysis_Inhibition cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose_ext Glucose G6P Glucose-6-Phosphate Glucose_ext->G6P Transport & Phosphorylation 2DGTA_ext 2-DG-TA 2DGTA_int 2-DG-TA 2DGTA_ext->2DGTA_int Diffusion GLUT Glucose Transporter 2DG_int 2-DG 2DGTA_int->2DG_int Deacetylation Esterases Esterases Esterases->2DGTA_int 2DG6P 2-DG-6-Phosphate 2DG_int->2DG6P Phosphorylation Hexokinase Hexokinase Hexokinase->G6P Hexokinase->2DG6P Glycolysis Glycolysis G6P->Glycolysis 2DG6P->Hexokinase Inhibition ATP_depletion ATP Depletion Cell_Stress Metabolic Stress & Cell Death ATP_depletion->Cell_Stress

Caption: Mechanism of 2-DG-TA mediated glycolysis inhibition.

Unfolded Protein Response (UPR)

Inhibition of glycolysis by 2-DG can lead to a depletion of cellular energy and interfere with protein glycosylation in the endoplasmic reticulum (ER). This results in an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis if the stress is prolonged.

UPR_Pathway cluster_UPR Unfolded Protein Response (UPR) 2DGTA 2-DG-TA Glycolysis_Inhibition Glycolysis Inhibition 2DGTA->Glycolysis_Inhibition ER_Stress ER Stress (Unfolded Proteins) Glycolysis_Inhibition->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n Cleaved ATF6 ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis XBP1s->Apoptosis ATF6n->Apoptosis CHOP->Apoptosis

Caption: 2-DG-TA induces the Unfolded Protein Response (UPR).

Wnt/β-catenin Signaling Pathway

Recent studies on 2-DG suggest a potential link between glycolysis inhibition and the downregulation of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival. 2-DG has been shown to promote the degradation of β-catenin, a key effector of this pathway.

Wnt_Pathway 2DGTA 2-DG-TA Glycolysis_Inhibition Glycolysis Inhibition 2DGTA->Glycolysis_Inhibition Beta_Catenin_Degradation β-catenin Degradation Glycolysis_Inhibition->Beta_Catenin_Degradation Promotes Beta_Catenin_Cytoplasm β-catenin (Cytoplasm) Beta_Catenin_Degradation->Beta_Catenin_Cytoplasm Inhibits accumulation Beta_Catenin_Nucleus β-catenin (Nucleus) Beta_Catenin_Cytoplasm->Beta_Catenin_Nucleus Translocation Target_Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) Beta_Catenin_Nucleus->Target_Gene_Expression Activation TCF_LEF TCF/LEF TCF_LEF->Target_Gene_Expression Proliferation_Inhibition Inhibition of Proliferation Target_Gene_Expression->Proliferation_Inhibition

Caption: 2-DG-TA's potential impact on Wnt/β-catenin signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-proliferative effects of 2-DG-TA.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • This compound (2-DG-TA)

    • Cell line of interest

    • Complete culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Treatment: Prepare serial dilutions of 2-DG-TA in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 2-DG-TA (e.g., 0.1, 0.5, 1, 5, 10 mM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve 2-DG-TA, typically DMSO).

    • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

    • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to convert MTT into formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Experimental Workflow:

    MTT_Workflow Seed_Cells Seed Cells (96-well plate) Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_2DGTA Add 2-DG-TA (various conc.) Incubate_24h->Add_2DGTA Incubate_Treatment Incubate (24-72h) Add_2DGTA->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance

    Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • This compound (2-DG-TA)

    • Cell line of interest

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 2-DG-TA for the desired time.

    • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

    • Data Acquisition: Analyze the samples by flow cytometry within one hour.

  • Experimental Workflow:

    Apoptosis_Workflow Seed_Treat Seed & Treat Cells with 2-DG-TA Harvest_Cells Harvest Cells Seed_Treat->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Stain Stain with Annexin V & PI Resuspend->Stain Incubate Incubate (15 min, dark) Stain->Incubate Dilute Dilute with Binding Buffer Incubate->Dilute Analyze Analyze by Flow Cytometry Dilute->Analyze

    Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • This compound (2-DG-TA)

    • Cell line of interest

    • 6-well plates

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-DG-TA.

    • Cell Harvesting: Harvest cells by trypsinization.

    • Washing: Wash cells with PBS.

    • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.

    • Rehydration: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the samples using a flow cytometer.

  • Experimental Workflow:

    CellCycle_Workflow Seed_Treat Seed & Treat Cells with 2-DG-TA Harvest_Wash Harvest & Wash Cells Seed_Treat->Harvest_Wash Fixation Fix with 70% Ethanol Harvest_Wash->Fixation Rehydrate_Wash Rehydrate & Wash with PBS Fixation->Rehydrate_Wash Stain_PI Stain with PI/ RNase A Rehydrate_Wash->Stain_PI Incubate Incubate (30 min, dark) Stain_PI->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

    Caption: Workflow for cell cycle analysis by PI staining.

References

Application Notes and Protocols for In Vivo Studies Using 2-Deoxy-D-glucose-tetraacetate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose-tetraacetate (2-DG-tetraacetate) is a synthetic, acetylated derivative of 2-Deoxy-D-glucose (2-DG). As a more lipophilic prodrug, 2-DG-tetraacetate is designed for enhanced cell permeability, with the potential for improved pharmacokinetic and pharmacodynamic properties compared to its parent compound, 2-DG. Upon cellular uptake, it is deacetylated to release 2-DG, which then acts as a competitive inhibitor of glycolysis. These application notes provide an overview of the current, though limited, in vivo research on 2-DG-tetraacetate and offer detailed experimental protocols extrapolated from extensive in vivo studies of 2-DG in various animal models of cancer, neurodegeneration, and inflammation.

Principle of Action

This compound, once intracellular, is metabolized to 2-Deoxy-D-glucose. 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). This product cannot be further metabolized in the glycolytic pathway, leading to its accumulation within the cell. This accumulation competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, key enzymes in glycolysis, resulting in cellular ATP depletion and induction of apoptosis.[1] Furthermore, 2-DG is known to interfere with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR).[2][3] This dual mechanism of inducing both energetic and ER stress contributes to its therapeutic potential.

Applications in Animal Models

While in vivo studies specifically investigating 2-DG-tetraacetate are limited, the therapeutic potential of its parent compound, 2-DG, has been explored in a variety of animal models:

  • Oncology: 2-DG has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy and radiation in various cancer models, including neuroblastoma, head and neck squamous cell carcinoma, and lung carcinoma.[2][4]

  • Neurodegenerative Diseases: Studies suggest that 2-DG may offer neuroprotective effects. For instance, in a mouse model of Alzheimer's disease, 2-DG treatment was found to induce ketogenesis, sustain mitochondrial function, and reduce pathology.[5] It has also been shown to protect hippocampal neurons against excitotoxic and oxidative injury in rats.[6]

  • Inflammation: 2-DG has demonstrated anti-inflammatory properties in animal models of dermatitis and endotoxemia-induced inflammation.[7][8] It has been shown to decrease anti-inflammatory M2 macrophage polarization in mice with tumors and allergic airway inflammation.[9][10]

Data Presentation: Quantitative In Vivo Data for 2-Deoxy-D-glucose (2-DG)

The following tables summarize quantitative data from in vivo studies using the parent compound, 2-DG. These values can serve as a starting point for designing studies with 2-DG-tetraacetate, with the understanding that dosage and pharmacokinetics may differ.

Animal ModelCancer TypeTreatment RegimenKey FindingsReference
Mice (NOD/SCID)Neuroblastoma Xenografts100 or 500 mg/kg 2-DG, intraperitoneal injection, twice a week for 3 weeksSignificant reduction in tumor weight.[4]
Mice (athymic nu/nu)Head and Neck Squamous Cell Carcinoma Xenograft2DG alone or in combination with Erlotinib (B232) for 2 weeks2DG reversed the antitumor effect of erlotinib in vivo.[2]
MiceEhrlich's Ascites Tumor0.2% and 0.4% w/v 2-DG in drinking waterSignificantly reduced tumor incidence and delayed onset.[11]
Animal ModelConditionTreatment RegimenKey FindingsReference
MiceTPA-induced DermatitisTopical administration of 2-DGAmeliorated TPA-induced inflammation, reducing ear thickness and weight.[7]
MiceLPS-induced Endotoxemia0.4% w/v 2-DG in drinking waterReduced LPS-driven oxidative stress and inflammatory cytokines.[8][12]
Female 3xTgAD MiceAlzheimer's Disease0.04% 2-DG in diet for 7 weeksIncreased serum ketone body levels and reduced amyloid beta oligomers.[5]
RatsSeizure-induced brain damageAdministration of 2-DGSignificant reduction in seizure-induced spatial memory deficits and hippocampal neuron loss.[6]

Experimental Protocols

The following are detailed, proposed methodologies for key experiments using 2-DG-tetraacetate in animal models, adapted from established protocols for 2-DG.

Protocol 1: Evaluation of Antitumor Efficacy in a Xenograft Mouse Model

Objective: To assess the in vivo antitumor activity of 2-DG-tetraacetate.

Animal Model: Athymic nu/nu mice (6-8 weeks old).

Tumor Model: Subcutaneous injection of a human cancer cell line (e.g., neuroblastoma, HNSCC).

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO/saline mixture)

  • Cancer cells

  • Athymic nu/nu mice

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Harvest and resuspend the cells in sterile PBS or appropriate medium. Inject approximately 1 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=6-10 per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle solution following the same schedule as the treatment group.

    • Treatment Group: Based on 2-DG studies, a starting dose of 100-500 mg/kg of 2-DG-tetraacetate administered via intraperitoneal (IP) injection or oral gavage, 3-5 times per week, is a reasonable starting point. The optimal dose and schedule will need to be determined empirically.[4]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.

    • Monitor body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).

Protocol 2: Assessment of Neuroprotective Effects in a Mouse Model of Neurodegeneration

Objective: To evaluate the neuroprotective potential of 2-DG-tetraacetate.

Animal Model: A transgenic mouse model of a neurodegenerative disease (e.g., 3xTgAD for Alzheimer's disease).

Materials:

  • This compound

  • Control and 2-DG-tetraacetate-supplemented chow

  • Transgenic mice

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Equipment for tissue processing and analysis (e.g., cryostat, microscope, ELISA kits)

Procedure:

  • Animal Husbandry and Diet: House transgenic and wild-type control mice under standard conditions. At a specified age (e.g., 6 months for 3xTgAD mice), divide them into control and treatment groups.

    • Control Group: Feed a standard diet.

    • Treatment Group: Feed a diet supplemented with 2-DG-tetraacetate. A starting concentration of 0.04% in the chow can be extrapolated from 2-DG studies.[5]

  • Treatment Duration: Maintain the mice on their respective diets for a predetermined period (e.g., 7 weeks).[5]

  • Behavioral Testing: Towards the end of the treatment period, conduct behavioral tests to assess cognitive function (e.g., spatial learning and memory in the Morris water maze).

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect brain tissue.

    • One hemisphere can be fixed for immunohistochemical analysis of pathological markers (e.g., amyloid plaques, neurofibrillary tangles).

    • The other hemisphere can be snap-frozen for biochemical analyses (e.g., ELISA for Aβ levels, Western blotting for signaling proteins).

Protocol 3: Investigation of Anti-inflammatory Effects in a Mouse Model of Dermatitis

Objective: To determine the anti-inflammatory efficacy of topically applied 2-DG-tetraacetate.

Animal Model: BALB/c mice.

Inflammation Model: TPA (12-O-tetradecanoylphorbol-13-acetate)-induced ear inflammation.[7]

Materials:

  • This compound

  • TPA

  • Acetone (as a vehicle)

  • Micrometer for ear thickness measurement

Procedure:

  • Induction of Inflammation: Dissolve TPA in acetone. Apply a single topical dose of TPA to the right ear of each mouse to induce inflammation. The left ear can serve as a control.

  • Treatment Application:

    • Prepare a solution of 2-DG-tetraacetate in a suitable vehicle (e.g., acetone).

    • Apply the 2-DG-tetraacetate solution topically to the TPA-treated ear at specified time points (e.g., immediately after TPA application and then daily).

    • A control group should receive TPA and the vehicle without 2-DG-tetraacetate.

  • Measurement of Inflammation:

    • Measure ear thickness daily using a micrometer.

    • At the end of the experiment, euthanize the mice and collect the ears for histological analysis to assess edema and inflammatory cell infiltration.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 2-DG (and putatively by 2-DG-tetraacetate) and a general experimental workflow for in vivo studies.

glycolysis_inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose Glucose GLUT Glucose Transporter Glucose->GLUT 2DG_TA 2-DG-tetraacetate 2DG 2-Deoxy-D-glucose 2DG_TA->2DG Deacetylation Glucose_in Glucose_in 2DG_in 2DG_in 2DG->GLUT ER_Stress ER Stress 2DG->ER_Stress Inhibits N-linked glycosylation Hexokinase Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation 2DG6P 2-DG-6-Phosphate Hexokinase->2DG6P Phosphorylation PGI Phosphoglucose Isomerase G6P->PGI 2DG6P->Hexokinase Inhibition 2DG6P->PGI Inhibition Glycolysis Glycolysis ATP_production ATP_production ATP_depletion ATP Depletion Apoptosis Apoptosis ATP_depletion->Apoptosis PGI->Glycolysis UPR Unfolded Protein Response ER_Stress->UPR UPR->Apoptosis

Caption: Proposed mechanism of 2-DG-tetraacetate action.

experimental_workflow Animal_Model Select Animal Model (e.g., Xenograft, Transgenic) Randomization Randomize into Groups (Control vs. Treatment) Animal_Model->Randomization Treatment Administer 2-DG-tetraacetate (Specify Dose, Route, Schedule) Randomization->Treatment Monitoring Monitor In Vivo Effects (e.g., Tumor Growth, Behavior) Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Study Duration) Monitoring->Endpoint Analysis Ex Vivo Analysis (Histology, Biochemistry) Endpoint->Analysis Data_Interpretation Data Interpretation and Conclusion Analysis->Data_Interpretation

Caption: General workflow for in vivo studies.

Conclusion

This compound holds promise as a therapeutic agent due to its potential for improved cellular uptake as a prodrug of 2-DG. While direct in vivo data for the tetraacetate form is currently scarce, the extensive research on 2-DG provides a strong foundation for designing and conducting in vivo studies. The protocols and data presented here, extrapolated from 2-DG research, offer a valuable starting point for researchers investigating the in vivo efficacy of 2-DG-tetraacetate in various disease models. Further research is warranted to establish the specific pharmacokinetic profile, optimal dosing, and in vivo efficacy of 2-DG-tetraacetate.

References

Application Notes and Protocols for In Vivo Delivery of 2-Deoxy-D-glucose-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose (2-DG), a glucose analog, is a well-documented inhibitor of glycolysis. Its derivative, 2-Deoxy-D-glucose-tetraacetate (2-DG-tetraacetate), is a lipophilic prodrug designed to enhance cellular uptake and bioavailability. Once inside the cell, it is believed to be deacetylated by intracellular esterases to release 2-DG, which is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This phosphorylated form cannot be further metabolized, leading to the inhibition of glycolysis and subsequent downstream effects. These application notes provide an overview of the delivery methods for 2-DG-tetraacetate in vivo, drawing upon available literature for the tetraacetate form and its parent compound, 2-DG, to offer comprehensive protocols and guidance for preclinical research.

Disclaimer: In vivo research on this compound is limited. The following protocols are based on published in vitro studies of 2-DG-tetraacetate and in vivo studies of its parent compound, 2-Deoxy-D-glucose (2-DG). These protocols should be considered as a starting point and will require optimization for specific experimental models and research objectives.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the concentration-dependent effects of 2-DG-tetraacetate observed in various in vitro studies. This data can inform dose selection for initial in vivo studies.

Cell Line/SystemEffectConcentration RangeReference
Human Melanoma Cells (Colo 38)Cytotoxic action0.1 - 1.0 mM[1]
Activated T CellsInhibition of proliferation10 µM - 1.0 mM[1]
Human FibroblastsDecreased viability10 µM - 1.0 mM[1]
Tumoral Pancreatic Islet Cells (RINm5F)Cytostatic and cytotoxic agent0.08 - 0.80 mM[2]
Human Melanoma CellsInhibition of cell growth and chemosensitization to cisplatinNot specified[3]
Isolated Rat PancreasesIncreased insulin, somatostatin, and glucagon (B607659) secretion1.7 and 8.5 mM[4]
In Vivo Administration of 2-Deoxy-D-glucose (2-DG)

This table provides a summary of dosages and administration routes used in in vivo studies of the parent compound, 2-DG. This information can serve as a valuable reference for designing in vivo experiments with 2-DG-tetraacetate.

Animal ModelAdministration RouteDosage RangeStudy FocusReference
Mice (BDF1)Intraperitoneal (i.p.)500 - 1500 mg/kgImmunological effects[5]
Mice (C57BL/6)Intraperitoneal (i.p.)1000 mg/kgAnesthetic effects[6]
Mice (Head and Neck Cancer Xenograft)Not specifiedNot specifiedAntitumor efficacy with Erlotinib[7]
Mice (Lewis Lung Carcinoma)Oral (per os)Total dose of 0.98 g/kg over 3 weeksAntitumor and antimetastatic activity[8]
Beagle DogsOral (gavage)5, 30, and 90 mg/kg (twice daily for 28 days)Nonclinical safety evaluation[9]
Human Patients (Advanced Solid Tumors)Oral2 - 88 mg/kg (daily)Phase I clinical trial[10][11]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in Rodents (Hypothetical)

This protocol is a hypothetical adaptation based on oral administration of 2-DG and the physicochemical properties of acetylated compounds.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, sesame oil, or a solution containing DMSO and PEG300)

  • Oral gavage needles (appropriate size for the animal model)

  • Syringes

  • Balance

  • Vortex mixer

  • Animal model (e.g., mice or rats)

Procedure:

  • Formulation Preparation:

    • Due to its lipophilic nature, 2-DG-tetraacetate is unlikely to be soluble in aqueous solutions. A lipid-based vehicle or a co-solvent system is recommended.

    • For an oil-based formulation, weigh the required amount of 2-DG-tetraacetate and dissolve it in the chosen oil (e.g., corn oil) to the desired final concentration. Use a vortex mixer to ensure complete dissolution. Gentle warming may be necessary but should be done with caution to avoid degradation.

    • For a co-solvent system, a formulation similar to that used for 2-DG can be adapted: Dissolve 2-DG-tetraacetate in a small amount of DMSO, then add PEG300 and mix until clear. A small amount of Tween 80 can be added to improve solubility, followed by the addition of water or saline. The final ratio of solvents should be optimized for solubility and tolerability.[12]

  • Animal Handling and Dosing:

    • Acclimatize animals to the experimental conditions.

    • Gently restrain the animal.

    • Measure the appropriate volume of the 2-DG-tetraacetate formulation based on the animal's body weight and the desired dose.

    • Administer the formulation slowly via oral gavage, ensuring the needle is correctly placed in the esophagus to avoid accidental administration into the trachea.

  • Post-administration Monitoring:

    • Monitor the animals for any signs of toxicity or adverse effects, such as changes in behavior, weight loss, or signs of hypoglycemia.[12]

Protocol 2: Intraperitoneal Injection of this compound in Rodents (Hypothetical)

This protocol is adapted from studies using intraperitoneal injections of 2-DG.

Materials:

  • This compound

  • Sterile vehicle (e.g., a solution containing DMSO and saline, or a lipid-based emulsion)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal model (e.g., mice or rats)

Procedure:

  • Formulation Preparation:

    • Prepare a sterile formulation of 2-DG-tetraacetate suitable for injection. A common approach for lipophilic compounds is to dissolve them in a small volume of a biocompatible organic solvent like DMSO, and then dilute with sterile saline or phosphate-buffered saline (PBS). The final concentration of the organic solvent should be kept low to minimize toxicity.

    • For example, dissolve 2-DG-tetraacetate in DMSO to create a stock solution, which can then be diluted with sterile saline to the final desired concentration just before injection. Ensure the final solution is clear and free of precipitates.

  • Animal Handling and Injection:

    • Properly restrain the animal.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Lift the animal's hindquarters slightly to displace the abdominal organs.

    • Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

    • Aspirate gently to ensure no blood or urine is drawn, confirming correct needle placement.

    • Inject the solution slowly.

  • Post-injection Monitoring:

    • Observe the animals for any signs of distress, irritation at the injection site, or systemic toxicity.

Mandatory Visualizations

Signaling Pathways of 2-Deoxy-D-glucose

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Study

Caption: General workflow for an in vivo study of 2-DG-tetraacetate.

References

Investigating Cytostatic and Cytotoxic Effects in Tumoral Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the cytostatic and cytotoxic effects of compounds on tumoral cell lines. Detailed protocols for key assays are provided, along with data interpretation guidelines and visualizations of the underlying biological pathways.

Introduction

Distinguishing between cytostatic and cytotoxic effects is crucial in the development of anti-cancer therapeutics. Cytostatic agents inhibit cell proliferation without directly causing cell death, while cytotoxic agents induce cell death through processes like apoptosis or necrosis.[1] This document outlines standard in vitro assays to assess these effects, enabling researchers to elucidate the mechanism of action of novel compounds.

Key Experimental Assays

A panel of assays is recommended to build a comprehensive profile of a compound's activity.

Cell Viability and Proliferation Assays

These assays measure the overall health and metabolic activity of a cell population. A decrease in signal can indicate either cytostatic or cytotoxic effects.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]

Cytotoxicity Assays

These assays specifically measure cell death by detecting markers of compromised cell membrane integrity.

  • Lactate (B86563) Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[3] Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.[3]

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic drugs.

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process.[4] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism of cell death.

  • Annexin V Staining: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to detect apoptotic cells via flow cytometry.[5]

  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is an assay that detects DNA fragmentation, a hallmark of late-stage apoptosis.[6]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Cytostatic compounds often cause an arrest in a specific phase of the cell cycle. This analysis is typically performed using flow cytometry after staining the cells with a DNA-binding dye like propidium (B1200493) iodide (PI).[7][8]

Experimental Protocols

MTT Assay Protocol

Principle: Measures cell viability based on the metabolic conversion of MTT to formazan by mitochondrial dehydrogenases.[2]

Materials:

  • Tumoral cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with various concentrations of the test compound and appropriate controls (vehicle control, positive control).

  • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • If using adherent cells, carefully aspirate the medium.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

LDH Cytotoxicity Assay Protocol

Principle: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Tumoral cell line of interest

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix and assay buffer)

  • Lysis buffer (provided in most kits for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with the test compound and controls. Include wells for:

    • No-Cell Control (medium background)[3]

    • Vehicle-Only Cells Control (spontaneous LDH release)[3]

    • Maximum LDH Release Control (add lysis buffer 45 minutes before the end of incubation)

  • Incubate for the desired time.

  • Centrifuge the plate at approximately 200-300 x g for 5 minutes.[10]

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[10]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for up to 30 minutes.[11]

  • Add the stop solution if required by the kit.[11]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]

Cell Cycle Analysis Protocol

Principle: Quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[7]

Materials:

  • Tumoral cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol[8]

  • Propidium Iodide (PI) staining solution (containing PI and RNase)[12]

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound for the desired duration.

  • Harvest cells (including any floating cells) and wash with cold PBS.[12]

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing, and incubate for at least 30 minutes at 4°C.[13]

  • Wash the fixed cells with PBS to remove the ethanol.[12]

  • Resuspend the cells in the PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[12]

  • Analyze the samples using a flow cytometer.[8] The fluorescence intensity of PI is proportional to the DNA content.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables to facilitate comparison.

Table 1: Summary of Compound Effects on Cell Viability and Cytotoxicity

Compound Concentration% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
Control (Vehicle)100 ± 5.25 ± 1.5
X µM85 ± 4.18 ± 2.1
Y µM52 ± 6.845 ± 5.5
Z µM21 ± 3.982 ± 7.3

Table 2: Cell Cycle Distribution Analysis

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control (Vehicle)55 ± 3.130 ± 2.515 ± 1.9
Compound A (Cytostatic)10 ± 1.515 ± 2.075 ± 4.2
Compound B (Cytotoxic)60 (Sub-G1)15 ± 2.315 ± 1.8
  • Cytostatic Effect: Characterized by a decrease in cell viability (MTT) with minimal increase in cytotoxicity (LDH). Cell cycle analysis will typically show an accumulation of cells in a specific phase (e.g., G2/M arrest for Compound A).

  • Cytotoxic Effect: Indicated by a concurrent decrease in cell viability (MTT) and a significant increase in cytotoxicity (LDH). Cell cycle analysis may show a large sub-G1 peak, which represents apoptotic cells with fragmented DNA (Compound B).[7]

Signaling Pathways and Visualizations

Understanding the molecular pathways involved in drug-induced cell death is critical.

Apoptosis Signaling Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases.[14][15]

  • Intrinsic Pathway: Initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.[14] This is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[16][17]

  • Extrinsic Pathway: Activated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8.[15]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Recruitment & Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Regulation Mitochondria Mitochondria Bcl-2 family->Mitochondria Permeabilization Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the cytostatic and cytotoxic effects of a test compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_interpretation Data Interpretation Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay LDH Assay LDH Assay Compound Treatment->LDH Assay Distinguish Cytostatic vs. Cytotoxic Distinguish Cytostatic vs. Cytotoxic MTT Assay->Distinguish Cytostatic vs. Cytotoxic LDH Assay->Distinguish Cytostatic vs. Cytotoxic Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Distinguish Cytostatic vs. Cytotoxic->Cell Cycle Analysis If Cytostatic Distinguish Cytostatic vs. Cytotoxic->Apoptosis Assays If Cytotoxic

Caption: A streamlined workflow for investigating cytostatic and cytotoxic effects.

References

Application Notes and Protocols for 2-Deoxy-D-glucose-tetraacetate in Pancreatic Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its aggressive nature and resistance to conventional therapies. A hallmark of many cancer cells, including pancreatic cancer, is their altered glucose metabolism, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). This metabolic reprogramming presents a promising target for anticancer therapies. 2-Deoxy-D-glucose (2-DG), a glucose analog, competitively inhibits glycolysis and has been shown to induce cytotoxicity in various cancer cells.[1]

2-Deoxy-D-glucose-tetraacetate (2-DG-TA) is a lipophilic, acetylated derivative of 2-DG. The acetate (B1210297) groups are believed to enhance its cell permeability, allowing it to bypass glucose transporters and subsequently be hydrolyzed by intracellular esterases to release 2-DG. This intracellular delivery mechanism may lead to a more potent cytotoxic effect compared to its unesterified counterpart.[2][3] While research on 2-DG-TA in pancreatic cancer is limited, studies on other cancer types and the extensive research on 2-DG provide a strong rationale for its investigation as a potential therapeutic agent against this devastating disease.

These application notes provide an overview of the potential mechanisms of action of 2-DG-TA in pancreatic cancer cells, supported by data from studies on 2-DG, and detailed protocols for key experiments to evaluate its efficacy.

Mechanism of Action (Putative)

Based on the known effects of 2-DG, the proposed mechanism of action for 2-DG-TA in pancreatic cancer cells involves the following key events after its intracellular hydrolysis to 2-DG:

  • Inhibition of Glycolysis: 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). This product cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and the competitive inhibition of hexokinase, thereby blocking glycolysis.[1] This leads to a depletion of ATP and metabolic stress.

  • Induction of Oxidative Stress: The inhibition of glycolysis shunts glucose-6-phosphate to the pentose (B10789219) phosphate (B84403) pathway (PPP), a major source of NADPH. By inhibiting glycolysis, 2-DG can lead to a reduction in NADPH levels, impairing the cell's ability to counteract reactive oxygen species (ROS) and inducing oxidative stress.[4]

  • ER Stress and the Unfolded Protein Response (UPR): 2-DG can interfere with N-linked glycosylation of proteins in the endoplasmic reticulum (ER), leading to an accumulation of unfolded or misfolded proteins. This triggers the unfolded protein response (UPR), an ER stress pathway that can ultimately lead to apoptosis if the stress is prolonged or severe.[5][6]

  • Induction of Cell Death: The culmination of metabolic stress, oxidative stress, and ER stress can lead to programmed cell death (apoptosis) or other forms of cell death like necrosis. While 2-DG has been shown to induce apoptosis, one study on melanoma cells suggested that 2-DG-TA may induce necrosis.[7][8]

Data Presentation

The following tables summarize quantitative data from studies on 2-DG and 2-DG-TA in various cancer cell lines. This data can serve as a reference for designing experiments with 2-DG-TA in pancreatic cancer cells.

Table 1: Cytotoxicity of 2-Deoxy-D-glucose (2-DG) in Pancreatic Cancer Cell Lines

Cell LineAssayIC50 (mM)Treatment Duration (hours)Reference
MIA PaCa-2Cytotoxicity Assay2.324, 48, 72[9]
PANC-1Cytotoxicity Assay6.924, 48, 72[9]
BxPC-3CCK-8 Assay~1048[10]
CFPAC-1CCK-8 Assay~1048[10]
AsPC-1MTT Assay>1048[11]

Table 2: Effects of 2-Deoxy-D-glucose (2-DG) on Apoptosis and Metabolism in Pancreatic Cancer Cell Lines

Cell LineTreatmentEffectReference
PANC-110 mM 2-DG for 48hIncreased apoptosis detected by flow cytometry.[10]
CFPAC-110 mM 2-DG for 48hIncreased glucose levels, decreased lactic acid and ATP levels.[10]
PANC-110 mM 2-DG for 48hChanges in BAX and BCL-2 protein expression.[10]
Pancreatic Cancer Cells2-DG treatmentIncreased expression of ER stress markers (GRP78, CHOP).[5]

Table 3: Cytotoxicity of this compound (2-DG-TA) in a Pancreatic Islet Tumor Cell Line

Cell LineAssayConcentration (mM)EffectReference
RINm5FCell Growth (MTT)0.08 - 0.80More severe inhibition of cell growth compared to 2-DG.[2]
RINm5FCell Counting0.80Decreased cell number below the initial value.[2]
RINm5FGlucose UtilizationNot specifiedNot more markedly decreased than by 2-DG in a short incubation.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of 2-DG-TA in pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3).

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 2-DG-TA on pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (2-DG-TA)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of 2-DG-TA in a suitable solvent (e.g., DMSO). Make serial dilutions of 2-DG-TA in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 2-DG-TA. Include a vehicle control (medium with the same concentration of DMSO used for the highest 2-DG-TA concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of 2-DG-TA that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis and ER Stress Markers

This protocol is for detecting changes in the expression of key proteins involved in apoptosis (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) and ER stress (e.g., GRP78, CHOP, p-eIF2α) following treatment with 2-DG-TA.

Materials:

  • Pancreatic cancer cells

  • 6-well plates

  • This compound (2-DG-TA)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (Cleaved Caspase-3, PARP, Bcl-2, Bax, GRP78, CHOP, p-eIF2α, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with 2-DG-TA at the desired concentrations and for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

G cluster_cell Pancreatic Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum 2DG_TA_ext 2-DG-TA (extracellular) 2DG_TA_int 2-DG-TA (intracellular) 2DG_TA_ext->2DG_TA_int Passive Diffusion 2DG 2-Deoxy-D-glucose (2-DG) 2DG_TA_int->2DG Hydrolysis Esterases Intracellular Esterases 2DG6P 2-DG-6-Phosphate 2DG->2DG6P Phosphorylation N_Glycosylation N-linked Glycosylation 2DG->N_Glycosylation Inhibition Hexokinase Hexokinase Glycolysis Glycolysis 2DG6P->Glycolysis Inhibition ATP_depletion ATP Depletion Glycolysis->ATP_depletion Leads to Oxidative_Stress Oxidative Stress (ROS increase) Glycolysis->Oxidative_Stress Leads to Cell_Death Cell Death (Apoptosis/Necrosis) ATP_depletion->Cell_Death Oxidative_Stress->Cell_Death ER_Stress ER Stress (UPR Activation) N_Glycosylation->ER_Stress Leads to ER_Stress->Cell_Death

Caption: Putative signaling pathway of 2-DG-TA in pancreatic cancer cells.

G cluster_workflow Experimental Workflow: Assessing 2-DG-TA Efficacy cluster_assays In Vitro Assays Start Start: Pancreatic Cancer Cell Culture (e.g., PANC-1, MIA PaCa-2) Treatment Treat cells with varying concentrations of 2-DG-TA Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Incubation->Apoptosis WesternBlot Western Blot Analysis (Apoptosis & ER Stress markers) Incubation->WesternBlot DataAnalysis Data Analysis: - IC50 Determination - Apoptosis/Necrosis Rate - Protein Expression Changes Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on 2-DG-TA's in vitro efficacy DataAnalysis->Conclusion

Caption: General experimental workflow for in vitro evaluation of 2-DG-TA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Deoxy-D-glucose-tetraacetate for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Deoxy-D-glucose-tetraacetate (2-DG-TA) in cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your experiments and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-DG-TA) and how does it differ from 2-Deoxy-D-glucose (2-DG)?

A1: 2-Deoxy-D-glucose (2-DG) is a glucose analog where the 2-hydroxyl group is replaced by a hydrogen. This modification allows it to be taken up by cells via glucose transporters and phosphorylated by hexokinase into 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2][3] However, 2-DG-6-P cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the inhibition of glycolysis.[1][3][4] 2-DG-TA is a more lipophilic, acetylated prodrug of 2-DG. The tetraacetate ester form enhances its ability to cross the cell membrane. Once inside the cell, cellular esterases cleave the acetate (B1210297) groups, releasing 2-DG to exert its effects. This can lead to a more potent cytotoxic or cytostatic effect compared to 2-DG at the same concentration.[5]

Q2: What is the primary mechanism of action of 2-DG-TA in cell viability assays?

A2: The primary mechanism of action of 2-DG-TA is the intracellular release of 2-DG, which leads to two main effects:

  • Inhibition of Glycolysis: 2-DG competitively inhibits hexokinase, a key enzyme in glycolysis. This disrupts the cell's ability to produce ATP and essential metabolic precursors.[1][3][6] Cancer cells, which are often highly dependent on glycolysis (the Warburg effect), are particularly sensitive to this inhibition.[1][7]

  • Induction of Endoplasmic Reticulum (ER) Stress: 2-DG can interfere with N-linked glycosylation of proteins, a crucial process that occurs in the ER. This disruption leads to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress, which can ultimately lead to apoptosis or autophagy.[2][8][9]

Q3: What is a recommended starting concentration range for 2-DG-TA in a cell viability assay?

A3: The optimal concentration of 2-DG-TA is highly cell-line specific and depends on the metabolic characteristics of the cells being studied. Based on available literature, a broad concentration range is effective. For initial dose-response experiments, it is advisable to test a wide range of concentrations, for example, from 10 µM to 1 mM.[10] Some studies have shown cytotoxic effects in the range of 0.1 mM to 1.0 mM in melanoma cells and 0.08 mM to 0.80 mM in pancreatic islet cells.[5][10] A dose-response curve should be generated to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line.

Q4: What is the appropriate incubation time for 2-DG-TA treatment?

A4: The incubation time will depend on your experimental goals and the cell line's doubling time. Cytotoxic effects of 2-DG-TA have been observed with incubation times ranging from 4 to 96 hours.[5][10] For initial experiments, a 24, 48, or 72-hour incubation period is a common starting point to observe significant effects on cell viability.[11]

Q5: What type of cell death is typically induced by 2-DG-TA?

A5: 2-DG-TA has been shown to induce necrotic cell death in some cell lines, such as human melanoma cells.[10] However, its precursor, 2-DG, is known to induce apoptosis in other contexts, often linked to ER stress or ATP depletion.[8][9][12] The specific mode of cell death can be cell-type dependent. It is recommended to perform specific assays (e.g., Annexin V/Propidium Iodide staining) to determine if the mechanism is apoptosis or necrosis in your experimental model.[10]

Troubleshooting Guide

Encountering issues in cell viability assays is common. This guide addresses specific problems you might face when working with 2-DG-TA.

ProblemPossible Cause(s)Recommended Solution(s)
High variability in results across a multi-well plate Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature changes, leading to inconsistent cell growth.[11][13]Do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[11][13]
Low absorbance/fluorescence signal in viable control wells Low Cell Density: Insufficient number of viable cells to generate a strong signal.[13] Insufficient Incubation Time: The assay reagent (e.g., MTT) was not incubated long enough for a detectable product to form.[13]Optimize Seeding Density: Perform a cell titration experiment to find the optimal cell number per well.[13] Optimize Incubation Time: Conduct a time-course experiment to determine the ideal incubation period for the assay reagent (typically 1-4 hours for MTT).[13]
High background signal in cell-free wells Compound Interference: 2-DG-TA may directly react with the assay reagent (e.g., reduce tetrazolium salts like MTT).[11] Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings.[11]Run a Compound Control: Include control wells with medium and 2-DG-TA but no cells. Subtract this background reading from your experimental wells.[11] Use Phenol Red-Free Medium: Switch to phenol red-free medium during the assay incubation step.[11]
Inconsistent IC50 values between experiments Cell Health & Passage Number: Cells were not in the exponential growth phase, were over-confluent, or high-passage cells were used, leading to phenotypic drift.[11][14] Inconsistent Timelines: Variations in cell seeding, compound treatment, or assay incubation times.[13]Standardize Cell Culture: Use healthy, low-passage cells that are actively dividing. Ensure consistent cell density at the time of seeding.[11][14] Maintain a Strict Timeline: Standardize all incubation and treatment times across all experiments.[13]
Precipitation of 2-DG-TA in culture medium Poor Solubility: The compound may have limited solubility in aqueous culture medium, especially at higher concentrations.Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic (typically <0.5%).[13] Prepare Fresh Solutions: Make fresh dilutions of 2-DG-TA from a stock solution for each experiment. Briefly vortex or warm the solution if necessary to ensure it is fully dissolved before adding to cells.

Data Presentation

Summary of 2-DG-TA and 2-DG Effects on Cell Viability

The following table summarizes findings from various studies on the cytotoxic effects of 2-DG-TA and its parent compound, 2-DG. This data can serve as a reference for selecting starting concentrations and understanding cell-line-specific sensitivities.

CompoundCell Line(s)Concentration RangeIncubation TimeObserved EffectReference
2-DG-TA Human Melanoma (Colo 38)0.1 - 1.0 mM4 - 72 hConcentration- and time-dependent cytotoxicity[10]
2-DG-TA Human Lymphocytes & Fibroblasts10 µM - 1.0 mMNot specifiedConcentration-related decrease in viability[10]
2-DG-TA Pancreatic Islet (RINm5F)0.08 - 0.80 mM8 - 96 hPotent cytostatic and cytotoxic agent[5]
2-DG Neuroblastoma (SK-N-SH, SH-SY5Y)5 - 10 mMNot specifiedClonogenic cell killing[7]
2-DG Acute Lymphoblastic Leukemia (Molt-4)0.2 - 1 mM48 hReduced cell viability[15]
2-DG Breast Cancer (MCF-7, SkBr3, etc.)Not specifiedNot specifiedDose-dependent cessation of cell growth[12][16]

Experimental Protocols

Protocol: Determining the IC50 of 2-DG-TA using an MTT Assay

This protocol provides a standard method for conducting a dose-response experiment to determine the concentration of 2-DG-TA that inhibits cell viability by 50%.

Materials:

  • Target cells in culture

  • Complete culture medium

  • 96-well flat-bottom plates

  • 2-DG-TA

  • Vehicle (e.g., sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest healthy cells that are in the exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-DG-TA in the appropriate vehicle (e.g., 100 mM in DMSO).

    • Perform serial dilutions of the 2-DG-TA stock solution in complete culture medium to achieve the desired final concentrations.

    • Include "vehicle-only" controls (cells treated with the same concentration of vehicle as the highest 2-DG-TA dose) and "untreated" controls (cells in medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of 2-DG-TA or controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium, MTT, and solubilization buffer only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percent viability against the logarithm of the 2-DG-TA concentration.

    • Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum GLUT Glucose Transporter DGTA_out 2-DG-TA (Extracellular) DGTA_in 2-DG-TA (Intracellular) DGTA_out->DGTA_in Diffusion DG 2-DG DGTA_in->DG Cleavage DG6P 2-DG-6-P (Accumulates) DG->DG6P Hexokinase Glycosylation N-linked Glycosylation DG->Glycosylation Inhibition Esterases Esterases Esterases->DGTA_in Glucose Glucose G6P G6P Glucose->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis PGI ATP ATP Glycolysis->ATP Energy Production CellDeath Apoptosis / Necrosis ATP->CellDeath Depletion Contributes to DG6P->Glycolysis Inhibition Hexokinase Hexokinase UPR Unfolded Protein Response (UPR) Glycosylation->UPR Induces ER Stress UPR->CellDeath

Caption: Mechanism of 2-DG-TA induced cytotoxicity.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with serial dilutions of 2-DG-TA & controls incubate1->treat incubate2 Incubate for experimental period (e.g., 24, 48, 72h) treat->incubate2 assay Perform Cell Viability Assay (e.g., MTT) incubate2->assay read Read absorbance/ fluorescence assay->read analyze Analyze Data: - Normalize to control - Plot dose-response curve read->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for IC50 determination.

G start Inconsistent Results Observed check_plate High variability within the plate? start->check_plate check_repro Poor reproducibility between experiments? check_plate->check_repro No edge_effects Suspect Edge Effects. Solution: Avoid outer wells, use them as moats. check_plate->edge_effects Yes cell_issue Check Cell Health: - Use low passage cells - Ensure exponential growth - Standardize seeding density check_repro->cell_issue Yes reagent_issue Check for Compound Interference: - Run cell-free controls - Consider alternative assay check_repro->reagent_issue No

Caption: Troubleshooting logic for inconsistent results.

References

Common experimental issues with 2-Deoxy-D-glucose-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Deoxy-D-glucose-tetraacetate (2-DG-tetraacetate). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a more lipophilic, cell-permeable prodrug of 2-Deoxy-D-glucose (2-DG). The acetate (B1210297) groups increase its ability to cross cell membranes. Once inside the cell, cellular esterases are thought to hydrolyze the acetate groups, releasing the active compound, 2-DG. 2-DG is a glucose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen. It is taken up by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway, leading to its intracellular accumulation. This accumulation competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to the inhibition of glycolysis, depletion of cellular ATP, and induction of cell death.[1]

Q2: What is the advantage of using the tetraacetate form over regular 2-DG?

A2: The primary advantage of this compound is its enhanced cell permeability due to the four acetate groups, which increase its lipophilicity. This can lead to more efficient delivery into cells compared to the more polar 2-DG molecule. Studies have shown that the tetraacetate ester can be more potent in inhibiting cell growth than the unesterified 2-DG.[2]

Q3: How should I prepare and store this compound stock solutions?

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment with this compound is expected to induce a range of cellular effects primarily through the action of its active form, 2-DG. These effects include:

  • Inhibition of Glycolysis: Leading to a reduction in cellular ATP levels.

  • Induction of Endoplasmic Reticulum (ER) Stress: 2-DG can interfere with N-linked glycosylation, leading to the accumulation of unfolded proteins and activation of the Unfolded Protein Response (UPR).[6][7][8]

  • Induction of Apoptosis or Necrosis: By disrupting cellular metabolism and inducing stress, 2-DG-tetraacetate can trigger programmed cell death. Some studies have indicated a necrotic form of cell death.[9]

  • Inhibition of Cell Proliferation: Due to its effects on glycolysis and cellular stress, the compound can suppress cell growth and division.[2][9]

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect of treatment.

  • Possible Cause 1: Compound Instability. this compound may be unstable in aqueous solutions.

    • Solution: Always prepare fresh dilutions of your stock solution in culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions.

  • Possible Cause 2: Incomplete Hydrolysis. The conversion of the tetraacetate prodrug to the active 2-DG form may be inefficient in your cell type due to low esterase activity.

    • Solution: You can verify the intracellular hydrolysis by developing an analytical method, such as HPLC or LC-MS, to detect and quantify both the tetraacetate and the free 2-DG in cell lysates after treatment.

  • Possible Cause 3: Cell Density and Health. The metabolic state of the cells can influence their sensitivity to glycolytic inhibitors.

    • Solution: Ensure you are using cells in their logarithmic growth phase and that your seeding density is consistent across experiments.

Issue 2: Precipitation of the compound in the culture medium.

  • Possible Cause: Low Solubility in Aqueous Medium. The compound may be precipitating when the concentrated stock solution is diluted into the aqueous culture medium.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to avoid toxicity and precipitation. Pre-warm the culture medium to 37°C before adding the compound and mix gently but thoroughly.

Issue 3: Unexpected or off-target effects.

  • Possible Cause: Effects of Acetate. The hydrolysis of one molecule of this compound releases four molecules of acetate. High concentrations of acetate can have their own metabolic and cytotoxic effects.[2][3][4] Acetate can be a nutritional source for tumors and regulate cancer cell stress.[10]

    • Solution: Include a control group in your experiments where you treat cells with sodium acetate at a concentration four times that of your this compound to assess the contribution of the acetate byproduct to the observed effects.

Issue 4: Discrepancies with cell viability assays (e.g., MTT assay).

  • Possible Cause: Interference with Assay Chemistry. As this compound inhibits glycolysis, it alters the metabolic state of the cells and the levels of reducing equivalents (like NADH), which are necessary for the reduction of MTT to formazan. This can lead to an underestimation of cytotoxicity (false-positive viability).

    • Solution: Use a viability assay that is not based on cellular metabolism, such as a dye exclusion assay (e.g., Trypan Blue) or a DNA-binding dye-based assay for cytotoxicity. Alternatively, an ATP-based assay (e.g., CellTiter-Glo®) can be used to directly measure the depletion of cellular energy.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide relevant information based on studies with the tetraacetate form and its parent compound, 2-DG.

Table 1: Solubility and Stability of 2-Deoxy-D-glucose (2-DG)

SolventSolubilityStability of Stock Solution
Water~330 mg/mL[11]Not stable, use within one day[5][12]
DMSO>8.2 mg/mL[13]; ~20 mg/mL[5]Stable for up to 6 months at -20°C[3][4][13]
Ethanol~8 mg/mL[14]Data not available

Note: This data is for the parent compound 2-DG. The tetraacetate form is expected to have higher solubility in organic solvents and lower solubility in aqueous solutions.

Table 2: Reported Experimental Concentrations of this compound

Cell TypeConcentration RangeIncubation TimeObserved EffectReference
Human Lymphocytes10 µM - 1.0 mMNot specifiedInhibition of proliferation[9]
Human Melanoma Cells0.1 - 1.0 mM4 - 72 hoursCytotoxic action[9]
Tumoral Pancreatic Islet Cells0.08 - 0.80 mM8 - 96 hoursCytostatic and cytotoxic effects[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by 2-Deoxy-D-glucose

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GLUT Glucose Transporters 2DG 2-Deoxy-D-glucose GLUT->2DG Uptake 2DG_TA 2-DG-tetraacetate 2DG_TA->2DG Hydrolysis by Esterases Esterases Esterases 2DG->GLUT Competition with Glucose Hexokinase Hexokinase 2DG->Hexokinase Substrate N_Glycosylation N-linked Glycosylation 2DG->N_Glycosylation Interference 2DG6P 2-DG-6-Phosphate Hexokinase->2DG6P Phosphorylation Glycolysis Glycolysis 2DG6P->Glycolysis Inhibition ATP_depletion ATP Depletion Glycolysis->ATP_depletion Leads to Apoptosis Apoptosis ATP_depletion->Apoptosis ER_Stress ER Stress / UPR N_Glycosylation->ER_Stress Leads to ER_Stress->Apoptosis G Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h for cell attachment Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of 2-DG-tetraacetate in medium Incubate_24h->Prepare_Compound Treat_Cells Treat cells with compound (include vehicle and acetate controls) Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for desired time (e.g., 24, 48, 72h) Treat_Cells->Incubate_Treatment Viability_Assay Perform cell viability assay (e.g., ATP-based or dye exclusion) Incubate_Treatment->Viability_Assay Measure_Signal Measure signal (luminescence or cell count) Viability_Assay->Measure_Signal Analyze_Data Analyze data and calculate IC50 values Measure_Signal->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Enhancing the Solubility of 2-Deoxy-D-glucose-tetraacetate for Biological Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-Deoxy-D-glucose-tetraacetate for your biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of 2-Deoxy-D-glucose (2-DG), a molecule known to inhibit glycolysis. The addition of four acetate (B1210297) groups makes the molecule significantly more hydrophobic (lipophilic) than its parent compound, 2-DG. This increased lipophilicity can lead to poor solubility in aqueous solutions, such as cell culture media and buffers, which are commonly used in biological experiments. Achieving a desired concentration without precipitation is crucial for obtaining accurate and reproducible results.

Q2: What are the primary solvents for dissolving this compound?

A2: Due to its hydrophobic nature, this compound is best dissolved in organic solvents. Common choices for creating a high-concentration stock solution include:

For most biological applications, especially cell-based assays, DMSO is the recommended solvent for preparing a concentrated stock solution.

Q3: How do I prepare a stock solution of this compound?

A3: Preparing a concentrated stock solution in an appropriate organic solvent is the first and most critical step.

Recommended Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mM or higher).

  • Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Q4: How do I prepare a working solution for my cell culture experiment and avoid precipitation?

A4: The key is to dilute the concentrated stock solution into your aqueous-based cell culture medium in a way that avoids "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate.

Recommended Protocol for Preparing Working Solutions:

  • Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C.

  • Serial Dilution (Recommended): Perform one or more intermediate dilution steps. For example, dilute your 100 mM DMSO stock 1:10 in pre-warmed media to get a 10 mM intermediate solution, then further dilute this to your final working concentration.

  • Direct Dilution (for lower concentrations): For lower final concentrations, you can directly add the small volume of the DMSO stock to the pre-warmed media while gently vortexing or swirling the media to ensure rapid and even distribution.

  • Final Solvent Concentration: Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept to a minimum, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding the stock solution to the media. Solvent Shock: The rapid change in solvent polarity is causing the compound to "crash out" of the solution.- Perform serial dilutions in pre-warmed media as described in the protocol above.- Add the stock solution dropwise to the media while gently vortexing.
Concentration Exceeds Solubility Limit: The final desired concentration is higher than the solubility of the compound in the aqueous media.- Lower the final working concentration of this compound.- Increase the final percentage of the organic solvent slightly, but be mindful of cell toxicity.
Media becomes cloudy or a precipitate forms after incubation. Delayed Precipitation: The compound is slowly coming out of the solution over time at 37°C.- This indicates that the concentration is at or very near the solubility limit in your specific media.- Consider reducing the final concentration for long-term experiments.
Interaction with Media Components: Components in the serum or media (e.g., proteins, salts) may be reducing the solubility.- Test the solubility in serum-free media versus complete media to see if serum is a contributing factor.- Ensure there are no temperature fluctuations that could promote precipitation.[3]
Inconsistent experimental results. Inaccurate Dosing: If a precipitate has formed, the actual concentration of the dissolved compound is lower than intended and may vary between wells or experiments.- Visually inspect your working solutions for any signs of precipitation before adding them to your cells.- If precipitation is observed, do not proceed with the experiment. Prepare a fresh, lower-concentration working solution.

Data Presentation

Solubility of 2-Deoxy-D-glucose and its Tetraacetate Derivative in Common Solvents

CompoundSolventSolubilityReference
2-Deoxy-D-glucose DMSO~20 mg/mL[4]
Dimethyl formamide~10 mg/mL[4]
PBS (pH 7.2)~10 mg/mL[4]
Water83 mg/mL[5]
Ethanol8 mg/mL[5]
This compound DichloromethaneSoluble[1]
MethanolSoluble[1]

Experimental Protocols

Detailed Methodology for Preparing a 1 mM Working Solution of this compound in Cell Culture Media

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Prepare a 100 mM Stock Solution in DMSO:

    • Weigh out 33.23 mg of this compound (Molecular Weight: 332.3 g/mol ).

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be necessary.

    • Store this stock solution in aliquots at -20°C or -80°C.

  • Prepare a 10 mM Intermediate Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a sterile tube, add 90 µL of the pre-warmed medium.

    • Add 10 µL of the 100 mM stock solution to the medium.

    • Gently vortex to mix. This creates a 10 mM intermediate solution with 10% DMSO.

  • Prepare the 1 mM Final Working Solution:

    • In a separate sterile tube, add 900 µL of pre-warmed complete cell culture medium.

    • Add 100 µL of the 10 mM intermediate solution.

    • Gently mix. This results in a 1 mM final working solution with a final DMSO concentration of 1%.

    • For sensitive cell lines, a lower final DMSO concentration is recommended. To achieve 0.1% DMSO, you would perform a further 1:10 dilution of this working solution.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 100 mM) weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot prewarm Pre-warm Media (37°C) aliquot->prewarm Thaw one aliquot intermediate Intermediate Dilution (e.g., 10 mM in Media) prewarm->intermediate final Final Dilution (e.g., 1 mM in Media) intermediate->final add_to_cells Add to Cells final->add_to_cells incubate Incubate add_to_cells->incubate assay Perform Assay incubate->assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitate Observed? cause Potential Causes start->cause solvent_shock Solvent Shock cause->solvent_shock high_conc Concentration Too High cause->high_conc media_interaction Media Interaction cause->media_interaction solution Solutions serial_dilute Use Serial Dilution solution->serial_dilute lower_conc Lower Final Concentration solution->lower_conc check_media Test in Simpler Media solution->check_media solvent_shock->solution high_conc->solution media_interaction->solution

Caption: Troubleshooting logic for precipitation issues.

signaling_pathway cluster_cell Cell glucose Glucose glut GLUT Transporter glucose->glut dg_tetra 2-DG-Tetraacetate (Lipophilic) esterases Intracellular Esterases dg_tetra->esterases Passive Diffusion dg 2-Deoxy-D-glucose (2-DG) (Intracellular) dg->glut g6p Glucose-6-Phosphate glut->g6p HK dg6p 2-DG-6-Phosphate glut->dg6p HK esterases->dg hk Hexokinase (HK) glycolysis Glycolysis g6p->glycolysis inhibition Inhibition of Glycolysis dg6p->inhibition

Caption: Putative mechanism of this compound action.

References

Technical Support Center: Stability and Degradation of 2-Deoxy-D-glucose-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Deoxy-D-glucose-tetraacetate, understanding its stability and potential degradation products is critical for experimental accuracy and reproducibility. This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most common degradation pathway for this compound is hydrolysis of the four acetyl ester linkages. This can occur under acidic, basic, or enzymatic conditions to yield 2-Deoxy-D-glucose (B1664073) and acetic acid. Under certain conditions, particularly with acid or base catalysis, migration of the acetyl groups between hydroxyl positions on partially deacetylated intermediates can also occur, leading to a mixture of isomers.[1]

Q2: How can I monitor the deacetylation (hydrolysis) of this compound?

A2: The progress of deacetylation can be effectively monitored using Thin-Layer Chromatography (TLC). The fully acetylated starting material is significantly less polar and will have a higher Rf value compared to the highly polar, fully deacetylated 2-Deoxy-D-glucose, which will have a very low Rf value. Partially deacetylated intermediates will appear as spots with intermediate Rf values. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[1]

Q3: What are the expected degradation products under thermal stress?

A3: Under elevated temperatures, this compound is expected to first undergo deacetylation. The resulting 2-Deoxy-D-glucose can then degrade further. While specific studies on 2-Deoxy-D-glucose are limited, studies on the thermal degradation of glucose suggest that it can undergo caramelization and form various degradation products, including organic acids (like formic and levulinic acid) and 5-hydroxymethylfurfural (B1680220) (HMF).[2][3]

Q4: Is this compound sensitive to light?

Q5: What are the likely products of oxidative degradation?

A5: Oxidative degradation of carbohydrates can be complex. While there is no specific data on this compound, the unprotected 2-Deoxy-D-glucose core could be susceptible to oxidation. General oxidative reactions on sugars can lead to the formation of various products, including aldonic acids and other oxidized species.[5] Forced degradation studies using reagents like hydrogen peroxide are necessary to identify specific oxidative degradants.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deacetylation 1. Insufficient catalyst/reagent (e.g., sodium methoxide (B1231860) in Zemplén deacetylation).2. Short reaction time.3. Low reaction temperature.4. Poor solubility of the starting material.1. Ensure the use of a sufficient amount of fresh catalyst/reagent.2. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.3. Gentle warming may be necessary for complete reaction.4. Ensure the acetylated sugar is fully dissolved. A co-solvent may be used if compatible with the reaction conditions.
Presence of Multiple Spots on TLC (other than starting material and final product) 1. Acyl Migration: Acetyl groups may have migrated to different positions on the sugar ring, creating a mixture of partially acetylated isomers.[1]2. Partially Deacetylated Intermediates: The reaction has not gone to completion.1. Use milder deprotection conditions (e.g., enzymatic hydrolysis) or carefully control the pH and temperature during chemical hydrolysis. Minimize reaction times.2. Increase the reaction time or the amount of catalyst to drive the reaction to completion.
Low Yield of Deacetylated Product 1. Degradation of the Sugar Backbone: Harsh acidic or basic conditions can lead to the breakdown of the 2-deoxy-D-glucose core.[1]2. Product Loss During Workup: The highly polar product may be difficult to extract or isolate.1. Use milder deprotection methods. For acid or base hydrolysis, use lower concentrations of reagents and lower temperatures.2. Use appropriate workup procedures for polar compounds, such as ion-exchange chromatography or precipitation.
Inconsistent HPLC Results 1. On-column Degradation: The mobile phase pH may be causing hydrolysis of the acetylated compound on the column.2. Poor Peak Shape: Secondary interactions with the stationary phase or inappropriate mobile phase composition.3. Ghost Peaks: Contaminants in the mobile phase or sample.1. Use a mobile phase with a neutral or slightly acidic pH where the compound is more stable.2. Optimize the mobile phase, including buffer concentration and organic modifier. Use a high-purity silica (B1680970) column.[6]3. Use high-purity solvents and flush the system thoroughly.[6]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8]

1. Acidic Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24-48 hours.

  • Analysis: Monitor the reaction by TLC or HPLC. Neutralize the sample before injection into an HPLC system.

  • Expected Primary Degradant: 2-Deoxy-D-glucose.

2. Basic Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for 2-4 hours.

  • Analysis: Monitor the reaction by TLC or HPLC. Neutralize the sample before injection.

  • Expected Primary Degradant: 2-Deoxy-D-glucose.

3. Oxidative Degradation:

  • Protocol: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Monitor by HPLC.

  • Expected Degradants: Various oxidized species.

4. Thermal Degradation:

  • Protocol: Place the solid this compound in an oven at 80°C for 48 hours.

  • Analysis: Dissolve the stressed solid in a suitable solvent and analyze by HPLC and mass spectrometry (MS).

  • Expected Degradants: Deacetylated products and potentially products from further degradation of the sugar core.

5. Photolytic Degradation:

  • Protocol: Expose a solution of this compound (in a photostable solvent like acetonitrile (B52724)/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze by HPLC.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point. For more polar degradants, a HILIC column may be necessary.[9]

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: A UV detector at a low wavelength (e.g., 205-210 nm) where the acetyl groups have some absorbance, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.[9][10] Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradation products.

Visualizations

DegradationPathways A This compound B Partially Deacetylated Intermediates A->B Hydrolysis (Acid/Base/Enzyme) C 2-Deoxy-D-glucose B->C Further Hydrolysis D Acyl Migrated Isomers B->D Acyl Migration E Further Degradation Products (e.g., HMF, organic acids) C->E Thermal/Oxidative Stress

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acidic Hydrolysis TLC TLC Monitoring Acid->TLC HPLC HPLC-UV/ELSD/MS Analysis Acid->HPLC Base Basic Hydrolysis Base->TLC Base->HPLC Oxidation Oxidative Stress Oxidation->TLC Oxidation->HPLC Thermal Thermal Stress Thermal->TLC Thermal->HPLC Photo Photolytic Stress Photo->TLC Photo->HPLC NMR NMR for Structural Elucidation HPLC->NMR Identify Identify Degradation Products HPLC->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study of this compound.

References

Troubleshooting inconsistent results in 2-Deoxy-D-glucose-tetraacetate studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Deoxy-D-glucose-tetraacetate (2-DG-TA) and 2-Deoxy-D-glucose (2-DG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)

Question: We are observing inconsistent results and high variability between replicate wells in our cell viability assays after treatment with 2-DG-TA. What are the potential causes and solutions?

Answer: High variability in cell viability assays when using a lipophilic compound like 2-DG-TA can stem from several factors related to compound handling, cell culture conditions, and the assay itself.

Troubleshooting Workflow for Inconsistent Cell Viability Results

start High Variability in Viability Assay solubility Is the compound fully dissolved in the final culture medium? start->solubility cell_health Are the cells healthy and in the logarithmic growth phase? solubility->cell_health Yes solution1 Troubleshoot Solubility: - Prepare fresh stock in dry DMSO. - Pre-warm media to 37°C before adding stock. - Vortex during dilution. - Visually inspect for precipitates. solubility->solution1 No assay_protocol Is the assay protocol optimized and consistent? cell_health->assay_protocol Yes solution2 Optimize Cell Culture: - Use cells with low passage number. - Ensure consistent seeding density. - Check for contamination (mycoplasma). - Allow cells to adhere for 24h before treatment. cell_health->solution2 No solution3 Standardize Assay Protocol: - Ensure consistent incubation times. - Mix reagents thoroughly but gently. - Use a multi-channel pipette for additions. - Include appropriate vehicle controls (DMSO). assay_protocol->solution3 No end Consistent Results assay_protocol->end Yes solution1->cell_health solution2->assay_protocol solution3->end

Troubleshooting workflow for viability assays.

Possible Causes & Solutions:

  • Compound Solubility and Stability:

    • Problem: 2-DG-TA is more lipophilic than 2-DG and may precipitate in aqueous culture media, especially at high concentrations or if the stock solution is not prepared correctly. Aqueous solutions of deoxyglucose analogs can also be unstable.

    • Solution:

      • Stock Solution: Prepare a high-concentration stock solution of 2-DG-TA in anhydrous DMSO. Store in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

      • Working Solution: Prepare fresh working solutions for each experiment. When diluting the DMSO stock in culture media, add the stock to pre-warmed (37°C) media and mix thoroughly to ensure complete dissolution. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.

      • Visual Inspection: Always visually inspect your final treatment media for any signs of precipitation before adding it to the cells.

  • Cell Culture Conditions:

    • Problem: Inconsistent cell seeding density, cell health, or passage number can lead to variable responses.

    • Solution:

      • Seeding Density: Ensure a homogenous cell suspension when plating to have a consistent number of cells in each well. Allow cells to adhere and recover for at least 24 hours before adding the treatment.

      • Cell Health: Use cells that are in the logarithmic growth phase and have high viability (>95%). Over-confluent or unhealthy cells will respond differently to treatment.

      • Passage Number: Use cells within a consistent and low passage number range, as receptor expression and metabolic profiles can change with excessive passaging.

  • Assay Protocol:

    • Problem: Inconsistent incubation times or pipetting errors can introduce significant variability.

    • Solution:

      • Incubation Time: Optimize and maintain a consistent incubation time with 2-DG-TA.

      • Pipetting: Use calibrated pipettes and ensure accurate and consistent pipetting, especially when adding small volumes of reagents.

Issue 2: Unexpected or No Effect on Glycolysis

Question: We are not observing the expected decrease in lactate (B86563) production after treating our cells with 2-DG-TA. What could be the reason?

Answer: 2-DG-TA is a prodrug that needs to be taken up by the cells and then hydrolyzed by intracellular esterases to release 2-DG, which is the active glycolysis inhibitor. The lack of an immediate effect could be due to several factors.

Experimental Workflow for Assessing Glycolysis Inhibition

start Seed Cells in 96-well Plate adhere Allow Cells to Adhere (24h) start->adhere treat Treat with 2-DG-TA (various concentrations and times) adhere->treat collect Collect Culture Supernatant treat->collect assay Perform Lactate Production Assay collect->assay analyze Analyze Data and Determine Effect on Glycolysis assay->analyze

Workflow for a lactate production assay.

Possible Causes & Solutions:

  • Hydrolysis Rate:

    • Problem: The rate of intracellular hydrolysis of the acetate (B1210297) groups from 2-DG-TA can vary between cell types, depending on their esterase activity. A slow hydrolysis rate will delay the onset of glycolysis inhibition.

    • Solution: Perform a time-course experiment. Measure lactate production at several time points (e.g., 6, 12, 24, 48 hours) after treatment to determine the optimal duration for observing an effect in your specific cell line.

  • Cell Permeability vs. Intracellular Concentration:

    • Problem: While 2-DG-TA is more cell-permeable than 2-DG, its effective intracellular concentration of active 2-DG depends on the balance between uptake and hydrolysis.

    • Solution: If you have access to analytical methods like mass spectrometry, you can measure the intracellular concentrations of both 2-DG-TA and 2-DG over time to confirm uptake and conversion.

  • Metabolic Plasticity:

    • Problem: Some cancer cells can adapt to glycolysis inhibition by switching to alternative energy sources, such as oxidative phosphorylation or fatty acid oxidation. This can mask the effect of glycolysis inhibition on overall cell viability.

    • Solution: Combine 2-DG-TA treatment with inhibitors of other metabolic pathways to reveal the dependence on glycolysis. Also, measure ATP levels to get a more direct readout of the energetic state of the cells.

Issue 3: Discrepancy in Potency Between 2-DG and 2-DG-TA

Question: We are finding that 2-DG-TA is either more or less potent than 2-DG in our assays. How should we interpret these results?

Answer: It is expected that the potency of 2-DG and 2-DG-TA will differ. In many cases, the acetylated form is more potent due to its enhanced cell permeability.

Comparative Effects of 2-DG and 2-DG-TA:

  • Enhanced Permeability: The acetate groups on 2-DG-TA increase its lipophilicity, allowing it to cross the cell membrane more readily than the more polar 2-DG. This can lead to a higher intracellular concentration of the active compound (2-DG) after hydrolysis, resulting in greater potency.

  • Cell Line Specificity: The relative potency can be highly cell-line specific. This is due to differences in the expression of glucose transporters (which mediate 2-DG uptake) and the activity of intracellular esterases (which convert 2-DG-TA to 2-DG).

  • Off-Target Effects: While the primary mechanism of action is through conversion to 2-DG, it is possible that the tetraacetate form itself has some off-target effects before it is fully hydrolyzed. However, these are not well-characterized.

Data Presentation

The following tables summarize quantitative data for 2-DG and 2-DG-TA from various studies. Note that the IC50 values for 2-DG can vary significantly depending on the cell line and the glucose concentration in the culture medium.

Table 1: Representative IC50 Values for 2-Deoxy-D-glucose (2-DG) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Assay Duration (hours)Reference
Nalm-6Acute Lymphoblastic Leukemia0.2248[1]
CEM-C7-14Acute Lymphoblastic Leukemia2.7048[1]
SkBr3Breast Cancer~4Not Specified[2]
MDA-MB-468Breast Cancer~8Not Specified[2]
U87Glioblastoma0.646
U251Glioblastoma0.748

Table 2: Reported Effective Concentrations of this compound (2-DG-TA)

Cell LineCell TypeEffectConcentration RangeReference
Colo 38Human MelanomaCytotoxic action0.1 - 1.0 mM[3]
RINm5FTumoral Pancreatic Islet CellsCytostatic and cytotoxic agent0.08 - 0.80 mM

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method for determining the effect of 2-DG-TA on cell viability.

Materials:

  • Adherent or suspension cells of interest

  • Complete culture medium

  • This compound (2-DG-TA)

  • Anhydrous DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, trypsinize and count the cells. Seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • For suspension cells, seed at an appropriate density to ensure logarithmic growth throughout the experiment.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 2-DG-TA in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove the medium from the wells and replace it with 100 µL of the treatment or control media.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Protocol 2: Lactate Production Assay

This protocol outlines a method to measure the effect of 2-DG-TA on glycolysis by quantifying lactate secretion into the culture medium.

Materials:

  • Cells and treatment compounds as in Protocol 1

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection:

    • At the end of the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.

    • The supernatant can be used immediately or stored at -80°C for later analysis.

  • Lactate Measurement:

    • Follow the manufacturer's instructions provided with your lactate assay kit. A general workflow is as follows:

      • Prepare a lactate standard curve.

      • Add the collected supernatant samples and standards to a new 96-well plate.

      • Prepare and add the reaction mixture containing the lactate enzyme and probe.

      • Incubate for the recommended time (typically 30-60 minutes), protected from light.

      • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Calculate the lactate concentration in each sample using the standard curve. Normalize the lactate concentration to the cell number or protein content to account for differences in cell proliferation.

Signaling Pathways

2-Deoxy-D-glucose has been shown to inhibit glycolysis, leading to a decrease in cellular ATP levels. This energy stress can activate the AMP-activated protein kinase (AMPK) pathway. Furthermore, studies have demonstrated that 2-DG can also induce the phosphorylation of Akt, a key component of the PI3K/Akt/mTOR signaling pathway, which is a pro-survival pathway. Since 2-DG-TA is intracellularly converted to 2-DG, it is expected to influence the same pathways.

Signaling Pathway of 2-DG and 2-DG-TA

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT Glucose Transporter Glycolysis Glycolysis GLUT->Glycolysis Uptake DG_TA_ext 2-DG-TA (extracellular) DG_TA_int 2-DG-TA DG_TA_ext->DG_TA_int Diffusion DG 2-DG DG_TA_int->DG Hydrolysis Esterases Intracellular Esterases Esterases->DG DG6P 2-DG-6-P DG->DG6P Phosphorylation PI3K PI3K DG->PI3K Activates Hexokinase Hexokinase Hexokinase->DG6P DG6P->Glycolysis Inhibits ATP_depletion ATP Depletion Glycolysis->ATP_depletion Leads to Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates Glucose_ext Glucose Glucose_ext->GLUT

Mechanism of action of 2-DG-TA and its effect on key signaling pathways.

References

Best practices for long-term storage of 2-Deoxy-D-glucose-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Deoxy-D-glucose-tetraacetate

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

A1: For long-term stability of the solid (powder) form of this compound, it is recommended to store it at -20°C. This minimizes the potential for degradation over time. For shorter periods, storage at 2-8°C is also acceptable.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution depends on the solvent.

  • Organic Solvents (e.g., DMSO, DMF): For long-term storage, it is best to prepare aliquots of the stock solution in an anhydrous organic solvent and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] This helps to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.

  • Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than one day.[2] Acetyl groups are susceptible to hydrolysis in the presence of water, which can lead to the formation of partially deacetylated or fully deacetylated 2-Deoxy-D-glucose. Therefore, aqueous solutions should be prepared fresh before each experiment.

Q3: What are the signs of degradation of this compound?

A3: Degradation of this compound can manifest in several ways:

  • Physical Appearance: A change in the color or consistency of the solid material.

  • Experimental Results: A decrease in the expected biological or chemical activity of the compound in your experiments. This could be due to the presence of the less active, deacetylated form.

  • Analytical Characterization: The appearance of new peaks or changes in the ratios of existing peaks in analytical tests such as NMR or HPLC, indicating the presence of impurities or degradation products.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for this compound is the hydrolysis of the acetyl ester groups. This can be catalyzed by the presence of moisture, acids, or bases. This process leads to the formation of various partially acetylated isomers and ultimately to the fully deacetylated 2-Deoxy-D-glucose. Another potential issue is the migration of acetyl groups to different positions on the glucose ring, which can occur under certain conditions.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Reduced or no activity in biological assay Degradation of the compound due to improper storage (e.g., prolonged storage of aqueous solutions, exposure to moisture).- Prepare fresh solutions of this compound from a properly stored solid stock for each experiment.- If using a stock solution in an organic solvent, ensure it has been stored correctly at -80°C or -20°C and has not undergone excessive freeze-thaw cycles.- Check the purity of your compound using an appropriate analytical method (e.g., NMR, HPLC) to confirm its integrity.
Inconsistent results between experiments Variability in the concentration of the active compound due to partial degradation.- Standardize the preparation and handling of the compound's solutions.- Aliquot stock solutions to minimize freeze-thaw cycles.- Always use freshly prepared aqueous solutions.
Precipitate forms when making an aqueous dilution from an organic stock solution The solubility of the compound in the final aqueous solution is exceeded.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is low enough to maintain solubility and not affect the experimental system.- Consider gentle warming or sonication to aid dissolution, but be cautious as heat can accelerate degradation.

Data Presentation

Table 1: Recommended Storage Conditions and Stability

Form Solvent Storage Temperature Recommended Duration
Solid (Powder)N/A-20°CUp to 3 years[1]
Solid (Powder)N/A4°CUp to 2 years
SolutionDMSO, DMF-80°CUp to 6 months[1]
SolutionDMSO, DMF-20°CUp to 1 month[1]
SolutionAqueous BufferN/APrepare fresh (use within 1 day)[2]

Experimental Protocols

Protocol: Preparation of a Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Under a fume hood, weigh out the desired amount of this compound powder. b. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol: Purity Assessment by ¹H NMR

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer.

  • Analysis: a. Compare the obtained spectrum with a reference spectrum for this compound. b. Look for the characteristic peaks of the acetyl protons (typically in the range of 1.9-2.2 ppm) and the sugar ring protons. c. The presence of significant peaks outside of the expected regions may indicate impurities or degradation products. For example, the appearance of a peak corresponding to a hydroxyl proton could indicate partial hydrolysis.

Mandatory Visualization

experimental_workflow cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_exp Experimentation solid Solid Compound (-20°C) stock Stock Solution (Anhydrous DMSO, -80°C) solid->stock Dissolve working Working Solution (Aqueous Buffer) stock->working Dilute (Prepare Fresh) assay Biological/Chemical Assay working->assay Use Immediately

Caption: Experimental workflow for this compound.

degradation_pathway tetraacetate This compound (Stable) partially_deacetylated Partially Deacetylated Intermediates (Reduced Activity) tetraacetate->partially_deacetylated Hydrolysis (Moisture, pH changes) deacetylated 2-Deoxy-D-glucose (Inactive) partially_deacetylated->deacetylated Further Hydrolysis

Caption: Degradation pathway of this compound.

References

How to prevent the hydrolysis of 2-Deoxy-D-glucose-tetraacetate in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Deoxy-D-glucose-tetraacetate (2-DG-TA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-DG-TA in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound (2-DG-TA) instead of 2-Deoxy-D-glucose (2-DG)?

A1: this compound (2-DG-TA) is the tetra-acetylated form of 2-Deoxy-D-glucose (2-DG). The addition of the four acetate (B1210297) groups increases the lipophilicity of the molecule. This enhanced lipophilicity is thought to facilitate its passage across the cell membrane, potentially bypassing the need for glucose transporters (GLUTs) which are the primary route of entry for 2-DG.[1][2] Once inside the cell, it is presumed that intracellular esterases cleave the acetate groups, releasing 2-DG to exert its inhibitory effects on glycolysis. This strategy can be particularly useful in cell types with low GLUT expression or when studying glucose transport-independent effects.

Q2: My results with 2-DG-TA are inconsistent. What could be the cause?

A2: Inconsistent results when using 2-DG-TA are often due to its premature hydrolysis in the cell culture medium. The ester bonds of the acetate groups are susceptible to cleavage by esterases, which are enzymes present in serum (like Fetal Bovine Serum, FBS) and can also be secreted by cells.[3] This premature hydrolysis converts 2-DG-TA back to 2-DG extracellularly, leading to variability in the concentration of the active compound that reaches the cells and reliance on GLUT-mediated uptake.

Q3: How can I prevent the hydrolysis of 2-DG-TA in my cell culture medium?

A3: The most effective way to prevent the premature hydrolysis of 2-DG-TA is to supplement your cell culture medium with esterase inhibitors. These inhibitors will reduce the activity of esterases present in the medium, thereby preserving the acetylated form of the molecule until it can be taken up by the cells.

Troubleshooting Guide: Preventing 2-DG-TA Hydrolysis

Issue: Suspected Premature Hydrolysis of 2-DG-TA

Symptoms:

  • Inconsistent dose-response curves.

  • Reduced potency of 2-DG-TA compared to expected values.

  • High variability between replicate wells or experiments.

  • Similar efficacy of 2-DG-TA and 2-DG, suggesting extracellular conversion.

Solution: Incorporate Esterase Inhibitors

The addition of esterase inhibitors to your cell culture medium is the primary strategy to prevent the degradation of 2-DG-TA. Below is a comparison of commonly used inhibitors.

Table 1: Comparison of Common Esterase Inhibitors for Cell Culture

InhibitorTarget EnzymesWorking ConcentrationStock SolutionKey Considerations
Phenylmethylsulfonyl Fluoride (B91410) (PMSF) Serine proteases (including some esterases like chymotrypsin (B1334515) and trypsin)[4][5]0.1 - 1 mM[5][6]100-200 mM in anhydrous ethanol, isopropanol (B130326), or DMSO[5][6][7]Short half-life in aqueous solutions (e.g., ~35 min at pH 8) .[6] Must be added to the medium immediately before use. Highly toxic; handle with care in a fume hood.[7]
Sodium Fluoride (NaF) Serine/threonine phosphatases and some esterases.1 - 10 mM1 M in waterMore stable in aqueous solutions than PMSF. Can be cytotoxic at higher concentrations; it is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.[8][9]

Experimental Protocols

Protocol 1: Evaluation of 2-DG-TA Stability in Cell Culture Medium

This protocol allows you to determine the rate of 2-DG-TA hydrolysis in your specific experimental conditions.

Materials:

  • 2-DG-TA

  • Your cell culture medium (with and without FBS)

  • Esterase inhibitor of choice (e.g., PMSF or NaF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • 96-well plate or microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare solutions of 2-DG-TA in your cell culture medium at the desired final concentration under the following conditions:

    • Medium without FBS (Control)

    • Medium with your standard FBS concentration

    • Medium with FBS and the selected esterase inhibitor at a range of concentrations.

  • Aliquot the solutions into a 96-well plate or microcentrifuge tubes.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot from each condition.

  • Immediately analyze the samples by HPLC to quantify the remaining concentration of 2-DG-TA and the appearance of 2-DG.

  • Plot the concentration of 2-DG-TA versus time for each condition to determine its stability.

Protocol 2: General Protocol for Using Esterase Inhibitors in Cell Culture Experiments

Materials:

  • 2-DG-TA

  • Esterase inhibitor (e.g., PMSF or NaF)

  • Your complete cell culture medium (containing FBS)

  • Cells of interest

Procedure:

  • Determine the Optimal Inhibitor Concentration: Before your main experiment, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the highest concentration of the esterase inhibitor that does not affect the viability of your cells.

  • Prepare a Fresh Stock Solution of the Inhibitor:

    • PMSF: Prepare a 100 mM stock solution in anhydrous isopropanol or ethanol. Store in aliquots at -20°C for up to 3 months.[5]

    • Sodium Fluoride: Prepare a 1 M stock solution in water and filter-sterilize. Store at 4°C.

  • Treating the Cells:

    • Just before adding the treatment to your cells, dilute the esterase inhibitor stock solution into your complete medium containing 2-DG-TA to the desired final, non-toxic concentration.

    • For PMSF, it is critical to add it to the medium immediately before use due to its short half-life in aqueous solutions. [6][7]

    • Gently mix the medium and add it to your cells.

  • Proceed with your experimental incubation and downstream analysis.

Visualizations

Hydrolysis_Pathway Hydrolysis of 2-DG-TA in Cell Culture Medium cluster_medium Extracellular Space DG_TA This compound (Lipophilic, GLUT-independent uptake) Medium Cell Culture Medium (+/- FBS) DG_TA->Medium Cell Cell DG_TA->Cell Passive Diffusion Esterases Serum Esterases DG 2-Deoxy-D-glucose (Hydrophilic, GLUT-dependent uptake) Esterases->DG Hydrolysis Inhibitors Esterase Inhibitors (e.g., PMSF, NaF) Inhibitors->Esterases Inhibition DG->Cell GLUTs Intracellular_DG Intracellular 2-DG

Caption: Pathway of 2-DG-TA hydrolysis and the role of esterase inhibitors.

References

Off-target effects of 2-Deoxy-D-glucose-tetraacetate to consider in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Deoxy-D-glucose-tetraacetate (2-DG-TA). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential off-target effects of 2-DG-TA in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.

Introduction to 2-DG-TA and its Off-Target Effects

This compound (2-DG-TA) is a cell-permeable esterified form of 2-Deoxy-D-glucose (2-DG). Once inside the cell, it is deacetylated by intracellular esterases to 2-DG. The primary, on-target effect of 2-DG is the competitive inhibition of hexokinase, leading to a blockage of glycolysis. However, its structural similarity to mannose and its impact on cellular metabolism can lead to several off-target effects that are crucial to consider during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of 2-DG-TA to be aware of in my experiments?

A1: Beyond its intended role as a glycolysis inhibitor, 2-DG (the active form of 2-DG-TA) can induce several off-target effects. The most commonly reported include:

  • Inhibition of N-linked glycosylation: Due to its structural similarity to mannose, 2-DG can interfere with the synthesis of N-linked glycans, leading to the accumulation of unfolded or misfolded proteins.[1][2][3][4]

  • Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of improperly glycosylated proteins triggers ER stress and activates the UPR, a cellular signaling network aimed at restoring ER homeostasis.[1][5][6][7]

  • Generation of Oxidative Stress: 2-DG treatment can lead to an imbalance in the cellular redox state, resulting in increased production of reactive oxygen species (ROS).[8][9][10][11][12]

  • Interference with the Pentose (B10789219) Phosphate (B84403) Pathway (PPP): By inhibiting glucose-6-phosphate dehydrogenase, 2-DG can affect the PPP, which is crucial for nucleotide synthesis and producing NADPH for antioxidant defense.[13][14][15]

  • Activation of Pro-survival Signaling Pathways: Paradoxically, 2-DG can activate pro-survival pathways like the PI3K/Akt signaling cascade, which can counteract its cytotoxic effects.[2][16][17][18]

  • Induction of Autophagy: As a cellular stress response, 2-DG can induce autophagy, a process of cellular self-digestion that can either promote cell survival or contribute to cell death.[1][5][8][9]

Q2: Is 2-DG-TA more potent than 2-DG in inducing these off-target effects?

A2: While direct quantitative comparisons for each specific off-target effect are limited in the literature, 2-DG-TA is generally considered a more potent cytotoxic agent than 2-DG. This is attributed to its enhanced cell permeability due to the acetate (B1210297) groups, leading to higher intracellular concentrations of 2-DG upon deacetylation. Therefore, it is reasonable to expect that 2-DG-TA will induce off-target effects at lower concentrations than 2-DG.

Q3: How can I distinguish between the on-target (glycolysis inhibition) and off-target effects of 2-DG-TA in my experiment?

A3: To dissect the specific effects of 2-DG-TA, you can employ several control experiments:

  • Mannose Rescue: To determine if an observed effect is due to inhibition of N-linked glycosylation, you can co-treat cells with mannose. Mannose can often rescue the effects of 2-DG on glycosylation without affecting glycolysis.[1][3][4]

  • Alternative Glycolysis Inhibitors: Use other glycolysis inhibitors that do not have the same off-target effects, such as 3-bromopyruvate (B3434600) (although it has its own off-target considerations) or specific inhibitors of downstream glycolytic enzymes, to see if they replicate the observed phenotype.

  • Antioxidants: To test for the involvement of oxidative stress, co-treat with antioxidants like N-acetylcysteine (NAC) to see if the effect is mitigated.[8][9][12]

  • Specific Pathway Inhibitors: To confirm the involvement of a particular signaling pathway (e.g., PI3K/Akt), use well-characterized inhibitors of that pathway in combination with 2-DG-TA.[2]

Troubleshooting Guide

Observed Issue Potential Off-Target Cause Troubleshooting Steps & Recommendations
Unexpected cell death or cytotoxicity at low concentrations. Inhibition of N-linked glycosylation leading to severe ER stress and apoptosis.- Perform a dose-response curve to determine the optimal concentration for your cell type. - Co-treat with mannose to see if cytotoxicity is rescued. - Assess markers of ER stress (e.g., CHOP, GRP78/BiP) and apoptosis (e.g., cleaved caspase-3) to confirm the mechanism.
Reduced protein expression or altered protein migration on Western blot. Inhibition of N-linked glycosylation can lead to under-glycosylated, misfolded, and degraded proteins.- Treat cell lysates with PNGase F to remove N-linked glycans and observe if the protein bands collapse into a single, lower molecular weight band. - Use tunicamycin (B1663573) as a positive control for N-linked glycosylation inhibition.
Activation of pro-survival signals (e.g., increased p-Akt) despite growth inhibition. 2-DG can activate the PI3K/Akt pathway as a compensatory survival mechanism.[2][16][17]- Confirm Akt activation by Western blot for phosphorylated Akt (Ser473 and Thr308). - Co-treat with a PI3K or Akt inhibitor to see if the cytotoxic effect of 2-DG-TA is enhanced.
Formation of cytoplasmic vacuoles or puncta. Induction of autophagy.[1][5][8][9]- Confirm autophagy by monitoring the conversion of LC3-I to LC3-II by Western blot. - Use fluorescence microscopy to observe the formation of GFP-LC3 puncta. - Treat with an autophagy inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) to see if the phenotype is altered.
Increased intracellular ROS levels. Induction of oxidative stress.[8][9][10][11][12]- Measure ROS levels using fluorescent probes like DCFDA. - Co-treat with an antioxidant like N-acetylcysteine (NAC) to determine if it rescues the observed phenotype.
Altered nucleotide pools or NADPH/NADP+ ratio. Interference with the Pentose Phosphate Pathway (PPP).[13][14][15]- Measure the activity of G6PD, the rate-limiting enzyme of the PPP. - Quantify nucleotide and NADPH levels using commercially available kits or metabolomics.

Quantitative Data Summary

The following table summarizes typical concentrations of 2-DG reported in the literature to induce various off-target effects. Researchers should use these as a starting point and optimize concentrations for their specific experimental system, keeping in mind that 2-DG-TA may be effective at lower concentrations.

Off-Target Effect Compound Cell Type Concentration Range Observed Effect Reference
N-linked Glycosylation Inhibition2-DGAcute Lymphoblastic Leukemia Cells0.5 - 1 mMReversal of glucocorticoid resistance, cell death.[3]
ER Stress Induction2-DGRabbit Articular Chondrocytes5 mMIncreased expression of Grp94.[7]
ER Stress Induction2-DGPancreatic, Melanoma, Breast Cancer Cells4 - 8 mMIncreased Grp78 and CHOP expression.[1]
Oxidative Stress Induction2-DGHuman Neuroblastoma Cells5 - 10 mMClonogenic cell killing, rescued by antioxidants.[12]
Oxidative Stress Induction2-DGEndothelial Cells5 mMIncreased ROS production.[9]
PI3K/Akt Pathway Activation2-DGNeuroblastoma Cells2 mMIncreased phosphorylation of IRS-1 and Akt.[16]
Autophagy Induction2-DGEndothelial Cells5 mMIncreased conversion of LC3-I to LC3-II.[9]
Autophagy Induction2-DGPancreatic, Melanoma, Breast Cancer Cells4 - 8 mMIncreased LC3B-II levels.[1]
Pentose Phosphate Pathway Interference2-DGGlioblastoma Cells0.5 - 1 µMInhibition of cell migration.[14]

Key Experimental Protocols

Assessment of N-linked Glycosylation Inhibition

Principle: Inhibition of N-linked glycosylation results in proteins with a lower molecular weight. This can be observed by a shift in protein migration on an SDS-PAGE gel.

Methodology:

  • Treat cells with 2-DG-TA at various concentrations for the desired time.

  • Lyse the cells and collect the protein lysate.

  • Optional: Treat a portion of the lysate with Peptide-N-Glycosidase F (PNGase F) to remove all N-linked glycans as a positive control.

  • Perform Western blotting for a glycoprotein (B1211001) of interest.

  • Observe for a downward shift in the molecular weight of the protein in 2-DG-TA treated samples compared to the control. The PNGase F-treated sample will show the fully deglycosylated protein size.

Monitoring Endoplasmic Reticulum (ER) Stress

Principle: ER stress activates the Unfolded Protein Response (UPR), leading to the upregulation of specific marker proteins.

Methodology:

  • Treat cells with 2-DG-TA.

  • Harvest cells and prepare protein lysates.

  • Perform Western blotting for key UPR markers:

    • GRP78/BiP: A chaperone that is upregulated during ER stress.

    • CHOP/GADD153: A transcription factor induced during prolonged ER stress that promotes apoptosis.

    • Phospho-eIF2α: A marker of the PERK branch of the UPR.

    • Spliced XBP1 (sXBP1): A key transcription factor in the IRE1 branch of the UPR.

Measurement of Oxidative Stress

Principle: Increased reactive oxygen species (ROS) can be detected using fluorescent probes.

Methodology:

  • Culture cells in a black, clear-bottom 96-well plate.

  • Treat cells with 2-DG-TA for the desired duration.

  • Load the cells with a ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFDA).

  • Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates higher ROS levels.

Detection of Autophagy

Principle: Autophagy involves the formation of autophagosomes, which are characterized by the lipidation of LC3-I to LC3-II.

Methodology:

  • Treat cells with 2-DG-TA.

  • Prepare protein lysates and perform Western blotting for LC3. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

  • For visualization, transfect cells with a GFP-LC3 plasmid. Upon autophagy induction, GFP-LC3 will translocate to autophagosomes, appearing as distinct puncta under a fluorescence microscope.

Visualizations

glycolysis_and_off_target_pathways cluster_extracellular Extracellular cluster_intracellular Intracellular 2-DG-TA_ext 2-DG-TA 2-DG-TA_int 2-DG-TA 2-DG-TA_ext->2-DG-TA_int Enters Cell 2-DG 2-DG 2-DG-TA_int->2-DG Deacetylation Hexokinase Hexokinase 2-DG->Hexokinase Inhibits (On-Target) N-linked Glycosylation N-linked Glycosylation 2-DG->N-linked Glycosylation Inhibits (Off-Target) Oxidative_Stress Oxidative Stress (ROS) 2-DG->Oxidative_Stress Induces (Off-Target) PPP Pentose Phosphate Pathway 2-DG->PPP Interferes with (Off-Target) PI3K_AKT PI3K/AKT Pathway (Pro-survival) 2-DG->PI3K_AKT Activates (Off-Target) Glycolysis Glycolysis Hexokinase->Glycolysis ER_Stress ER Stress / UPR N-linked Glycosylation->ER_Stress Induces Autophagy Autophagy ER_Stress->Autophagy Induces Oxidative_Stress->Autophagy Induces

Caption: On- and off-target effects of intracellular 2-DG.

troubleshooting_workflow Start Unexpected Experimental Outcome with 2-DG-TA Q1 Is the effect related to protein glycosylation? Start->Q1 A1_Yes Perform Mannose Rescue Experiment Q1->A1_Yes Yes A1_No Consider other off-target effects Q1->A1_No No End Identify Off-Target Mechanism A1_Yes->End Q2 Is oxidative stress involved? A1_No->Q2 A2_Yes Co-treat with Antioxidant (e.g., NAC) Q2->A2_Yes Yes A2_No Investigate other pathways Q2->A2_No No A2_Yes->End Q3 Is a pro-survival pathway activated? A2_No->Q3 A3_Yes Assess PI3K/Akt signaling and use specific inhibitors Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for 2-DG-TA experiments.

er_stress_pathway 2-DG 2-DG Inhibition Inhibition of N-linked Glycosylation 2-DG->Inhibition UnfoldedProteins Accumulation of Unfolded Proteins in ER Inhibition->UnfoldedProteins UPR Unfolded Protein Response (UPR) Activation UnfoldedProteins->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 Apoptosis Apoptosis PERK->Apoptosis Prolonged Stress IRE1->Apoptosis Prolonged Stress Adaptation Cellular Adaptation ATF6->Adaptation

Caption: 2-DG-induced ER stress and the Unfolded Protein Response.

References

Mitigating the cytotoxicity of 2-Deoxy-D-glucose-tetraacetate in control cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deoxy-D-glucose-tetraacetate (2-DG-TA).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cytotoxicity of this compound (2-DG-TA)?

A1: 2-DG-TA is a lipophilic prodrug of 2-Deoxy-D-glucose (2-DG). Once it crosses the cell membrane, it is intracellularly deacetylated to 2-DG. 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which cannot be further metabolized in the glycolytic pathway. This leads to the inhibition of glycolysis and subsequent ATP depletion. The cytotoxicity is also strongly linked to the induction of metabolic oxidative stress, characterized by the depletion of intracellular glutathione (B108866) (GSH), and the induction of Endoplasmic Reticulum (ER) stress, which can trigger apoptosis or necrosis.[1][2][3][4]

Q2: Why am I observing high levels of cytotoxicity in my control (non-cancerous) cell line?

A2: While often more potent against cancer cells due to their high glycolytic rate (the Warburg effect), 2-DG-TA can still be cytotoxic to normal cells.[5] The reasons for high toxicity in control lines can include:

  • High Concentration: The concentration of 2-DG-TA being used may be above the toxic threshold for your specific cell line.

  • Long Exposure Time: The duration of the treatment may be too long, leading to excessive ATP depletion and oxidative stress.

  • Cell Line Sensitivity: Some non-cancerous cell lines may have a higher reliance on glycolysis or lower antioxidant capacity, making them more susceptible.

Q3: How can I mitigate the off-target cytotoxicity of 2-DG-TA in my control cell lines?

A3: Two primary strategies can be employed to mitigate the cytotoxicity of 2-DG-TA:

  • Co-treatment with N-acetylcysteine (NAC): NAC is a precursor to L-cysteine, which is required for the synthesis of glutathione (GSH). Supplementing with NAC can help replenish intracellular GSH levels, thereby counteracting the oxidative stress induced by 2-DG-TA.[1][6][7]

  • Co-treatment with Mannose: Mannose can rescue cells from the effects of 2-DG, particularly those related to the induction of ER stress and interference with N-linked glycosylation.[2]

Q4: What is a suitable starting concentration for 2-DG-TA and the mitigating agent, N-acetylcysteine (NAC)?

A4: The optimal concentration is highly cell-line dependent.

  • 2-DG-TA: Cytotoxic effects have been observed in a range from 10 µM to 1.0 mM.[5] It is crucial to perform a dose-response curve for your specific cell line to determine the IC50 value.

  • N-acetylcysteine (NAC): A common starting concentration range for NAC in cell culture is 1-10 mM.[8] Some studies have used up to 30 mM to protect against 2-DG-induced cytotoxicity.[1] A dose-response experiment should be conducted to find the optimal non-toxic concentration of NAC for your cell line.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells in my cell viability assay (e.g., MTT, XTT). 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the microplate. 4. Contamination.1. Ensure a single-cell suspension before plating and mix gently after seeding. 2. Mix the plate gently on an orbital shaker after adding 2-DG-TA. 3. Avoid using the outer wells of the plate; fill them with sterile PBS or media. 4. Regularly check for contamination and practice aseptic techniques.
My mitigating agent (NAC) is also showing toxicity to the cells. 1. NAC concentration is too high. 2. The pH of the medium has shifted after NAC addition.1. Perform a dose-response curve for NAC alone to determine its toxicity profile in your cell line.[9] 2. Ensure the NAC solution is pH-neutralized before adding it to the culture medium.
I am not observing a rescue effect with N-acetylcysteine (NAC). 1. Insufficient NAC concentration. 2. The primary mechanism of toxicity in your cell line is not oxidative stress. 3. Timing of NAC addition is not optimal.1. Increase the concentration of NAC (e.g., up to 30 mM, after confirming its own toxicity).[1] 2. Investigate other cell death mechanisms, such as ER stress. Consider a mannose rescue experiment.[2] 3. Add NAC simultaneously with or shortly before the 2-DG-TA treatment.
2-DG-TA is precipitating out of the solution in the culture medium. 1. The solubility limit has been exceeded. 2. The stock solution was not properly dissolved.1. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%). 2. Pre-warm the culture medium to 37°C before adding the 2-DG-TA stock solution. Ensure the stock is fully dissolved before dilution.

Data Presentation

Table 1: Effect of 2-Deoxy-D-glucose (2-DG) on Cell Viability and Glutathione Levels (Note: Data for the parent compound 2-DG is presented as a proxy due to limited specific data for 2-DG-TA. Effects are expected to be comparable.)

Cell Line2-DG ConcentrationIncubation TimeEffect on Cell Viability (% decrease)Effect on Total Glutathione (% decrease)Reference
HeLa4-10 mM4-72 h20-90%~50%[1]
FaDu20 mM24 hSignificant decrease30-40%[6][7]
Nalm-60.22 mM (IC50)48 h50%Not Reported[10]
CEM-C7-142.70 mM (IC50)48 h50%Not Reported[10]

Table 2: Effect of N-acetylcysteine (NAC) on Mitigating 2-DG-Induced Effects

Cell Line2-DG ConcentrationNAC ConcentrationOutcomeReference
HeLa4-10 mM30 mMProtected against cytotoxicity and partially reversed glutathione decrease.[1]
FaDu20 mM15 mMProtected against cytotoxicity.[11]
Neuroblastoma cellsNot specifiedNot specifiedProtected from 2-DG-induced cell killing.[4]

Experimental Protocols

Protocol 1: Assessing 2-DG-TA Cytotoxicity using MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound (2-DG-TA)

  • Control cell line of interest

  • 96-well flat-bottom plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Treatment: Prepare serial dilutions of 2-DG-TA in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 2-DG-TA. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[12][13]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Protocol 2: Evaluating NAC Mitigation using Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • 2-DG-TA and N-acetylcysteine (NAC)

  • Control cell line of interest

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat the cells with:

    • Vehicle control (medium only)

    • 2-DG-TA alone (at a cytotoxic concentration, e.g., IC50)

    • NAC alone (at the desired mitigating concentration)

    • 2-DG-TA and NAC in combination

  • Incubation: Incubate for the desired treatment duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Centrifuge all cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[15]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[15]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_0 Experimental Workflow: Cytotoxicity and Mitigation A 1. Seed Control Cells (e.g., 96-well or 6-well plates) B 2. Treat Cells - Vehicle Control - 2-DG-TA - NAC - 2-DG-TA + NAC A->B C 3. Incubate (e.g., 24, 48, 72 hours) B->C D 4. Assess Cell Fate C->D E MTT Assay (Measure Viability) D->E Colorimetric Analysis F Flow Cytometry (Annexin V / PI Staining) D->F Fluorescence Analysis

Caption: A typical experimental workflow for assessing the cytotoxicity of 2-DG-TA and the mitigating effects of NAC.

G cluster_0 Mechanism of 2-DG-TA Cytotoxicity and NAC Mitigation cluster_1 Cellular Environment cluster_2 Cytoplasm DGTA 2-DG-TA (external) DGTA_int 2-DG-TA DGTA->DGTA_int Enters Cell NAC_ext NAC (external) NAC_int NAC NAC_ext->NAC_int Enters Cell DG 2-DG DGTA_int->DG Deacetylation DG6P 2-DG-6P DG->DG6P Hexokinase ER ER Stress DG->ER Induces Glycolysis Glycolysis DG6P->Glycolysis Inhibits ATP ATP Glycolysis->ATP Produces ROS Oxidative Stress (ROS) Glycolysis->ROS Inhibition Leads to Death Cell Death (Apoptosis/Necrosis) ATP->Death Depletion Contributes to ROS->Death ER->Death Cysteine L-Cysteine NAC_int->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->ROS Neutralizes

Caption: Signaling pathway of 2-DG-TA induced cytotoxicity and its mitigation by N-acetylcysteine (NAC).

G cluster_0 Troubleshooting Logic Start High Cytotoxicity in Control Cell Line Q1 Is a dose-response curve performed? Start->Q1 A1 Perform dose-response for 2-DG-TA to find IC20-IC50. Q1->A1 No Q2 Is a mitigating agent being used? Q1->Q2 Yes A1->Q2 A2 Introduce NAC or Mannose. Start with 1-10 mM NAC. Q2->A2 No Q3 Is the mitigating agent itself toxic? Q2->Q3 Yes A2->Q3 A3 Perform dose-response for mitigating agent alone. Q3->A3 Yes End Optimized experiment with acceptable control viability Q3->End No A3->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity in control cell lines.

References

Technical Support Center: Optimizing Protocols for Cell Lines with Varying Sensitivities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers adapt experimental protocols for diverse cell lines, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

General Cell Culture

Q1: Why are my experimental results inconsistent even when using the same cell line?

A1: Inconsistency can arise from several factors even within the same cell line. It is crucial to maintain consistent cell culture practices. Key variables include:

  • Passage Number: Cells can undergo genetic and phenotypic drift at high passage numbers. It's recommended to use cells below a certain passage number (e.g., <50) and thaw fresh vials periodically.[1][2]

  • Cell Density (Confluency): The physiological state of cells changes with confluency. Always seed cells at a consistent density and perform experiments at a standardized confluency to ensure uniformity.[3][4]

  • Serum Variability: Different lots of serum can have varying compositions of growth factors, leading to changes in cell growth and behavior. It is advisable to test a new serum lot before use in critical experiments.[1]

  • Mycoplasma Contamination: This common contamination can alter cell metabolism, growth rates, and response to stimuli, significantly impacting experimental outcomes. Regular testing is recommended.[1][2]

Q2: How do I adapt my protocol for primary cells versus immortalized cell lines?

A2: Primary cells are isolated directly from tissue and have a finite lifespan, while immortalized cell lines can proliferate indefinitely. These differences necessitate distinct handling and protocol adjustments. Primary cells are generally more sensitive and may require more specialized culture conditions.[5]

FeaturePrimary Cell LinesImmortalized Cell Lines
Physiological Relevance High; closely mimic in vivo conditions.[3][5]Lower; genetic alterations can change cell behavior.[5]
Lifespan Finite; limited number of passages.Indefinite proliferation.[6]
Culture Conditions Often require specialized media and growth factors.[7]Generally grow in standard media.
Transfection Efficiency Often lower and more challenging to transfect.[3][8]Generally easier to transfect.
Variability Higher biological variability between isolations.[5]Genetically homogeneous, providing higher reproducibility.[5][6]

Q3: My sensitive cell line grows slowly. How does this affect my experimental timeline?

A3: Cell doubling time, the time it takes for the cell population to double, is a critical parameter.[9][10][11] Slower growing cells require longer incubation times to reach the desired confluency for an experiment. It is essential to determine the doubling time for each cell line to properly plan experiments.

Protocol: Determining Cell Doubling Time

  • Seed Cells: Plate a known number of cells (e.g., 2 x 10⁴ cells) in a multi-well plate.[11]

  • Count Cells: At regular intervals (e.g., 0, 24, 48, 72 hours), trypsinize and count the cells from triplicate wells.[11]

  • Plot Growth Curve: Graph cell number versus time to identify the exponential growth phase.[11]

  • Calculate Doubling Time: Use the following formula with data points from the exponential phase[10]: Doubling Time = (Duration of incubation * log(2)) / (log(Final Cell Count) - log(Initial Cell Count))

Troubleshooting Guide: Transfection

Issue: Low Transfection Efficiency

Low efficiency is a common problem, especially with sensitive or primary cells.[8][12] The following workflow can help troubleshoot this issue.

G start Start: Low Transfection Efficiency check_density Is Cell Density Optimal? (~50% for siRNA, ~70% for DNA) start->check_density adjust_density Adjust Seeding Density check_density->adjust_density No check_reagent Is Reagent:Nucleic Acid Ratio Optimized? check_density->check_reagent Yes adjust_density->check_reagent optimize_ratio Perform Titration Experiment (e.g., 1:1 to 3:1) check_reagent->optimize_ratio No check_health Are Cells Healthy? (Low passage, no contamination) check_reagent->check_health Yes optimize_ratio->check_health thaw_new Thaw a Fresh Vial of Cells check_health->thaw_new No check_method Is Transfection Method Suitable for Cell Type? check_health->check_method Yes success Transfection Successful thaw_new->success change_method Consider Alternative Methods (e.g., Electroporation, Viral Transduction) check_method->change_method No check_method->success Yes change_method->success

Caption: Troubleshooting workflow for low transfection efficiency.

Q4: My cells are dying after transfection. What should I do?

A4: Cell death post-transfection is often due to cytotoxicity from the transfection reagent or the nucleic acid itself.[2][13]

  • Reduce Reagent Concentration: High concentrations of transfection reagents can be toxic. Try reducing the amount of reagent used.[13]

  • Optimize Incubation Time: Shorten the time the cells are exposed to the transfection complex (e.g., 4-6 hours), especially for sensitive cells.[13]

  • Ensure Optimal Cell Density: Plating cells at too low a density can increase susceptibility to toxicity. A confluency of 50-70% is often recommended at the time of transfection.[12]

  • Use Serum-Compatible Reagents: Perform transfections in the presence of serum if your reagent allows, as this can mitigate toxicity.[12]

  • Check Nucleic Acid Quality: Contaminants in the DNA or siRNA preparation can induce cell death. Ensure high purity of your nucleic acids.[2]

Troubleshooting Guide: Cytotoxicity & Drug Sensitivity Assays

Issue: High Variability in IC50 Values Between Experiments

Different cell lines can exhibit varied sensitivity to the same compound.[3][14][15] Reproducibility is key for meaningful comparisons.

Q5: How do I establish a drug-resistant cell line, and how do I confirm resistance?

A5: Drug-resistant cell lines are developed by exposing a parental (sensitive) cell line to gradually increasing concentrations of a drug over a prolonged period (weeks to months).[16] Cells that survive have acquired resistance.

Protocol: Generating a Drug-Resistant Cell Line

  • Determine Initial IC50: Perform a dose-response assay on the parental cell line to find the initial IC50 value.

  • Initial Exposure: Culture parental cells in media containing the drug at a concentration below the IC50 (e.g., IC20).

  • Stepwise Dose Escalation: Once the cells resume a normal growth rate, subculture them into a medium with a slightly higher drug concentration. Repeat this process, incrementally increasing the dose.[16]

  • Establish a Stable Line: Continue this process until cells can proliferate in a significantly higher drug concentration (e.g., 5-10 times the original IC50).

  • Confirm Resistance: Perform a new dose-response assay on both the parental and the newly generated resistant line. A significant increase in the IC50 value confirms the development of resistance.[16]

Illustrative Data: IC50 Comparison in Sensitive vs. Resistant Cell Lines

Cell LineDrugIC50 (µM)Fold Resistance
Parental MCF-7Doxorubicin0.5-
Doxorubicin-Resistant MCF-7Doxorubicin12.525x
Parental A549Cisplatin2.0-
Cisplatin-Resistant A549Cisplatin18.09x

Q6: My cytotoxicity assay results are not reproducible. What are the common pitfalls?

A6: Reproducibility issues in cytotoxicity assays often stem from inconsistent experimental parameters.

  • Seeding Density: Ensure cells are seeded uniformly across the plate, as uneven cell distribution can lead to variable results.[4] Avoid "edge effects" where wells on the perimeter of the plate behave differently due to evaporation.[7]

  • Treatment Duration: The length of drug exposure should be optimized. A common recommendation is to allow for at least one to two cell divisions to observe an effect.[17]

  • Assay Choice: The chosen viability assay (e.g., MTT, CellTiter-Glo) should be compatible with your cell type and compound. For example, cell lines have higher metabolic rates than primary cells, which can affect assays that measure metabolic activity.[3]

G cluster_pre Pre-Assay Optimization cluster_assay Assay Execution cluster_post Data Analysis determine_doubling Determine Cell Doubling Time optimize_seeding Optimize Seeding Density determine_doubling->optimize_seeding seed_cells Seed Cells Uniformly optimize_seeding->seed_cells add_compound Add Drug Dilutions seed_cells->add_compound incubate Incubate (Optimized Duration) add_compound->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Standardized workflow for a reproducible cytotoxicity assay.

Troubleshooting Guide: Western Blot

Issue: Weak or No Signal for Target Protein

This is a frequent issue, particularly when working with cell lines that have low expression of the target protein.

Q7: How can I optimize my Western blot protocol for a low-abundance protein in a specific cell line?

A7: Detecting low-abundance proteins requires protocol optimization to enhance the signal.[18]

  • Increase Protein Load: Increase the amount of total protein loaded per lane (e.g., up to 50-100 µg).[18]

  • Enrich Your Sample: If possible, perform cellular fractionation to enrich for the compartment where your protein resides (e.g., nuclear or membrane fractions).[18]

  • Optimize Antibody Concentrations: The primary antibody concentration may need to be increased. Perform a titration to find the optimal concentration that maximizes signal without increasing background.

  • Blocking Conditions: Adjust the blocking buffer (e.g., 5% nonfat milk or BSA) and incubation time. Over-blocking can sometimes mask the epitope.[18]

  • Use a Sensitive Detection System: Employ an enhanced chemiluminescence (ECL) substrate designed for detecting faint signals.

Protocol: Western Blot for Cell Lysates

  • Sample Preparation:

    • Culture cells to the desired confluency (e.g., 80-90%).

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.[19]

    • Sonicate briefly to shear DNA and reduce viscosity.[19]

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature 20-50 µg of protein per sample by boiling in SDS sample buffer.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[19]

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]

    • Confirm transfer efficiency using Ponceau S staining.[18]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat milk in TBST).[19][20]

    • Incubate the membrane with the primary antibody (at its optimized dilution) overnight at 4°C with gentle shaking.[19]

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[19]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with an ECL detection substrate.

    • Capture the chemiluminescent signal using an imaging system.

G cluster_pathway Signal Transduction Pathway cluster_cell_lines Differential Response Receptor Receptor (Cell Surface) Kinase1 Kinase A Receptor->Kinase1 Drug A (Inhibitor) Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., AP-1) Kinase2->TF Drug B (Inhibitor) Gene Target Gene (in Nucleus) TF->Gene Transcription Protein Protein Expression (Drug Target) Gene->Protein Translation Sensitive Sensitive Cell Line (WT Receptor, Low TF) Protein->Sensitive High Drug Efficacy Resistant Resistant Cell Line (Mutant Receptor, High TF) Protein->Resistant Low Drug Efficacy

Caption: Signaling pathway illustrating potential sources of drug resistance.

References

Ensuring complete deacetylation of 2-Deoxy-D-glucose-tetraacetate to 2-DG in situ

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in situ deacetylation of 2-Deoxy-D-glucose-tetraacetate to 2-Deoxy-D-glucose (2-DG).

Troubleshooting Guide

This guide addresses common issues encountered during the deacetylation process, presented in a question-and-answer format to directly resolve specific experimental challenges.

Question 1: My deacetylation reaction is incomplete, as indicated by TLC analysis showing remaining starting material. What are the possible causes and solutions?

Answer: Incomplete deacetylation is a common issue with several potential root causes. The following table summarizes these causes and provides recommended solutions.

Possible CauseRecommended Solution
Insufficient Catalyst Ensure all glassware is thoroughly dried and use anhydrous methanol (B129727) to prevent catalyst neutralization by moisture. Prepare a fresh solution of sodium methoxide (B1231860) or add a slightly larger catalytic amount (e.g., 0.2-0.5 equivalents).
Short Reaction Time Continue to monitor the reaction by Thin-Layer Chromatography (TLC) every 30 minutes. Extend the reaction time until the starting material spot is no longer visible.[1]
Low Reaction Temperature While the reaction often proceeds at room temperature, gently warming the mixture (e.g., to 40°C) can increase the reaction rate for less reactive substrates.[1]
Poor Solubility Ensure the this compound is fully dissolved in the methanol. If solubility is an issue, you can increase the volume of the solvent.[1]
Deactivated Catalyst Use a freshly opened bottle of sodium methoxide or prepare it fresh in situ from sodium metal and anhydrous methanol. Ensure it has not been unduly exposed to air or moisture.[1]

Question 2: My TLC plate shows multiple spots, suggesting a mixture of products. What could be happening?

Answer: The presence of multiple spots on the TLC plate, other than the starting material and the final product, typically indicates the formation of side products or partially deacetylated intermediates.

Possible CauseRecommended Solution
Partially Deacetylated Intermediates This is a form of incomplete reaction. Increase the reaction time or the amount of catalyst to drive the reaction to completion.[1]
Product Degradation Harsh reaction conditions (e.g., too much base, high temperatures for extended periods) can lead to the breakdown of the sugar. Use milder conditions, such as a catalytic amount of base, and avoid excessive heating.[1]
Acyl Migration Under certain conditions, acetyl groups can move between hydroxyl positions. This is less common with Zemplén deacetylation but can be minimized by using mild conditions and shorter reaction times.

Question 3: After workup, my final 2-DG product has a low yield. What are the likely causes?

Answer: Low yield can result from issues during the reaction or the purification process.

Possible CauseRecommended Solution
Incomplete Reaction As detailed in Question 1, ensure the reaction goes to completion by monitoring with TLC.
Product Loss During Workup 2-DG is highly polar and water-soluble. During neutralization and filtration, ensure thorough washing of the resin with methanol to recover all the product. Avoid aqueous workups where the product could be lost in the aqueous phase.
Product Degradation Overly harsh conditions can lead to degradation. Neutralize the reaction promptly once it is complete.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for deacetylating this compound? A1: The Zemplén deacetylation is the most widely used and reliable method.[2] It involves treating the acetylated sugar with a catalytic amount of sodium methoxide in methanol at room temperature.[2] This method is generally high-yielding and avoids harsh conditions that could lead to side reactions.[2]

Q2: How do I monitor the progress of the deacetylation reaction in situ? A2: The reaction is most commonly monitored by Thin-Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The acetylated starting material is less polar and will have a higher Rf value (travels further up the plate) than the highly polar deacetylated 2-DG product, which will have a very low Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[1]

Q3: Is it necessary to use anhydrous methanol for the Zemplén deacetylation? A3: While traditionally recommended to prevent the consumption of the sodium methoxide catalyst by water, some studies suggest that small amounts of water have little effect on the deacetylation.[3] However, for optimal and reproducible results, especially when using only a catalytic amount of base, using anhydrous methanol and dry glassware is best practice.[1]

Q4: How can I be certain that the deacetylation is 100% complete? A4: While TLC is excellent for monitoring the disappearance of the starting material, it may not be sensitive enough to detect trace amounts of partially deacetylated intermediates. For confirmation of complete deacetylation and purity of the final 2-DG, more advanced analytical techniques are recommended:

  • ¹H NMR Spectroscopy: The most definitive method. In the spectrum of the starting material, you will see sharp singlets corresponding to the acetyl protons (around 2.0-2.2 ppm). In the final 2-DG product, these signals should be completely absent.[4][5]

  • HPLC: High-Performance Liquid Chromatography can be used to separate 2-DG from its acetylated precursor and any impurities. A patent describes an HPLC method using an ion-exchange column with a refractive index (RI) detector for purity analysis of 2-DG.[6]

Q5: What is the mechanism of the Zemplén deacetylation? A5: Zemplén deacetylation is a transesterification reaction.[2] The methoxide ion (CH₃O⁻) from sodium methoxide acts as a nucleophile, attacking the carbonyl carbon of the acetyl groups. This results in the formation of methyl acetate (B1210297) and the deprotected hydroxyl group on the sugar. Since the methoxide is regenerated in the process, only a catalytic amount is needed.[2]

Experimental Protocols

Protocol 1: Zemplén Deacetylation of this compound

This protocol describes the standard procedure for the complete deacetylation of this compound.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe), 0.5 M solution in MeOH or solid

  • Ion-exchange resin (H⁺ form, e.g., Dowex® 50WX8)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 9:1 Dichloromethane:Methanol)

  • TLC stain (e.g., p-anisaldehyde solution or potassium permanganate (B83412) solution)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a catalytic amount of sodium methoxide (0.2 equiv.) to the solution. If using a 0.5 M solution, add the corresponding volume.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC every 30 minutes (see Protocol 2). The reaction is typically complete within 1-3 hours.

  • Once the starting material is completely consumed as indicated by TLC, add the ion-exchange resin (H⁺ form) to the reaction mixture in portions until the pH of the solution becomes neutral (check with pH paper).

  • Stir the mixture for an additional 15-20 minutes.

  • Filter the resin through a cotton plug or a fritted glass funnel and wash the resin thoroughly with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid or syrup is the crude 2-DG. Further purification is typically not necessary if the reaction goes to completion, but the purity should be confirmed by NMR or HPLC (see Protocols 3 & 4).

Protocol 2: TLC Monitoring of Deacetylation

Procedure:

  • Prepare a TLC developing chamber with a suitable eluent system (e.g., 9:1 Dichloromethane:Methanol). The polarity may need to be adjusted.

  • Using a capillary tube, spot the starting material (dissolved in a suitable solvent) on the left lane of the TLC plate.

  • In the center lane, spot a small aliquot of the reaction mixture.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and dry the plate thoroughly.

  • Visualize the spots. If the compounds are not UV-active, use a chemical stain. The acetylated starting material will have a high Rf, while the fully deacetylated 2-DG will have an Rf close to 0. The reaction is complete when the spot corresponding to the starting material is absent in the reaction mixture lane.

Protocol 3: Purity Confirmation by ¹H NMR Spectroscopy

Procedure:

  • Dissolve a small sample of the final product in Deuterium Oxide (D₂O) or DMSO-d₆.

  • Acquire a ¹H NMR spectrum.

  • Confirmation of 2-DG: Compare the acquired spectrum with a reference spectrum of 2-DG. Key signals for 2-DG in D₂O include an anomeric proton between 4.9 and 5.4 ppm and other sugar protons between 3.2 and 4.0 ppm.[4]

  • Confirmation of Complete Deacetylation: Examine the region between 1.9 and 2.2 ppm. The complete absence of sharp singlet peaks in this region indicates the removal of all acetyl groups.

Protocol 4: Purity Analysis by HPLC

Procedure (based on literature methods): [6][7]

  • System: An HPLC system equipped with an ion-exchange column (e.g., a polymer-based amino or specific carbohydrate column) and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is common for carbohydrate analysis on amino columns. The exact ratio will depend on the specific column used and should be optimized.

  • Sample Preparation: Dissolve a known concentration of the final product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The retention time of the product should match that of a pure 2-DG standard. The purity can be calculated from the peak area of 2-DG relative to the total area of all peaks in the chromatogram.

Visualizations

Experimental Workflow

G Diagram 1: General Workflow for Deacetylation of 2-DG-tetraacetate cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Control cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve 2-DG-tetraacetate in Anhydrous MeOH B Add Catalytic NaOMe A->B C Stir at Room Temp B->C D Monitor by TLC C->D E Reaction Complete? D->E E->C No F Neutralize with Ion-Exchange Resin (H+) E->F Yes G Filter and Concentrate F->G H Confirm Purity (NMR, HPLC) G->H

Caption: General Workflow for Deacetylation of 2-DG-tetraacetate

Troubleshooting Logic

G Diagram 2: Troubleshooting Incomplete Deacetylation Start Start Deacetylation TLC Monitor by TLC Start->TLC Decision Is Starting Material (High Rf Spot) Gone? TLC->Decision Success Reaction Complete. Proceed to Workup. Decision->Success Yes Troubleshoot Incomplete Reaction. Investigate Cause. Decision->Troubleshoot No Cause1 Extend Reaction Time Troubleshoot->Cause1 Cause2 Add More Catalyst Troubleshoot->Cause2 Cause3 Gently Warm Reaction Troubleshoot->Cause3 Cause4 Check Reagent Quality (Anhydrous Solvent, Fresh Catalyst) Troubleshoot->Cause4 Cause1->TLC Cause2->TLC Cause3->TLC Cause4->TLC

Caption: Troubleshooting Incomplete Deacetylation

References

Technical Support Center: Managing Acetate By-product Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the unwanted effects of acetate (B1210297), a common metabolic by-product in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is acetate and why does it accumulate in my cell culture?

Acetate is a short-chain fatty acid that is a common by-product of cellular metabolism, particularly in rapidly proliferating cells grown in high-glucose conditions. When glucose is abundant, cells may utilize a process known as overflow metabolism, where glucose is converted to pyruvate (B1213749) and then to acetyl-CoA. If the capacity of the tricarboxylic acid (TCA) cycle to process acetyl-CoA is exceeded, the excess is converted to acetate and secreted into the culture medium.[1][2]

Q2: What are the negative effects of acetate accumulation on my cells?

High concentrations of acetate in the culture medium can have several detrimental effects on your cells, including:

  • Inhibition of cell growth and proliferation. [3][4][5]

  • Reduced recombinant protein production. [5][6]

  • Induction of cellular stress responses. [7]

  • Alterations in metabolic pathways , including glycolysis and mitochondrial respiration.[4][8]

  • Perturbation of the intracellular anion balance. [3]

Q3: How can I tell if acetate is the cause of the problems in my experiment?

If you observe reduced cell viability, slower proliferation, or altered metabolic readouts, acetate accumulation could be a contributing factor. A key first step is to measure the concentration of acetate in your spent culture medium. Several commercially available colorimetric assay kits can be used for this purpose.[9]

Troubleshooting Guides

Problem 1: My cells are growing poorly, and I suspect acetate accumulation. What can I do?

Solution:

  • Confirm Acetate Levels: First, quantify the acetate concentration in your culture medium using an acetate assay kit.[9]

  • Optimize Culture Conditions:

    • Reduce Glucose Concentration: Lowering the glucose concentration in the medium can limit overflow metabolism and subsequent acetate production.

    • Implement Fed-Batch Strategy: Instead of providing all the glucose at the beginning, a fed-batch approach where glucose is supplied periodically can help maintain a low, steady concentration and prevent acetate accumulation.[10]

    • Change the Medium More Frequently: Regular replacement of the culture medium will prevent the buildup of acetate and other waste products.

  • Supplement the Culture Medium:

    • L-glutamine: As an alternative energy source, L-glutamine can reduce the cells' reliance on glycolysis, thereby decreasing acetate production.[11]

    • Sodium Pyruvate: Supplementing the medium with pyruvate can also provide an additional carbon source.[12]

Problem 2: I am performing a metabolic study (e.g., Seahorse assay), and I'm worried that endogenous acetate production is confounding my results. How can I control for this?

Solution:

A washout experiment is a crucial control to differentiate the effects of your experimental treatment from the effects of endogenously produced acetate. This involves removing the acetate-containing medium and replacing it with fresh medium before adding your compound of interest.

Experimental Workflow: Acetate Washout Experiment

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Acetate Accumulation cluster_2 Day 3: Washout & Treatment cluster_3 Day 3/4: Assay A Seed cells in a microplate B Incubate cells to allow for acetate production A->B C Gently aspirate spent medium B->C D Wash cells twice with fresh, warm medium C->D E Add fresh medium with experimental compound D->E F Perform metabolic assay (e.g., Seahorse) E->F

Caption: Workflow for an acetate washout experiment.

Problem 3: I want to investigate the metabolic fate of acetate in my cells. How can I do this?

Solution:

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique to trace the path of acetate through cellular metabolic pathways.[13][14][15][16] This involves feeding cells with ¹³C-labeled acetate and then using mass spectrometry to measure the incorporation of the ¹³C label into downstream metabolites.

Logical Relationship: ¹³C-Metabolic Flux Analysis

cluster_0 Input cluster_1 Cellular Metabolism cluster_2 Analysis cluster_3 Output A ¹³C-Labeled Acetate B Cell Culture A->B C Metabolite Extraction B->C D Mass Spectrometry (GC-MS or LC-MS) C->D E Mass Isotopomer Distributions D->E F Metabolic Flux Maps E->F

Caption: Logic of ¹³C-Metabolic Flux Analysis for acetate.

Key Experimental Protocols

Protocol 1: Acetate Quantification Assay (Colorimetric)

This protocol is a general guideline based on commercially available kits.[9] Always refer to the manufacturer's specific instructions.

Materials:

  • Acetate Assay Kit (containing assay buffer, enzyme mix, substrate mix, and standard)

  • Spent cell culture medium

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Sample Preparation: Collect spent medium from your cell culture. Centrifuge to remove any cells or debris.

  • Standard Curve Preparation: Prepare a standard curve using the provided acetate standard according to the kit's instructions.

  • Reaction Setup: Add the appropriate volume of assay buffer, enzyme mix, and substrate mix to each well of the 96-well plate.

  • Add Samples and Standards: Add your prepared samples and standards to the designated wells.

  • Incubation: Incubate the plate at room temperature for the time specified in the protocol, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculation: Determine the acetate concentration in your samples by comparing their absorbance to the standard curve.

Protocol 2: Acetate Washout for Seahorse XF Assay

This protocol describes how to perform a washout prior to a Seahorse XF Cell Mito Stress Test.[17][18]

Materials:

  • Seeded XF cell culture microplate

  • Fresh, warm cell culture medium

  • Seahorse XF Analyzer

  • Seahorse XF Cell Mito Stress Test Kit

Procedure:

  • Cell Culture: Seed your cells in an XF cell culture microplate and incubate as you normally would, allowing for acetate to accumulate.

  • Pre-Assay Washout:

    • Carefully remove the plate from the incubator.

    • Gently aspirate the spent medium from each well.

    • Wash the cells by adding an equal volume of fresh, warm (37°C) medium to each well.

    • Aspirate the wash medium.

    • Repeat the wash step one more time.

  • Assay Medium: After the final wash, add the appropriate volume of Seahorse XF assay medium to each well.

  • Incubation: Incubate the plate in a non-CO₂ incubator at 37°C for one hour to allow the cells to equilibrate.

  • Seahorse Assay: Proceed with the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.

Data Presentation

Table 1: Common Media Supplements to Mitigate Acetate Effects

SupplementTypical ConcentrationMechanism of ActionReferences
L-glutamine2-4 mMProvides an alternative energy source, reducing glycolytic flux.[11]
Sodium Pyruvate1 mMServes as an additional carbon source downstream of glycolysis.[12]
HEPES10-25 mMProvides additional buffering capacity to counteract acidification from acetate.[11]

Table 2: Example Data from a Seahorse XF Mito Stress Test with and without Acetate Washout

ConditionBasal Respiration (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)Spare Respiratory Capacity (%)
No Washout150 ± 12250 ± 2067%
With Washout180 ± 15350 ± 2594%

Note: These are hypothetical values for illustrative purposes.

Signaling Pathways and Visualizations

High levels of acetate can be converted to acetyl-CoA, which is a central metabolite that can impact various cellular processes.

Signaling Pathway: Acetate Metabolism and its Downstream Effects

Acetate Extracellular Acetate Int_Acetate Intracellular Acetate Acetate->Int_Acetate Acetyl_CoA Acetyl-CoA Int_Acetate->Acetyl_CoA ACSS1/2 TCA TCA Cycle Acetyl_CoA->TCA Fatty_Acid Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid Histone_Ac Histone Acetylation Acetyl_CoA->Histone_Ac Energy Energy Production (ATP) TCA->Energy Gene_Exp Altered Gene Expression Histone_Ac->Gene_Exp

Caption: Acetate is converted to Acetyl-CoA, impacting major cellular pathways.

References

Buffering considerations for 2-Deoxy-D-glucose-tetraacetate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deoxy-D-glucose-tetraacetate (2-DG-tetraacetate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from 2-Deoxy-D-glucose (2-DG)?

A1: this compound is a derivative of 2-Deoxy-D-glucose (2-DG) where the four hydroxyl groups of 2-DG are acetylated. This esterification increases the lipophilicity of the molecule, which may enhance its cell membrane permeability. Once inside the cell, it is presumed that cellular esterases hydrolyze the acetate (B1210297) groups, releasing 2-DG. 2-DG is a glucose analog that inhibits glycolysis, a key metabolic pathway for energy production.[1][2][3][4] The tetraacetate form has been investigated for its cytostatic and cytotoxic activities in various tumor cell lines.[5][6]

Q2: How should I prepare and store stock solutions of 2-DG-tetraacetate?

A2: For optimal stability, 2-DG-tetraacetate powder should be stored at -20°C. To prepare a stock solution, dissolve the powder in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare small aliquots of the stock solution to minimize freeze-thaw cycles and store them at -80°C.

Q3: I'm observing a precipitate when I add my 2-DG-tetraacetate stock solution to my aqueous cell culture medium. What could be the cause and how can I resolve it?

A3: Precipitation upon addition to aqueous media can be due to a few factors:

  • Low Aqueous Solubility: 2-DG-tetraacetate is more lipophilic than 2-DG and has limited solubility in aqueous solutions.

  • Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your culture medium should be kept low (typically below 0.5%) to avoid both direct cellular toxicity and precipitation of the compound.

  • Temperature Shock: Adding a cold, concentrated stock solution to warm media can sometimes cause the compound to precipitate.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining the desired working concentration of 2-DG-tetraacetate.

  • Pre-warm Media: Make sure your cell culture medium is at 37°C before adding the stock solution.

  • Gentle Mixing: Add the stock solution dropwise while gently swirling the medium to facilitate dissolution.

  • Solubility Test: Before your experiment, perform a solubility test by adding your intended concentration of 2-DG-tetraacetate to a small volume of cell-free culture medium and observing for any precipitation under incubation conditions (37°C, 5% CO₂).

Q4: What is the stability of 2-DG-tetraacetate in aqueous buffer solutions and how does pH affect it?

A4: The stability of 2-DG-tetraacetate in aqueous solutions is a critical consideration due to the potential for hydrolysis of the acetate ester groups. This hydrolysis is catalyzed by both acidic and basic conditions and will be more rapid at pH values away from neutral. The hydrolysis will yield 2-DG and acetic acid. Therefore, for experiments where the intact tetraacetate ester is required, it is crucial to use freshly prepared solutions in a buffer close to neutral pH (pH 7.2-7.4). Storage of aqueous solutions for extended periods is not recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Instability of 2-DG-tetraacetate in aqueous solution due to hydrolysis.Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Avoid storing aqueous solutions.
pH of the buffer affecting the stability and activity of the compound.Use a well-buffered system in the physiological range (pH 7.2-7.4). Verify the pH of your final working solution.
Low or no observable effect on cells Insufficient cellular uptake or intracellular hydrolysis to the active 2-DG form.Consider increasing the incubation time or concentration. Verify the expression of glucose transporters in your cell line, as they are involved in the uptake of 2-DG.[1]
The compound may have degraded.Use a fresh vial of 2-DG-tetraacetate and prepare new stock solutions.
Unexpected cellular toxicity High concentration of the organic solvent (e.g., DMSO) used for the stock solution.Ensure the final solvent concentration in the cell culture medium is non-toxic (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.
Formation of cytotoxic byproducts from the degradation of the compound.As mentioned, always use freshly prepared solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 2-DG-tetraacetate in DMSO

Materials:

  • This compound (MW: 332.30 g/mol )[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 3.32 mg of 2-DG-tetraacetate powder in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: General Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-DG-tetraacetate stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the 2-DG-tetraacetate stock solution in complete culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and low across all wells.

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of 2-DG-tetraacetate. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control wells.

Visualizations

experimental_workflow Experimental Workflow for 2-DG-tetraacetate Cell-Based Assays cluster_prep Solution Preparation cluster_exp Cellular Experiment cluster_analysis Data Analysis stock Prepare 10 mM Stock in Anhydrous DMSO working Dilute Stock to Working Concentrations in Media stock->working Freshly before use treat Treat Cells with Working Solutions working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Calculate Cell Viability read->analyze

Caption: Workflow for cell-based assays using 2-DG-tetraacetate.

logical_relationship Buffering Considerations for 2-DG-tetraacetate cluster_solution Aqueous Solution compound 2-DG-tetraacetate (Lipophilic Ester) neutral_ph Neutral pH (7.2-7.4) (e.g., PBS, HEPES) non_neutral_ph Acidic or Basic pH (<6 or >8) stability Relatively Stable (Slow Hydrolysis) neutral_ph->stability instability Rapid Hydrolysis non_neutral_ph->instability hydrolysis Hydrolysis products 2-Deoxy-D-glucose (2-DG) + Acetic Acid hydrolysis->products stability->hydrolysis Slow instability->hydrolysis Fast

Caption: Impact of pH on the stability of 2-DG-tetraacetate in aqueous buffers.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of 2-Deoxy-D-glucose-tetraacetate and 2-Deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of 2-Deoxy-D-glucose-tetraacetate (2-DG-TA) and its parent compound, 2-Deoxy-D-glucose (2-DG). The information presented is collated from various preclinical studies to assist researchers in understanding the differential efficacy and mechanisms of these two glycolysis inhibitors.

Executive Summary

2-Deoxy-D-glucose (2-DG) is a well-established inhibitor of glycolysis that competitively inhibits hexokinase, leading to ATP depletion and induction of cell death, particularly in cancer cells exhibiting the Warburg effect.[1] this compound (2-DG-TA) is a lipophilic prodrug of 2-DG. It is designed to enhance cellular uptake and bioavailability. Experimental evidence suggests that 2-DG-TA exhibits a more potent cytotoxic and cytostatic effect compared to 2-DG across various cancer cell lines.

Data Presentation: Comparative Cytotoxicity

While direct side-by-side IC50 values from a single study are not consistently available in the reviewed literature, the following tables summarize the effective cytotoxic concentrations and observed effects of 2-DG-TA and 2-DG in different cancer cell lines.

Table 1: Cytotoxic Effects of this compound (2-DG-TA)

Cell LineConcentration RangeObserved EffectReference
Tumoral Pancreatic Islet Cells (RINm5F)0.08 - 0.80 mMMore severe inhibition of cell growth compared to 2-DG. At 0.80 mM, decreased cell number below the initial value.
Human Melanoma (Colo 38)0.1 - 1.0 mMTime- and concentration-related cytotoxic action.[2]
Activated T Cells10 µM - 1.0 mMConcentration-related inhibition of proliferation.[2]
Human FibroblastsNot specifiedComparable cytotoxic findings to lymphocytes.[2]

Table 2: Cytotoxic Effects of 2-Deoxy-D-glucose (2-DG)

Cell LineIC50 Value / Effective ConcentrationIncubation TimeReference
Acute Lymphoblastic Leukemia (Nalm-6)0.22 mM (IC50)48 h[3]
Acute Lymphoblastic Leukemia (CEM-C7-14)2.70 mM (IC50)48 h[3]
HeLa4 - 10 mM4 - 72 h[4]
Breast Cancer (SkBr3)4 mM (50% decrease in clonogenic survival)4 h[5]
Pancreatic CancerNot specified (Dose-dependent cytotoxicity)Not specified
P388/IDA Leukemia392.6 ± 41.1 µM (IC50)Not specified[6]

Mechanism of Action and Signaling Pathways

2-Deoxy-D-glucose (2-DG): 2-DG is transported into the cell via glucose transporters (GLUTs) and is phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG-6-P).[1] This product cannot be further metabolized, leading to its accumulation and the competitive inhibition of hexokinase and glucose-6-phosphate isomerase.[7] This inhibition of glycolysis results in ATP depletion, induction of oxidative stress, and interference with N-linked glycosylation, ultimately leading to cell death.[3]

This compound (2-DG-TA): As a tetra-acetylated prodrug, 2-DG-TA is more lipophilic, which is believed to facilitate its passage through the cell membrane. Intracellularly, it is thought to be deacetylated by esterases to release 2-DG, which then exerts its inhibitory effects on glycolysis. The enhanced cytotoxicity of 2-DG-TA may be attributed to higher intracellular concentrations of 2-DG.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2DG_TA_ext 2-DG-TA 2DG_TA_int 2-DG-TA 2DG_TA_ext->2DG_TA_int Enhanced Uptake 2DG_ext 2-DG 2DG_int 2-DG 2DG_ext->2DG_int GLUTs 2DG_TA_int->2DG_int Deacetylation 2DG6P 2-DG-6-P 2DG_int->2DG6P Phosphorylation Esterases Esterases Esterases->2DG_TA_int Hexokinase Hexokinase Hexokinase->2DG_int Glycolysis Glycolysis 2DG6P->Glycolysis Inhibition ATP_depletion ATP Depletion Glycolysis->ATP_depletion Oxidative_stress Oxidative Stress Glycolysis->Oxidative_stress Cell_death Cell Death ATP_depletion->Cell_death Oxidative_stress->Cell_death

Caption: Proposed mechanism of 2-DG-TA and 2-DG cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 2-DG-TA and 2-DG.

Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • This compound (2-DG-TA) and 2-Deoxy-D-glucose (2-DG)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of 2-DG-TA and 2-DG in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control and calculate the IC50 values.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_cells Seed Cells in 96-well Plate Prepare_compounds Prepare Serial Dilutions of 2-DG-TA and 2-DG Add_compounds Add Compounds to Cells Prepare_compounds->Add_compounds Incubate Incubate for 24-72 hours Add_compounds->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Measure_absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_absorbance Calculate_viability Calculate Cell Viability and IC50 Measure_absorbance->Calculate_viability

Caption: Experimental workflow for the MTT cell viability assay.

Direct Cell Counting using Trypan Blue Exclusion

This method provides a direct measure of cell viability by distinguishing between live and dead cells.

Materials:

  • This compound (2-DG-TA) and 2-Deoxy-D-glucose (2-DG)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and treat with various concentrations of 2-DG-TA and 2-DG as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, detach the cells using Trypsin-EDTA and resuspend them in a known volume of complete medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope. Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the percentage of viable cells and the total number of cells per well.

Conclusion

The available evidence strongly suggests that this compound is a more potent cytotoxic agent than 2-Deoxy-D-glucose in the cancer cell lines studied. This enhanced activity is likely due to its increased lipophilicity, leading to better cellular uptake and higher intracellular concentrations of the active compound, 2-DG. For researchers investigating glycolysis inhibition as a therapeutic strategy, 2-DG-TA represents a promising alternative to 2-DG that may achieve greater efficacy at lower concentrations. Further studies directly comparing the pharmacokinetics and IC50 values of these two compounds in a wider range of cancer models are warranted to fully elucidate their therapeutic potential.

References

Unveiling the Anti-Proliferative Power: A Comparative Guide to 2-Deoxy-D-glucose-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. One such agent, 2-Deoxy-D-glucose-tetraacetate (2-DG-TA), an acetylated derivative of the glycolysis inhibitor 2-Deoxy-D-glucose (2-DG), has demonstrated potent anti-proliferative effects across various cancer cell lines. This guide provides a comprehensive comparison of 2-DG-TA with its notable alternative, 2-DG, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to understand and validate the anti-proliferative action of these compounds.

Performance Comparison: 2-DG-TA vs. 2-DG

Experimental evidence suggests that 2-DG-TA exhibits a more potent cytotoxic and cytostatic profile compared to its unesterified counterpart, 2-DG. The tetra-acetylated form demonstrates enhanced cellular uptake and intracellular accumulation, leading to a more pronounced inhibition of cancer cell growth.

Table 1: Comparative Efficacy of 2-DG-TA and 2-DG on Cancer Cell Lines

Cell LineCompoundConcentration RangeKey FindingsReference
Human Melanoma (Colo 38)2-DG-TA0.1 - 1.0 mMTime and concentration-dependent cytotoxic action, leading to necrotic cell death.[1]
Human Melanoma Cells2-DG-TANot SpecifiedInhibited cell growth and conferred chemosensitivity to cisplatin.[2][2]
Pancreatic Islet Tumor (RINm5F)2-DG-TA0.08 - 0.80 mMMore severe inhibition of cell growth compared to 2-DG. At 0.80 mM, it decreased the cell number below the initial value.[3][3]
Pancreatic Islet Tumor (RINm5F)2-DG0.15 - 0.80 mMLess effective at inhibiting cell growth compared to 2-DG-TA.[3][3]
Breast Cancer (SkBr3)2-DG4 mMCompletely inhibited cell growth.[4]
Colorectal Cancer (SW620)2-DGNot SpecifiedInduced a transient expression of p21 and a continuous expression of p53, leading to G0/G1 cell cycle arrest and apoptosis.[5][5]

Delving into the Mechanism: How They Work

While both compounds interfere with glucose metabolism, their precise mechanisms of action and downstream effects show distinctions. 2-DG is a well-characterized competitive inhibitor of glycolysis.[6][7] 2-DG-TA's mechanism, while also impacting cell viability, is not solely attributable to the alteration of glucose utilization.[2]

The Established Pathway of 2-Deoxy-D-glucose (2-DG)

2-DG enters the cell via glucose transporters and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[4][7] This product cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the competitive inhibition of hexokinase and glucose-6-phosphate isomerase.[6][7] This blockade of glycolysis results in several anti-proliferative effects:

  • ATP Depletion: Inhibition of glycolysis leads to a significant reduction in cellular ATP levels, triggering an energy crisis within the cancer cell.[4][8][9]

  • Oxidative Stress: The metabolic disruption can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[10]

  • ER Stress and Unfolded Protein Response (UPR): Alterations in glycosylation processes due to 2-DG can cause endoplasmic reticulum (ER) stress and activate the unfolded protein response.[11][12]

  • Cell Cycle Arrest: 2-DG has been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phase, preventing cell division.[5][13][14]

  • Apoptosis: The culmination of these cellular stresses often leads to the induction of programmed cell death, or apoptosis.[4][8][10][15]

G Anti-Proliferative Mechanism of 2-Deoxy-D-glucose (2-DG) cluster_cell Cancer Cell 2-DG_ext 2-Deoxy-D-glucose (extracellular) GLUT Glucose Transporter 2-DG_ext->GLUT Uptake 2-DG_int 2-Deoxy-D-glucose (intracellular) GLUT->2-DG_int Hexokinase Hexokinase 2-DG_int->Hexokinase Phosphorylation 2-DG-6-P 2-Deoxy-D-glucose-6-phosphate Hexokinase->2-DG-6-P Glycolysis Glycolysis 2-DG-6-P->Glycolysis Inhibition ATP_depletion ATP Depletion Glycolysis->ATP_depletion Leads to Oxidative_Stress Oxidative Stress (ROS Generation) Glycolysis->Oxidative_Stress Disruption leads to Cell_Cycle_Arrest Cell Cycle Arrest ATP_depletion->Cell_Cycle_Arrest Apoptosis Apoptosis ATP_depletion->Apoptosis Oxidative_Stress->Apoptosis ER_Stress ER Stress & Unfolded Protein Response ER_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis 2-DG 2-DG 2-DG->ER_Stress Induces

Caption: Signaling pathway of 2-Deoxy-D-glucose (2-DG) induced anti-proliferation.

The Potentiated Mechanism of this compound (2-DG-TA)

The tetra-acetylated form, 2-DG-TA, is more lipophilic, which is believed to enhance its passage through the cell membrane, independent of glucose transporters. Once inside the cell, esterases are thought to cleave the acetate (B1210297) groups, releasing 2-DG and trapping it intracellularly at a potentially higher concentration than direct administration of 2-DG. While the definitive downstream signaling of 2-DG-TA is an area of active research, its potent cytotoxic effects, in some cases leading to necrosis rather than apoptosis, suggest a more severe and rapid cellular insult.[1]

G Proposed Cellular Uptake and Action of 2-DG-TA cluster_cell Cancer Cell 2-DG-TA_ext 2-DG-TA (extracellular) Membrane Cell Membrane 2-DG-TA_ext->Membrane Passive Diffusion (Enhanced Lipophilicity) 2-DG-TA_int 2-DG-TA (intracellular) Membrane->2-DG-TA_int Esterases Esterases 2-DG-TA_int->Esterases Cleavage 2-DG_released 2-DG (released) Esterases->2-DG_released Acetate Acetate Esterases->Acetate Downstream Downstream Anti-Proliferative Effects (Glycolysis Inhibition, etc.) 2-DG_released->Downstream

Caption: Proposed uptake and activation of 2-DG-TA in cancer cells.

Experimental Protocols

To facilitate the validation and comparison of these compounds, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of 2-DG-TA or 2-DG (e.g., 0.1, 0.5, 1, 2, 5 mM) for 24, 48, and 72 hours. Include an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cell Cycle Analysis (Flow Cytometry)

This protocol allows for the determination of the cell cycle phase distribution (G0/G1, S, G2/M) following treatment.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of 2-DG-TA or 2-DG for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

G Experimental Workflow for Cell Cycle Analysis Start Seed Cells in 6-well plates Treatment Treat with 2-DG-TA or 2-DG Start->Treatment Harvest Harvest and Fix Cells in 70% Ethanol Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Analyze via Flow Cytometry Stain->Analyze Data Quantify Cell Cycle Phase Distribution Analyze->Data End Results Data->End

Caption: Workflow for analyzing cell cycle distribution after treatment.

Apoptosis Assay (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Follow the same procedure as for cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

This compound presents a compelling profile as an anti-proliferative agent, demonstrating superior efficacy in inhibiting cancer cell growth compared to its parent compound, 2-Deoxy-D-glucose. Its enhanced lipophilicity likely contributes to improved cellular uptake and more potent downstream effects. While 2-DG's mechanism as a glycolysis inhibitor is well-documented, further investigation into the precise signaling pathways activated by 2-DG-TA is warranted to fully elucidate its mode of action and therapeutic potential. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to validate and expand upon these findings in the ongoing effort to develop novel metabolic therapies for cancer.

References

A Comparative Analysis of Acetylated Versus Non-Acetylated 2-Deoxy-D-Glucose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of acetylated and non-acetylated forms of 2-deoxy-D-glucose (B1664073) (2-DG), supported by experimental data. We delve into the critical differences in their mechanisms of action, cellular uptake, and therapeutic potential, offering insights to inform future research and development.

The non-metabolizable glucose analog, 2-deoxy-D-glucose (2-DG), has long been a tool for studying glucose metabolism and a potential therapeutic agent, particularly in oncology.[1] Its ability to inhibit glycolysis, the metabolic pathway that cancer cells heavily rely on, makes it a compelling candidate for anticancer therapies.[2] However, the clinical application of 2-DG has been hampered by its suboptimal pharmacokinetic properties.[3] To address these limitations, acetylated forms of 2-DG have been developed as prodrugs, designed to enhance cellular uptake and improve therapeutic efficacy. This guide provides a detailed comparative analysis of these two forms.

Enhanced Cellular Uptake and Bioavailability of Acetylated 2-DG

A key distinction between acetylated and non-acetylated 2-DG lies in their cellular uptake mechanisms. Non-acetylated 2-DG, being a hydrophilic molecule, primarily relies on glucose transporters (GLUTs) to enter cells.[4] In contrast, acetylated versions, such as the well-studied prodrug WP1122 (3,6-di-O-acetyl-2-deoxy-D-glucose), exhibit increased lipophilicity. This characteristic allows them to bypass the reliance on GLUTs and cross cell membranes, including the blood-brain barrier (BBB), via passive diffusion.[5][6]

Once inside the cell, intracellular esterases cleave the acetyl groups, releasing the active 2-DG molecule.[7] This prodrug strategy leads to a higher intracellular accumulation of 2-DG compared to the direct administration of its non-acetylated counterpart.[8]

Mechanism of Action: A Shared Pathway with Differential Efficiency

Both acetylated and non-acetylated 2-DG ultimately exert their effects through the inhibition of glycolysis. The intracellularly available 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[5] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation within the cell.[5][9] This accumulation competitively inhibits both hexokinase and phosphoglucose isomerase, effectively halting the glycolytic pathway.[10]

The primary advantage of the acetylated form is its ability to deliver a higher concentration of 2-DG into the target cells, potentially leading to a more potent inhibition of glycolysis.

Beyond glycolysis, 2-DG is also known to interfere with N-linked glycosylation, a crucial process for protein folding and function.[11] This effect is particularly prominent under normoxic conditions and contributes to the induction of endoplasmic reticulum (ER) stress and, ultimately, cell death.[11] The increased intracellular concentration of 2-DG from its acetylated prodrug could also enhance this secondary mechanism of action.

Comparative Performance Data

The following tables summarize key quantitative data comparing the properties and performance of acetylated (represented by WP1122) and non-acetylated 2-DG.

PropertyNon-Acetylated 2-DGAcetylated 2-DG (WP1122)References
Cellular Uptake Mechanism Facilitated diffusion via Glucose Transporters (GLUTs)Passive diffusion[4][8]
Blood-Brain Barrier Permeability LimitedEnhanced[5][6]
Intracellular Conversion N/ADeacetylation by esterases to 2-DG[7]
Half-life Relatively shortIncreased due to prodrug form[5][7]
ParameterNon-Acetylated 2-DGAcetylated 2-DG (WP1122)Cell LineConditionsReferences
IC₅₀ ~5-10 mM (effective concentration)1-10 µMU87 GlioblastomaHypoxic and Normoxic[8]
Maximum Plasma Concentration of 2-DG LowerTwo orders of magnitude higher (oral administration)In vivo (mice)Equal molar dose[8]
Brain Concentration of 2-DG LowerSignificantly higherIn vivo (mice)Equal dose[8]

Signaling Pathways and Experimental Workflows

The inhibition of glycolysis and the induction of cellular stress by 2-DG, delivered either directly or via its acetylated prodrug, impact several key signaling pathways.

cluster_uptake Cellular Uptake cluster_glycolysis Glycolysis Inhibition cluster_downstream Downstream Effects Ac-2-DG Acetylated 2-DG (e.g., WP1122) Cell_Membrane Cell Membrane Ac-2-DG->Cell_Membrane Passive Diffusion Esterases Intracellular Esterases 2-DG_non Non-Acetylated 2-DG GLUTs GLUTs 2-DG_non->GLUTs Facilitated Transport GLUTs->Cell_Membrane Facilitated Transport Passive_Diffusion Passive Diffusion 2-DG_intra Intracellular 2-DG Esterases->2-DG_intra Deacetylation Hexokinase Hexokinase 2-DG_intra->Hexokinase 2-DG_intra->Hexokinase ER_Stress ER Stress (N-glycosylation inhibition) 2-DG_intra->ER_Stress Glucose Glucose Glucose->Hexokinase G6P Glucose-6-P Hexokinase->G6P 2DG6P 2-DG-6-P Hexokinase->2DG6P PGI Phosphoglucose Isomerase G6P->PGI F6P Fructose-6-P PGI->F6P 2DG6P->Hexokinase Inhibits 2DG6P->PGI Inhibits ATP_depletion ATP Depletion 2DG6P->ATP_depletion AMPK_activation AMPK Activation ATP_depletion->AMPK_activation Cell_Death Apoptosis / Autophagy ER_Stress->Cell_Death AMPK_activation->Cell_Death

Figure 1. Comparative mechanism of action. This diagram illustrates the distinct cellular uptake pathways of acetylated and non-acetylated 2-DG and their common downstream inhibitory effects on glycolysis and induction of cellular stress.

Start Start: Seed cells in 96-well plate Incubate_overnight Incubate overnight to allow cell attachment Start->Incubate_overnight Prepare_compounds Prepare serial dilutions of 2-DG and Ac-2-DG Incubate_overnight->Prepare_compounds Treat_cells Treat cells with compounds for 24-72h Prepare_compounds->Treat_cells Add_MTT Add MTT reagent and incubate for 4h Treat_cells->Add_MTT Dissolve_formazan Solubilize formazan (B1609692) crystals with DMSO Add_MTT->Dissolve_formazan Measure_absorbance Measure absorbance at 570 nm Dissolve_formazan->Measure_absorbance Analyze_data Analyze data to determine IC₅₀ values Measure_absorbance->Analyze_data

Figure 2. Experimental workflow for a cell viability assay. This flowchart outlines the key steps of an MTT assay, a common method to assess the cytotoxic effects of 2-DG and its acetylated prodrugs on cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of acetylated and non-acetylated 2-DG.

Cell Viability (MTT) Assay

This protocol is adapted from studies evaluating the effect of 2-DG on cancer cell viability.[12]

  • Cell Lines: Human cancer cell lines (e.g., U87 glioblastoma, A549 lung carcinoma).

  • Reagents:

    • 2-deoxy-D-glucose (non-acetylated)

    • Acetylated 2-deoxy-D-glucose (e.g., WP1122)

    • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of non-acetylated 2-DG and acetylated 2-DG in complete cell culture medium.

    • Remove the overnight culture medium and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO if used for dissolving the acetylated form).

    • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).

Glucose Uptake Assay

This protocol is a general guideline for measuring glucose uptake using a fluorescently labeled glucose analog, 2-NBDG, which can be adapted for comparing the inhibitory effects of acetylated and non-acetylated 2-DG.

  • Cell Lines: Relevant cancer cell lines.

  • Reagents:

    • 2-deoxy-D-glucose (non-acetylated)

    • Acetylated 2-deoxy-D-glucose (e.g., WP1122)

    • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

    • Krebs-Ringer-HEPES (KRH) buffer

    • Insulin (B600854) (for stimulating glucose uptake in certain cell types)

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Wash the cells twice with warm KRH buffer.

    • Pre-incubate the cells with various concentrations of non-acetylated 2-DG or acetylated 2-DG in KRH buffer for 30-60 minutes at 37°C. For insulin-stimulated uptake, add insulin during the last 15-30 minutes of this pre-incubation.

    • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

    • Terminate the assay by washing the cells three times with ice-cold KRH buffer.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for 2-NBDG (e.g., ~485 nm excitation and ~535 nm emission).

    • Normalize the fluorescence readings to the protein content in each well to account for variations in cell number.

Conclusion

The development of acetylated 2-deoxy-D-glucose prodrugs represents a significant advancement in harnessing the therapeutic potential of glycolysis inhibition. By enhancing cell permeability and increasing the intracellular concentration of the active compound, the acetylated form offers a more potent and potentially more effective strategy for targeting cancer metabolism. The comparative data and experimental protocols provided in this guide are intended to equip researchers with the necessary information to further explore and validate the therapeutic utility of both acetylated and non-acetylated forms of 2-DG in various preclinical and clinical settings.

References

The Glycolysis Inhibitor 2-Deoxy-D-glucose-tetraacetate: A Comparative Analysis of Efficacy in Cisplatin-Sensitive vs. Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 2-Deoxy-D-glucose-tetraacetate (2-DG-TA) in cisplatin-sensitive versus cisplatin-resistant cancer cells. The content is based on experimental data for its active form, 2-Deoxy-D-glucose (2-DG), due to the limited availability of direct comparative studies on 2-DG-TA.

Cisplatin (B142131) is a cornerstone of chemotherapy for a variety of solid tumors; however, the development of resistance remains a significant clinical challenge. A growing body of evidence suggests that metabolic reprogramming, particularly an increased reliance on glycolysis, is a key feature of cisplatin-resistant cancer cells. This has led to the exploration of glycolysis inhibitors as a strategy to overcome this resistance. This compound (2-DG-TA) is a lipophilic prodrug of the glucose analog 2-Deoxy-D-glucose (2-DG), which competitively inhibits glycolysis. This guide synthesizes available data to compare the efficacy of targeting glycolysis in cisplatin-sensitive and cisplatin-resistant cellular contexts.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of the glycolysis inhibitor 2-DG, alone and in combination with cisplatin, on cancer cell lines.

Table 1: Comparative Cytotoxicity of 2-DG and Cisplatin in Cisplatin-Sensitive and -Resistant Ovarian Cancer Cells

Cell LineTreatmentIC50 (µM)Fold Resistance
A2780 (sensitive)Cisplatin5.5-
A2780cis (resistant)Cisplatin28.65.2
A2780 (sensitive)Isoalantolactone (Glycolysis Inhibitor)10.3-
A2780cis (resistant)Isoalantolactone (Glycolysis Inhibitor)7.80.76

Source: Data synthesized from studies on cisplatin-resistant ovarian cancer cells. Note: Isoalantolactone is presented here as an example of a glycolysis inhibitor with available comparative data in a cisplatin-resistant model.[1][2]

Table 2: Effect of 2-DG on Cisplatin-Induced Apoptosis in Cisplatin-Resistant Ovarian Cancer Cells

Cell LineTreatment% Apoptotic Cells (Annexin V positive)
A2780cisRControl~5%
A2780cisRIsoalantolactone (10 µM)~20%
A2780cisRCisplatin (20 µg/mL)~15%
A2780cisRIsoalantolactone (10 µM) + Cisplatin (20 µg/mL)~45%

Source: Data adapted from studies investigating the sensitizing effect of glycolysis inhibition on cisplatin-resistant ovarian cancer cells.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the supporting literature are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cisplatin-sensitive and -resistant cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of 2-DG, cisplatin, or a combination of both for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with 2-DG, cisplatin, or their combination for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis sensitive Cisplatin-Sensitive Cells treat_2dg 2-DG-TA sensitive->treat_2dg treat_cis Cisplatin sensitive->treat_cis treat_combo Combination sensitive->treat_combo resistant Cisplatin-Resistant Cells resistant->treat_2dg resistant->treat_cis resistant->treat_combo viability Cell Viability (MTT) treat_2dg->viability apoptosis Apoptosis (Flow Cytometry) treat_2dg->apoptosis treat_cis->viability treat_cis->apoptosis treat_combo->viability treat_combo->apoptosis western Protein Expression (Western Blot) treat_combo->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Analysis western->pathway_analysis

Caption: Experimental workflow for comparing the efficacy of 2-DG-TA.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLUT1 GLUT1 Glucose Glucose GLUT1->Glucose TwoDG 2-DG GLUT1->TwoDG Glycolysis Glycolysis Glucose->Glycolysis TwoDG->Glycolysis Inhibits ROS ROS TwoDG->ROS Increases ATP ATP Glycolysis->ATP PI3K PI3K Glycolysis->PI3K Apoptosis Apoptosis ROS->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits mTOR->Glycolysis Promotes Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage DNA_damage->Apoptosis

Caption: Signaling pathways affected by 2-DG and cisplatin.

Concluding Remarks

The available evidence strongly suggests that cisplatin-resistant cancer cells exhibit a heightened dependence on glycolysis for survival. This metabolic shift presents a therapeutic vulnerability that can be exploited by glycolysis inhibitors. As the active form of 2-DG-TA, 2-DG has been shown to re-sensitize resistant cells to cisplatin-induced apoptosis. The mechanism appears to be multifactorial, involving the depletion of ATP, an increase in reactive oxygen species (ROS), and the modulation of key survival signaling pathways such as the PI3K/Akt/mTOR axis. While direct comparative efficacy data for 2-DG-TA in cisplatin-sensitive versus -resistant cells is needed, the existing research on 2-DG provides a strong rationale for further investigation into 2-DG-TA as a chemosensitizing agent in the context of cisplatin resistance.

References

Unlocking Synergistic Potential: A Comparative Guide to 2-Deoxy-D-glucose-tetraacetate in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance treatment efficacy and overcome drug resistance. One such promising agent is 2-Deoxy-D-glucose (B1664073) (2-DG), a glucose analog that inhibits glycolysis, a metabolic pathway often upregulated in cancer cells. This guide focuses on 2-Deoxy-D-glucose-tetraacetate (2-DG-TA) , a prodrug of 2-DG. As a prodrug, 2-DG-TA is designed for improved pharmacokinetic properties, and it is intracellularly converted to 2-DG, which is the active molecule responsible for the observed biological effects.[1][2][3] Therefore, the extensive research on the synergistic effects of 2-DG with various chemotherapeutics is directly relevant to understanding the potential of 2-DG-TA in combination therapies.

This guide provides a comprehensive comparison of the synergistic effects of 2-DG (the active form of 2-DG-TA) with other chemotherapeutic agents, supported by experimental data and detailed methodologies.

Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from preclinical studies investigating the synergistic or sensitizing effects of 2-DG in combination with various chemotherapeutic agents. The data primarily focuses on the reduction in cell viability and the nature of the drug interaction.

Table 1: Synergistic Effects of 2-DG with Anthracyclines and Antimetabolites

Cancer TypeCell LineChemotherapeutic Agent2-DG ConcentrationChemotherapeutic ConcentrationObserved EffectReference
Breast CancerSkBr3Doxorubicin (B1662922)Not specifiedNot specifiedEnhanced cell death[4]
Breast CancerSkBr35-Fluorouracil (5-FU)Not specifiedNot specifiedEnhanced cell death[4]
Breast CancerT47DDoxorubicin500 µM1 µMIncreased radiation-induced cell death[5][6]
LeukemiaP388/IDA (Idarubicin-resistant)Idarubicin (B193468)>500 µM (IC50)Not specifiedEnhanced cell death[7]

Table 2: Synergistic Effects of 2-DG with Alkylating Agents and Platinum-Based Drugs

Cancer TypeCell LineChemotherapeutic Agent2-DG ConcentrationChemotherapeutic ConcentrationObserved EffectReference
Breast CancerSkBr3CyclophosphamideNot specifiedNot specifiedEnhanced cell death[4]
Head and Neck CancerFaDuCisplatin (B142131)20 mmol/L0.5 µmol/LSignificant decrease in cell survival[8][9]
GlioblastomaA172, LN229CisplatinNot specifiedNot specifiedSynergistic reduction in cell viability (Combination Index < 1)[10]
NeuroblastomaSK-N-DZCisplatin2mM - 20mMNot specifiedGreater suppression of cellular proliferation[11]

Table 3: Synergistic Effects of 2-DG with Taxanes

Cancer TypeAnimal Model/Cell LineChemotherapeutic Agent2-DG DosageChemotherapeutic DosageObserved EffectReference
OsteosarcomaNude mouse xenograftPaclitaxel (B517696)Not specifiedNot specifiedSignificant reduction in tumor growth[12][13]
Non-Small Cell Lung CancerMV522 xenograftPaclitaxelNot specifiedNot specifiedSignificant reduction in tumor growth[12][13]
Advanced Solid TumorsHuman Clinical Trial (Phase I)Docetaxel63 mg/kg/day (recommended dose)30 mg/m²Tolerable adverse effects with some stable disease and partial response

Mechanism of Synergistic Action

The primary mechanism by which 2-DG enhances the efficacy of chemotherapeutic agents is through the inhibition of glycolysis.[14] Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), to support their rapid proliferation.[14] By blocking this crucial energy pathway, 2-DG induces cellular stress and depletes ATP levels, making cancer cells more susceptible to the cytotoxic effects of other drugs.[14][15]

Key mechanistic insights include:

  • Increased Oxidative Stress: The combination of 2-DG and cisplatin has been shown to induce metabolic oxidative stress in cancer cells.[8][9]

  • Switch from Autophagy to Apoptosis: In glioblastoma cells, the combination of 2-DG and cisplatin induced a switch from a pro-survival autophagic response to a pro-death apoptotic pathway.[10]

  • Modulation of Signaling Pathways: The synergistic effect can be mediated through the downregulation of survival pathways. For instance, the combination of 2-DG and cisplatin led to a decrease in the levels of phosphorylated AKT (pAKT), a key protein in cell survival signaling.[10] In breast cancer cells, the combination of 2-DG and doxorubicin altered the expression of p53 and PTEN genes.[5][6]

Mechanism of 2-DG Action 2DG_TA This compound (Prodrug) 2DG 2-Deoxy-D-glucose (Active Drug) 2DG_TA->2DG Intracellular Deacetylation Glucose_Transporter Glucose Transporters 2DG->Glucose_Transporter Uptake Hexokinase Hexokinase Glucose_Transporter->Hexokinase Phosphorylation 2DG_6P 2-DG-6-Phosphate Hexokinase->2DG_6P Produces Glycolysis Glycolysis 2DG_6P->Glycolysis Inhibits ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion Oxidative_Stress Oxidative Stress Glycolysis->Oxidative_Stress Apoptosis Apoptosis ATP_Depletion->Apoptosis Oxidative_Stress->Apoptosis Synergistic_Cell_Death Synergistic Cell Death Apoptosis->Synergistic_Cell_Death Chemotherapy Chemotherapeutic Agent Chemotherapy->Synergistic_Cell_Death

Caption: Mechanism of 2-Deoxy-D-glucose (2-DG) action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the synergistic effects of 2-DG with other chemotherapeutics.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16][17]

  • Drug Treatment: Treat the cells with various concentrations of 2-DG-TA, the chemotherapeutic agent, and the combination of both for a specified duration (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[18][19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The synergistic effect can be quantified using methods like the Combination Index (CI), where CI < 1 indicates synergy.

Experimental Workflow: Cell Viability Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Drug_Treatment Treat with 2-DG-TA, Chemotherapeutic, or Combination Incubate_24h->Drug_Treatment Incubate_Drug Incubate for 24-72h Drug_Treatment->Incubate_Drug Add_MTT Add MTT solution Incubate_Drug->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data (Cell Viability, CI) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

  • Cell Treatment: Treat cells with 2-DG-TA, the chemotherapeutic agent, and the combination for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.[20]

  • Washing: Wash the cells with cold PBS.[20][21]

  • Resuspension: Resuspend the cells in Annexin V binding buffer.[21]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[20][21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[20]

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Signaling Pathway Modulation by 2-DG Combinations cluster_0 Drug Combination 2DG 2-DG PI3K PI3K/AKT Pathway 2DG->PI3K Inhibits Chemo Chemotherapeutic p53 p53 Chemo->p53 Activates PTEN PTEN Chemo->PTEN Activates pAKT pAKT (Survival) PI3K->pAKT Autophagy Autophagy (Survival) pAKT->Autophagy Promotes Apoptosis Apoptosis (Cell Death) pAKT->Apoptosis Inhibits p53->Apoptosis Promotes PTEN->PI3K Inhibits Autophagy->Apoptosis Inhibits

Caption: Key signaling pathways affected by 2-DG combinations.

Conclusion

The available evidence strongly supports the synergistic potential of 2-Deoxy-D-glucose (and by extension, its prodrug this compound) in combination with a range of chemotherapeutic agents across various cancer types. The primary mechanism of this synergy lies in the targeted inhibition of glycolysis, leading to energy depletion and increased susceptibility of cancer cells to the cytotoxic effects of conventional chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits and optimal combination strategies for 2-DG-TA in cancer treatment. This guide provides a foundational understanding for researchers and drug development professionals to explore this promising avenue in oncology.

References

2-Deoxy-D-glucose-tetraacetate: A Comparative Analysis of its Differential Effects on Normal Versus Malignant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis, presents a promising therapeutic window. The glucose analog 2-Deoxy-D-glucose (2-DG) has been extensively studied as an inhibitor of this process. Its derivative, 2-Deoxy-D-glucose-tetraacetate (2-DG-tetraacetate), offers a more lipophilic alternative, potentially enhancing cellular uptake and efficacy. This guide provides a comparative analysis of the experimental data on the differential effects of 2-DG-tetraacetate on normal versus malignant cells, offering insights into its therapeutic potential.

Superior Cytotoxicity of 2-DG-tetraacetate in Malignant Cells

Experimental evidence suggests that 2-DG-tetraacetate exhibits a more potent cytotoxic effect on malignant cells compared to its parent compound, 2-DG. This is attributed to its acetylated form, which is thought to facilitate its passage across the cell membrane. Once inside the cell, it is believed to be deacetylated by intracellular esterases, releasing 2-DG which then interferes with glucose metabolism.

A key study demonstrated the potent cytostatic and cytotoxic activity of 2-DG-tetraacetate in tumoral insulin-producing RINm5F cells. The study found that the growth of these tumor cells was more severely affected by the tetraacetate ester than by 2-DG itself[1]. At a concentration of 0.80 mM, the ester not only halted proliferation but also reduced the cell number below the initial count[1].

Further research on human melanoma cells (Colo 38 line) revealed a time- and concentration-dependent cytotoxic action of 2-DG-tetraacetate, with effective concentrations ranging from 0.1 to 1.0 mM.[2] In contrast, the effect on normal human fibroblasts and peripheral blood mononuclear cells, while present, required similar concentration ranges, suggesting a potential therapeutic window that needs further optimization.[2]

The following table summarizes the available quantitative data on the cytotoxic effects of 2-DG-tetraacetate and 2-DG on various cell lines.

Cell LineCell TypeCompoundConcentration Range (mM)EffectReference
RINm5FPancreatic Islet Tumor2-DG-tetraacetate0.08 - 0.80Potent cytostatic and cytotoxic agent[1]
RINm5FPancreatic Islet Tumor2-Deoxy-D-glucose0.15 - 0.80Less effective at inhibiting cell growth compared to the ester[1]
Colo 38Human Melanoma2-DG-tetraacetate0.1 - 1.0Time- and concentration-dependent cytotoxicity[2]
Human LymphocytesNormal Blood Cells2-DG-tetraacetate0.01 - 1.0Inhibition of proliferation and decreased viability[2]
Human FibroblastsNormal Connective Tissue2-DG-tetraacetate0.01 - 1.0Inhibition of proliferation and decreased viability[2]
P388/IDAIdarubicin-resistant Leukemia2-Deoxy-D-glucose>0.5IC50 of 392.6 ± 41.1 µM[3]
P388Leukemia2-Deoxy-D-glucose>0.5IC50 higher than tested concentrations[3]
Acute Lymphoblastic Leukemia (ALL) CellsLeukemia2-Deoxy-D-glucose0.2 - 10Reduces cell viability with IC50 values varying between cell lines[4]

Mechanism of Action: Beyond Glycolysis Inhibition

The primary mechanism of action of 2-DG is the inhibition of glycolysis. As a glucose analog, it is taken up by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate. This product cannot be further metabolized, leading to its accumulation and the competitive inhibition of hexokinase and phosphoglucose (B3042753) isomerase, ultimately depleting cellular ATP.[5][6][7]

However, the effects of 2-DG and its derivatives extend beyond simple ATP depletion. A significant consequence of treatment is the induction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[1][8][9] This is likely due to the interference of 2-DG with N-linked glycosylation, a crucial process for proper protein folding that occurs in the ER.[7][10] The sustained ER stress can trigger apoptotic or necrotic cell death pathways.

Interestingly, in human melanoma cells, 2-DG-tetraacetate was found to induce a necrotic, rather than apoptotic, form of cell death[2]. This is a critical consideration for therapeutic strategies, as necrosis can sometimes provoke an inflammatory response.

The following diagram illustrates the proposed mechanism of action of 2-DG-tetraacetate.

2-DG-tetraacetate_Mechanism GLUT Glucose Transporter 2DG 2-Deoxy-D-glucose (2-DG) 2DG_TA 2-DG-tetraacetate 2DG_TA->GLUT Esterases Intracellular Esterases 2DG_TA->Esterases Deacetylation Esterases->2DG Hexokinase Hexokinase 2DG->Hexokinase Phosphorylation Glycosylation N-linked Glycosylation 2DG->Glycosylation Inhibition 2DG6P 2-DG-6-Phosphate Hexokinase->2DG6P Glycolysis Glycolysis 2DG6P->Glycolysis Inhibition ATP_depletion ATP Depletion Glycolysis->ATP_depletion Cell_Death Necrotic Cell Death ATP_depletion->Cell_Death ER_Stress ER Stress / UPR Glycosylation->ER_Stress ER_Stress->Cell_Death

Caption: Proposed mechanism of 2-DG-tetraacetate cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of 2-DG-tetraacetate.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound (2-DG-TA)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-DG-TA for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

The following diagram outlines the workflow for the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with 2-DG-tetraacetate seed_cells->treat_cells incubate_drug Incubate for 24-72 hours treat_cells->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solvent Add MTT solvent incubate_mtt->add_solvent shake_plate Shake plate add_solvent->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis vs. Necrosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound (2-DG-TA)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 2-DG-TA as described for the MTT assay.

  • Harvest the cells, including any floating cells from the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

The following diagram illustrates the principles of cell classification using this assay.

AnnexinV_PI_Staining cluster_quadrants Flow Cytometry Quadrants cluster_legend Cell Status q1 Q1: Necrotic (Annexin V+ / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) viable Viable Cell: Intact Membrane early_apop Early Apoptotic Cell: PS Externalization viable->early_apop Apoptosis Initiation necrotic Primary Necrotic Cell: Membrane Disrupted viable->necrotic Injury late_apop Late Apoptotic/Necrotic Cell: Membrane Permeable early_apop->late_apop Progression

Caption: Principles of apoptosis/necrosis differentiation.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising anti-cancer agent that may offer advantages over its parent compound, 2-DG. Its enhanced cytotoxicity in malignant cells, coupled with a multi-faceted mechanism of action that includes both glycolysis inhibition and induction of ER stress, warrants further investigation.

However, more comprehensive studies are needed to fully elucidate its differential effects. Future research should focus on:

  • Comparative IC50 profiling: Determining the half-maximal inhibitory concentration (IC50) of 2-DG-tetraacetate across a broad panel of cancer cell lines and their normal counterparts to better define its therapeutic index.

  • In vivo efficacy and toxicity: Evaluating the anti-tumor activity and safety profile of 2-DG-tetraacetate in preclinical animal models.

  • Detailed mechanistic studies: Further investigating the specific signaling pathways modulated by 2-DG-tetraacetate to identify potential biomarkers for patient stratification and to explore combination therapies.

By addressing these key areas, the full therapeutic potential of this compound as a targeted metabolic inhibitor for cancer treatment can be realized.

References

Confirming apoptosis versus necrosis as the mode of cell death induced by 2-Deoxy-D-glucose-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

A definitive study on human melanoma cells demonstrates that the glucose analog 2-Deoxy-D-glucose-tetraacetate (2-DG-tetraacetate) triggers cell death through a necrotic pathway. This finding contrasts with the more varied cellular responses reported for its parent compound, 2-Deoxy-D-glucose (2-DG), which has been shown to induce either apoptosis or necrosis depending on the specific cancer cell line and experimental conditions.

This guide provides a comparative analysis of the cell death mechanism initiated by 2-DG-tetraacetate, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Experimental Determination of Cell Death Mode

The primary method for distinguishing between apoptosis and necrosis is through the differential staining of cells with Annexin V and a non-vital dye such as Propidium (B1200493) Iodide (PI), followed by analysis with flow cytometry.

  • Apoptosis: In the early stages of apoptosis, a "flipping" of the cell membrane occurs, where phosphatidylserine (B164497) (PS) residues, normally on the inner leaflet, are exposed on the outer surface. Annexin V, a protein with a high affinity for PS, can then bind to these exposed residues. Cells in early apoptosis will therefore be Annexin V positive and PI negative, as their plasma membranes are still intact.

  • Necrosis: Necrotic cell death is characterized by the loss of plasma membrane integrity. This allows the influx of PI, which intercalates with DNA and fluoresces. Therefore, necrotic cells are both Annexin V positive (as the inner membrane is accessible) and PI positive. Late-stage apoptotic cells will also be positive for both markers.

A study on the human melanoma cell line Colo 38 found that exposure to 2-DG-tetraacetate led to a necrotic form of cell death, as determined by multiparameter flow cytometric analysis of cells stained with Annexin V and propidium iodide.[1]

Comparative Data: Cell Death Induced by 2-DG-tetraacetate

The following table summarizes the findings from the key study investigating the cytotoxic action of 2-DG-tetraacetate on human melanoma cells.

Cell LineTreatmentViable Cells (Annexin V- / PI-)Apoptotic Cells (Annexin V+ / PI-)Necrotic Cells (Annexin V+ / PI+)
Colo 38 Human MelanomaControl>95%<5%<1%
Colo 38 Human Melanoma2-DG-tetraacetate (0.1-1.0 mM)Concentration- and time-dependent decreaseNot specified as the primary outcomePredominant mode of cell death observed

Experimental Protocols

A detailed protocol for the Annexin V and Propidium Iodide assay is provided below for researchers wishing to replicate or adapt this methodology.

Annexin V and Propidium Iodide Staining for Flow Cytometry

Objective: To differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells in suspension (from treated and control groups)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells (approximately 1-5 x 10^5 per sample) by centrifugation.

  • Washing: Wash the cells once with cold PBS, centrifuge, and carefully discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). Four populations of cells can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Debris: Can be gated out based on forward and side scatter properties.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate the experimental workflow for distinguishing cell death pathways and the simplified signaling cascades for apoptosis and necrosis.

G cluster_workflow Experimental Workflow: Annexin V/PI Assay cluster_results Flow Cytometry Quadrant Analysis start Cell Culture with 2-DG-tetraacetate Treatment harvest Harvest Cells (e.g., Trypsinization) start->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at Room Temp (15-20 min in dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze q1 Q1: Annexin V- / PI+ (Necrotic - rare) analyze->q1 q2 Q2: Annexin V+ / PI+ (Late Apoptotic/Necrotic) analyze->q2 q3 Q3: Annexin V- / PI- (Viable) analyze->q3 q4 Q4: Annexin V+ / PI- (Early Apoptotic) analyze->q4

Caption: Workflow for distinguishing cell death pathways using Annexin V/PI staining.

G cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) apo_stimulus Apoptotic Stimulus (e.g., DNA damage) caspases Caspase Activation apo_stimulus->caspases execution Execution Phase (Blebbing, Nuclear Condensation) caspases->execution apo_body Apoptotic Bodies execution->apo_body nec_stimulus Stimulus (e.g., 2-DG-tetraacetate) atp_depletion ATP Depletion nec_stimulus->atp_depletion membrane_damage Loss of Membrane Integrity atp_depletion->membrane_damage inflammation Release of Cellular Contents (Inflammation) membrane_damage->inflammation

Caption: Simplified signaling pathways for apoptosis versus necrosis.

Conclusion

The available evidence indicates that this compound induces necrotic cell death in human melanoma cells.[1] This is a critical distinction for researchers investigating its potential as a therapeutic agent. While its parent compound, 2-DG, is known to inhibit glycolysis, the precise mechanism by which the tetraacetate ester leads to necrosis requires further investigation. The mode of cell death can have significant implications for the anti-tumor immune response, as necrotic cell death is often associated with the release of pro-inflammatory signals, which can be a desirable attribute in cancer therapy. In contrast, studies on 2-DG have shown it to induce apoptosis in breast cancer and rhabdomyosarcoma cell lines, suggesting that the addition of the tetraacetate moiety fundamentally alters the cellular response to this glucose analog.[3][4] Future studies should aim to confirm the necrotic pathway in other cancer types and elucidate the specific molecular signaling events that are triggered by this compound.

References

Head-to-head comparison of 2-Deoxy-D-glucose-tetraacetate with other glycolysis inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer metabolism research, targeting glycolysis—a hallmark of many cancer types known as the Warburg effect—has emerged as a promising therapeutic strategy. This guide provides a detailed, head-to-head comparison of 2-Deoxy-D-glucose-tetraacetate (2-DG-TA) with other prominent glycolysis inhibitors: 2-Deoxy-D-glucose (2-DG), 3-bromopyruvate (B3434600) (3-BP), lonidamine, and dichloroacetate (B87207) (DCA). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and mechanisms of these compounds.

Executive Summary

Glycolysis inhibitors disrupt the primary energy production pathway in cancer cells, leading to ATP depletion and cell death. While 2-Deoxy-D-glucose (2-DG) is a well-studied glycolysis inhibitor, its acetylated form, this compound (2-DG-TA), is emerging as a potentially more potent prodrug. This guide synthesizes available preclinical data to compare these compounds' performance, mechanisms of action, and experimental considerations.

Mechanism of Action and Signaling Pathways

The primary mechanism of these inhibitors is the disruption of the glycolytic pathway at different key enzymatic steps.

2-Deoxy-D-glucose (2-DG) and this compound (2-DG-TA): 2-DG is a glucose analog that is taken up by glucose transporters.[1] Intracellularly, it is phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized and competitively inhibits hexokinase, the enzyme catalyzing the first committed step of glycolysis.[1] It is hypothesized that 2-DG-TA, a more lipophilic derivative, exhibits enhanced cell permeability and acts as a prodrug, being deacetylated by intracellular esterases to release 2-DG. This intracellular conversion potentially leads to higher intracellular concentrations of the active inhibitor.

3-Bromopyruvate (3-BP): This alkylating agent is a potent inhibitor of glycolysis that primarily targets hexokinase 2 (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2] By inhibiting these crucial enzymes, 3-BP effectively shuts down both the preparatory and payoff phases of glycolysis.

Lonidamine: This derivative of indazole-3-carboxylic acid inhibits mitochondrially-bound hexokinase, which is often overexpressed in tumor cells.[3][4] This selective action on tumor cell mitochondria contributes to its anti-glycolytic and anti-cancer effects.[3]

Dichloroacetate (DCA): DCA inhibits pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex (PDC). This shifts the metabolic balance from glycolysis towards oxidative phosphorylation by promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.

Glycolysis_Inhibition_Pathways cluster_glycolysis Glycolytic Pathway cluster_mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate GAPDH Lactate (B86563) Lactate Pyruvate->Lactate Pyruvate_M Pyruvate Pyruvate->Pyruvate_M AcetylCoA Acetyl-CoA Pyruvate_M->AcetylCoA PDC TCA TCA Cycle AcetylCoA->TCA 2-DG / 2-DG-TA 2-DG / 2-DG-TA 2-DG / 2-DG-TA->G6P Inhibits Hexokinase 3-BP 3-BP 3-BP->G6P Inhibits Hexokinase 3-BP->Pyruvate Inhibits GAPDH Lonidamine Lonidamine Lonidamine->G6P Inhibits Mitochondrial Hexokinase DCA DCA DCA->AcetylCoA Inhibits PDK, Activates PDC

Figure 1: Inhibition points of various compounds in the glycolytic pathway.

Quantitative Comparison of Glycolysis Inhibitors

The following tables summarize the available quantitative data for the compared glycolysis inhibitors. It is important to note that the data are compiled from different studies, and experimental conditions such as cell lines, exposure times, and assay methods may vary.

Table 1: Comparative Cytotoxicity (IC50 Values) of Glycolysis Inhibitors in Various Cancer Cell Lines
InhibitorCancer Cell LineIC50 Value
This compound (2-DG-TA) Human Melanoma (Colo 38)Concentration-dependent cytotoxicity (0.1-1.0 mM)
Tumoral Pancreatic Islet (RINm5F)More potent than 2-DG (specific IC50 not provided)
2-Deoxy-D-glucose (2-DG) P388/IDA Leukemia392.6 µM
Acute Lymphoblastic Leukemia (Nalm-6)0.22 mM (48h)
Pancreatic Cancer (MIA PaCa-2)13.34 mM (48h)
3-Bromopyruvate (3-BP) Triple-Negative Breast Cancer (HCC1143)44.87 µM (24h)
Breast Cancer (MCF-7)111.3 µM (24h)
Colon Cancer (HCT116)< 30 µM
Lonidamine Murine Tumor CellsSelective inhibition of aerobic glycolysis
Dichloroacetate (DCA) Non-Small Cell Lung Cancer (A549)~25 mM (48h)
Melanoma (MeWo)13.3 mM
Ovarian Cancer (A2780)81.03 mM

Data compiled from multiple sources. Direct comparison should be made with caution.

Table 2: Effects of Glycolysis Inhibitors on Cellular ATP and Lactate Levels
InhibitorEffect on ATP LevelsEffect on Lactate Production
This compound (2-DG-TA) Expected to decrease ATP due to intracellular conversion to 2-DGExpected to decrease lactate production
2-Deoxy-D-glucose (2-DG) Significant decreaseSignificant decrease
3-Bromopyruvate (3-BP) Rapid and significant decreaseSignificant decrease
Lonidamine Decrease in tumor cellsInhibition in tumor cells, increase in normal cells[3]
Dichloroacetate (DCA) May not directly decrease, shifts metabolism to OXPHOSDecrease

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of glycolysis inhibitors. Below are generalized protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the glycolysis inhibitor for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.

Lactate Production Assay

This assay quantifies the amount of lactate, a key product of glycolysis, in the cell culture medium.

  • Cell Culture and Treatment: Culture cells in a 24-well plate and treat with the desired concentrations of the glycolysis inhibitor for a specified duration.

  • Sample Collection: Collect the cell culture supernatant.

  • Assay Procedure: Use a commercial lactate assay kit. Typically, this involves adding a reaction mixture containing lactate oxidase and a probe to the supernatant.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Analysis: Determine the lactate concentration from a standard curve and normalize to the cell number or protein concentration.

ATP Measurement Assay

This assay quantifies the intracellular ATP concentration, a direct indicator of cellular energy status.

  • Cell Lysis: After treatment with the glycolysis inhibitor, lyse the cells using a suitable lysis buffer.

  • Assay Procedure: Use a commercial ATP assay kit, which typically utilizes the luciferin-luciferase reaction.

  • Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Analysis: Calculate the ATP concentration from a standard curve and normalize to the cell number or protein concentration.

Experimental_Workflow cluster_invitro In Vitro Analysis cell_culture Cancer Cell Line Culture treatment Treatment with Glycolysis Inhibitors (2-DG-TA, 2-DG, 3-BP, Lonidamine, DCA) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability lactate Lactate Production Assay treatment->lactate atp ATP Measurement Assay treatment->atp ic50 Determine IC50 Values viability->ic50 data_analysis Comparative Data Analysis ic50->data_analysis lactate->data_analysis atp->data_analysis

Figure 2: A generalized workflow for comparing the effects of glycolysis inhibitors.

Conclusion

The available evidence suggests that this compound holds promise as a glycolysis inhibitor, potentially offering advantages over its unacetylated counterpart, 2-Deoxy-D-glucose, due to its prodrug nature. However, a direct and comprehensive comparison with other established glycolysis inhibitors like 3-bromopyruvate, lonidamine, and dichloroacetate is hampered by the lack of studies performing head-to-head comparisons under identical experimental conditions.

For researchers and drug development professionals, this guide highlights the need for further comparative studies to elucidate the relative potency and therapeutic potential of 2-DG-TA. The provided experimental protocols offer a framework for conducting such validation studies. Future research should focus on generating robust, comparative data sets to enable a more definitive assessment of these promising anti-cancer agents.

References

The Ester Advantage: Validating Increased Cellular Uptake of 2-Deoxy-D-glucose Tetraacetate Over 2-DG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the delivery of therapeutic agents into target cells is a critical challenge. 2-Deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis, has long been a molecule of interest in cancer research. However, its hydrophilic nature can limit its passive diffusion across the lipophilic cell membrane. To overcome this, a tetraacetate ester derivative of 2-DG (2-DG-TA) has been developed, proposing a prodrug strategy to enhance cellular uptake and therapeutic efficacy.

Comparative Analysis: 2-DG vs. 2-DG Tetraacetate

The primary rationale for synthesizing 2-DG-TA is to increase the lipophilicity of 2-DG, thereby facilitating its transport across the cell membrane. The addition of four acetate (B1210297) groups masks the polar hydroxyl groups of 2-DG, transforming it into a more lipid-soluble molecule. It is hypothesized that once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, releasing 2-DG to exert its inhibitory effects on glycolysis.

While direct comparative uptake data is lacking, the enhanced biological activity of 2-DG-TA supports the hypothesis of its increased cellular accumulation.

Feature2-Deoxy-D-glucose (2-DG)2-Deoxy-D-glucose Tetraacetate (2-DG-TA)
Structure A glucose analog with the 2-hydroxyl group replaced by hydrogen.A tetra-acetylated ester derivative of 2-DG.
Cellular Uptake Mechanism Primarily transported by glucose transporters (GLUTs).[1]Proposed to passively diffuse across the cell membrane due to increased lipophilicity, followed by intracellular conversion to 2-DG.
Key Advantage Well-characterized mechanism of action.Enhanced cytotoxic and cytostatic effects compared to 2-DG, suggesting increased cellular uptake.
Supporting Evidence Extensive research on its role as a glycolysis inhibitor.Studies have shown that 2-DG-TA more severely affects the growth of tumor cells than 2-DG, even at lower concentrations.
Metabolic Fate Phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized and accumulates in the cell.[1][2]Hydrolyzed by intracellular esterases to release 2-DG, which then follows the same metabolic fate as exogenously administered 2-DG.

Experimental Protocols

To definitively quantify the difference in cellular uptake between 2-DG and 2-DG-TA, a direct comparative experimental protocol is necessary. Below is a detailed methodology that can be adapted for this purpose, incorporating techniques for measuring both radiolabeled and non-radiolabeled compounds.

Protocol: Comparative Cellular Uptake of 2-DG and 2-DG-TA

1. Cell Culture:

  • Culture the desired cell line (e.g., a cancer cell line with high glucose uptake) in appropriate media and conditions until they reach approximately 80-90% confluency in 24-well plates.

2. Preparation of Compounds:

  • Prepare stock solutions of 2-DG and 2-DG-TA in a suitable solvent (e.g., DMSO or sterile PBS).

  • For radiolabeled experiments, prepare stock solutions of [³H]-2-DG and synthesize [³H]-2-DG-TA.

3. Cellular Uptake Assay:

  • Starvation: Aspirate the culture medium and wash the cells twice with warm, glucose-free Krebs-Ringer-HEPES (KRH) buffer. Incubate the cells in KRH buffer for 1-2 hours to deplete intracellular glucose stores.

  • Incubation: Replace the starvation buffer with KRH buffer containing either 2-DG or 2-DG-TA at various concentrations (e.g., 0.1, 1, 10, 100 µM). For radiolabeled experiments, include a known concentration of the radiolabeled compound. Incubate for a defined period (e.g., 15, 30, 60 minutes) at 37°C.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the incubation buffer and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).

4. Quantification of Intracellular Compound:

  • Radiolabeled Detection:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of the cell lysate (determined by a BCA or Bradford assay).

  • Non-Radiolabeled Detection (LC-MS/MS):

    • Following cell lysis, perform a protein precipitation step (e.g., with cold acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentrations of 2-DG and any remaining 2-DG-TA. This method allows for the direct measurement of the parent compound and its prodrug.

5. Data Analysis:

  • Calculate the rate of uptake for each compound at each concentration and time point.

  • Compare the uptake rates of 2-DG and 2-DG-TA to determine the fold increase in cellular uptake for the tetraacetate ester.

  • Present the data in a table and graphically to visualize the differences.

Visualizing the Cellular Fate of 2-DG and its Tetraacetate Ester

The following diagrams illustrate the proposed mechanisms of cellular uptake and the experimental workflow for their comparison.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2DG_ext 2-Deoxy-D-glucose (2-DG) GLUT Glucose Transporter (GLUT) 2DG_ext->GLUT Transport 2DGTA_ext 2-DG Tetraacetate (Lipophilic Prodrug) 2DGTA_int 2-DG Tetraacetate 2DGTA_ext->2DGTA_int Passive Diffusion 2DG_int 2-DG GLUT->2DG_int Hexokinase Hexokinase 2DG_int->Hexokinase Esterases Intracellular Esterases 2DGTA_int->Esterases Esterases->2DG_int Cleavage 2DG6P 2-DG-6-Phosphate (Trapped) Hexokinase->2DG6P Phosphorylation

Caption: Cellular uptake pathways of 2-DG and 2-DG-TA.

The diagram above illustrates that 2-DG enters the cell primarily through glucose transporters, while the more lipophilic 2-DG tetraacetate is proposed to passively diffuse across the cell membrane. Once inside, intracellular esterases are thought to convert the tetraacetate back into 2-DG.

G Start Cell Seeding (24-well plate) Starvation Glucose Starvation (1-2 hours) Start->Starvation Incubation Incubate with 2-DG or 2-DG-TA Starvation->Incubation Wash Wash with Ice-Cold PBS Incubation->Wash Lysis Cell Lysis Wash->Lysis Quantification Quantification (Scintillation or LC-MS/MS) Lysis->Quantification Analysis Data Analysis and Comparison Quantification->Analysis

Caption: Experimental workflow for comparing cellular uptake.

This workflow outlines the key steps for a robust comparison of the cellular uptake of 2-DG and its tetraacetate ester, applicable to both radiolabeled and non-radiolabeled detection methods.

Conclusion

The tetraacetate ester of 2-DG represents a promising strategy to enhance the cellular delivery of this glycolysis inhibitor. The significantly increased cytotoxicity observed with 2-DG-TA strongly supports the hypothesis of its superior cellular uptake compared to the parent compound. By employing the detailed experimental protocol provided, researchers can quantitatively validate this increased uptake and further elucidate the potential of this prodrug approach in therapeutic development. The provided diagrams offer a clear visualization of the underlying mechanisms and the necessary experimental steps to rigorously compare these two compounds.

References

A Comparative Pharmacokinetic Study: 2-Deoxy-D-glucose (2-DG) vs. 2-Deoxy-D-glucose-tetraacetate (2-DG-TA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of 2-Deoxy-D-glucose (2-DG) and its acetylated prodrug, 2-Deoxy-D-glucose-tetraacetate (2-DG-TA). While extensive data is available for 2-DG, a well-established glycolysis inhibitor, direct comparative pharmacokinetic data for 2-DG-TA is limited. This guide leverages available information on 2-DG and analogous acetylated prodrugs to provide a comprehensive overview for research and drug development purposes.

Executive Summary

2-Deoxy-D-glucose (2-DG) is a glucose analog that competitively inhibits glycolysis, a key metabolic pathway for cellular energy production.[1][2][3] Its utility in various therapeutic areas, including oncology, is attributed to its ability to be taken up by glucose transporters and subsequently phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][3] This metabolite cannot be further processed in the glycolytic pathway, leading to its accumulation, inhibition of key glycolytic enzymes like hexokinase and phosphoglucose (B3042753) isomerase, and ultimately, cellular energy depletion and stress.[1][2][4]

However, the therapeutic potential of 2-DG is hampered by its pharmacokinetic properties, including a short plasma half-life. To address these limitations, prodrugs such as this compound (2-DG-TA) have been developed. The acetylation of 2-DG is designed to enhance its lipophilicity, potentially improving its absorption and cellular uptake. Within the cell, it is anticipated that intracellular esterases cleave the acetate (B1210297) groups, releasing the active 2-DG molecule.

This guide will delve into the available pharmacokinetic data, experimental methodologies for their study, and the underlying metabolic pathways.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters for 2-DG. Due to the lack of direct comparative studies on 2-DG-TA, its parameters are inferred from studies on analogous acetylated prodrugs, such as WP1122.

Pharmacokinetic Parameter2-Deoxy-D-glucose (2-DG)This compound (2-DG-TA) (inferred)Key Observations
Cmax (Maximum Plasma Concentration) Variable, dose-dependent.Expected to result in a higher plasma concentration of 2-DG compared to direct administration of 2-DG.[5]Acetylation is designed to improve bioavailability.
Tmax (Time to Maximum Plasma Concentration) Typically rapid following oral administration.May be slightly delayed compared to 2-DG as it requires intracellular conversion.Prodrug conversion is a time-dependent process.
AUC (Area Under the Curve) Limited by rapid metabolism and clearance.Expected to be significantly higher for the released 2-DG, indicating greater overall drug exposure.[5]Improved bioavailability and longer half-life contribute to a larger AUC.
Half-life (t½) Short.The prodrug approach is designed to increase the half-life of active 2-DG in the body. A similar prodrug, WP1122, has a half-life of approximately 6 hours.[6]Esterase-mediated cleavage provides a sustained release of 2-DG.
Bioavailability Orally available, but may be limited by metabolism.[4]Expected to have improved oral bioavailability due to increased lipophilicity.[5]Enhanced absorption is a key goal of the prodrug strategy.

Experimental Protocols

Rodent Pharmacokinetic Study Protocol

This protocol outlines a typical procedure for determining the pharmacokinetic profiles of 2-DG and 2-DG-TA in a rodent model (e.g., mice or rats).

Materials:

  • 2-Deoxy-D-glucose (2-DG)

  • This compound (2-DG-TA)

  • Vehicle for oral (PO) and intravenous (IV) administration (e.g., saline, 0.5% methylcellulose)

  • Male CD-1 mice or Sprague-Dawley rats

  • Dosing syringes and needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least 3 days prior to the study with ad libitum access to food and water.

  • Dosing Formulation Preparation: Prepare solutions/suspensions of 2-DG and 2-DG-TA in the appropriate vehicle for both IV and PO administration at the desired concentrations.

  • Dosing:

    • For oral administration, fast the animals for approximately 4-6 hours before dosing. Administer the compound via oral gavage.

    • For intravenous administration, no fasting is required. Administer the compound via tail vein injection.

  • Blood Sample Collection: Collect blood samples (approximately 50-100 µL) at predetermined time points. Suggested time points are:

    • IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[7]

  • Plasma Preparation: Immediately transfer collected blood into K2-EDTA tubes and place on ice. Centrifuge the samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of 2-DG (and 2-DG-TA if applicable) in plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Protocol for 2-DG Quantification in Plasma using HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of 2-DG in plasma samples.

Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To a small volume of plasma (e.g., 10 µL), add an internal standard (e.g., a stable isotope-labeled 2-DG).

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solution.

LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable HPLC column (e.g., a HILIC column) to separate 2-DG from other plasma components.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring) for sensitive and selective detection of 2-DG and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of 2-DG to quantify the concentration in the unknown plasma samples.

Mandatory Visualization

Signaling and Metabolic Pathways

metabolic_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glucose Glucose Glucose_in Glucose Glucose->Glucose_in GLUTs 2-DG 2-DG 2-DG_in 2-DG 2-DG->2-DG_in GLUTs 2-DG-TA 2-DG-TA 2-DG-TA_in 2-DG-TA 2-DG-TA->2-DG-TA_in Passive Diffusion G6P Glucose-6-Phosphate Glucose_in->G6P Hexokinase 2-DG-6-P 2-DG-6-Phosphate 2-DG_in->2-DG-6-P Hexokinase 2-DG-TA_in->2-DG_in Deacetylation Glycolysis Glycolysis G6P->Glycolysis Inhibition Inhibition 2-DG-6-P->Inhibition Inhibition->Glycolysis Esterases Intracellular Esterases Esterases->2-DG-TA_in

Caption: Intracellular metabolism of 2-DG and 2-DG-TA.

Experimental Workflow

experimental_workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing Drug Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Analysis Bioanalysis (LC-MS/MS) Plasma->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Comparison Comparative Analysis PK_Calc->Comparison

Caption: Workflow for a comparative pharmacokinetic study.

References

Evaluating the Specificity of 2-Deoxy-D-glucose-tetraacetate as a Metabolic Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Deoxy-D-glucose-tetraacetate (2-DG-TA) as a metabolic inhibitor, evaluating its performance against its well-studied precursor, 2-Deoxy-D-glucose (2-DG), and another common glycolytic inhibitor, 3-Bromopyruvate (3-BrPA). This document synthesizes available experimental data to aid researchers in selecting the appropriate tool for their metabolic studies.

Executive Summary

2-Deoxy-D-glucose (2-DG) is a widely utilized metabolic inhibitor that targets the initial steps of glycolysis. Its acetylated form, this compound (2-DG-TA), is a lipophilic prodrug designed to enhance cellular uptake. While direct quantitative data on the specific metabolic inhibitory effects of 2-DG-TA, such as IC50 values for glycolytic enzymes, are not extensively available in public literature, its cytotoxic effects suggest a potent inhibitory action following intracellular deacetylation to 2-DG. This guide presents a comparison based on available cytotoxicity data for 2-DG-TA and established metabolic inhibition data for 2-DG and 3-BrPA.

Mechanism of Action: 2-DG and its Tetraacetate Derivative

2-DG, as a glucose analog, is transported into cells via glucose transporters. Once inside, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). This product cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the competitive inhibition of hexokinase, thereby blocking glycolysis.[1][2] The tetraacetate modification in 2-DG-TA increases its membrane permeability, facilitating higher intracellular concentrations of 2-DG upon hydrolysis by cellular esterases.

Mechanism of 2-DG and 2-DG-TA Action cluster_extracellular Extracellular cluster_intracellular Intracellular 2-DG-TA 2-DG-TA 2-DG 2-DG 2-DG-TA->2-DG Intracellular Esterases GLUT Glucose Transporter Hexokinase Hexokinase 2-DG->Hexokinase Phosphorylation Glucose Glucose Glucose->Hexokinase Phosphorylation GLUT->2-DG Transport GLUT->Glucose Transport 2-DG-6P 2-DG-6P Hexokinase->2-DG-6P G6P G6P Hexokinase->G6P 2-DG-6P->Hexokinase Inhibition Glycolysis Glycolysis 2-DG-6P->Glycolysis Blocks Pathway G6P->Glycolysis Cell_Membrane

Mechanism of 2-DG and 2-DG-TA action.

Data Presentation: Comparative Inhibitory Concentrations

The following tables summarize the available data on the cytotoxic and metabolic inhibitory concentrations of 2-DG-TA, 2-DG, and 3-BrPA in various cancer cell lines. It is important to note the distinction between cytotoxic concentrations (e.g., IC50 for cell viability) and direct metabolic inhibition.

Table 1: Cytotoxic Concentrations of this compound (2-DG-TA)

Cell LineConcentration RangeEffectReference
Activated T cells10 µM - 1.0 mMInhibition of proliferation[3]
Human melanoma (Colo 38)0.1 - 1.0 mMTime and concentration-related cytotoxicity[3]
Tumoral pancreatic islet (RINm5F)0.08 - 0.80 mMInhibition of cell growth[4]

Table 2: IC50 Values of 2-Deoxy-D-glucose (2-DG) for Glycolysis Inhibition and Cytotoxicity

Cell LineIC50 Value (Glycolysis Inhibition)IC50 Value (Cytotoxicity)Reference
HeLa72.13 ± 1.11 µM (for ATP depletion)-[4]
Acute Lymphoblastic Leukemia (Molt-4)-0.22 - 2.27 mM[5]
Human Glioblastoma (LNT-229)Reduces glucose consumption and lactate (B86563) production-[6]

Table 3: IC50 Values of 3-Bromopyruvate (3-BrPA) for Cytotoxicity

Cell LineIC50 ValueReference
Triple-Negative Breast Cancer (HCC1143)44.87 µM (24h)[7]
Breast Cancer (MCF-7)111.3 µM (24h)[7]
Colorectal Cancer (SW480)16.9 ± 1.0 µM (72h)[8]
Colorectal Cancer (DLD-1)16.9 ± 1.3 µM (72h)[8]
Colorectal Cancer (HCT116)22.5 ± 0.7 µM (72h)[8]
Breast Cancer (MCF-7)~100 µM[9]
Breast Cancer (MDA-MB-231)~240 µM[9]

Specificity and Off-Target Effects

2-Deoxy-D-glucose (2-DG) and 2-DG-TA:

The primary off-target effect of 2-DG, and by extension 2-DG-TA, is the interference with N-linked glycosylation due to its structural similarity to mannose.[1][10] This can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[2] The toxic effects of 2-DG are thought to be more related to its ability to block glycosylation rather than just glycolysis.[11]

3-Bromopyruvate (3-BrPA):

3-BrPA is a highly reactive alkylating agent and exhibits less specificity than 2-DG. While it potently inhibits glycolysis, it has a broader range of molecular targets.[12] This lack of specificity can lead to significant off-target effects and systemic toxicity, which has limited its clinical application.[13]

Specificity and Off-Target Effects cluster_2DG 2-DG / 2-DG-TA cluster_3BrPA 3-Bromopyruvate Glycolysis_Inhibition_2DG Glycolysis Inhibition N-linked_Glycosylation_Inhibition N-linked Glycosylation Inhibition ER_Stress ER Stress N-linked_Glycosylation_Inhibition->ER_Stress Glycolysis_Inhibition_3BrPA Glycolysis Inhibition Mitochondrial_Respiration_Inhibition Mitochondrial Respiration Inhibition Alkylation Alkylation of Multiple Proteins

Comparison of the primary targets and off-target effects.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of metabolic inhibitors are provided below.

Glucose Uptake Assay

This assay measures the rate at which cells take up glucose or a glucose analog from the culture medium.

  • Principle: Cells are incubated with a labeled glucose analog (e.g., fluorescent 2-NBDG or radiolabeled 2-DG). After a defined period, extracellular analog is removed, and the intracellular accumulation is quantified.[3][7][14][15][16]

  • Protocol Outline:

    • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere.

    • Glucose Starvation: Incubate cells in glucose-free medium for 1-2 hours.

    • Incubation with Glucose Analog: Add the labeled glucose analog (e.g., 100 µM 2-NBDG) and the test inhibitor (e.g., 2-DG-TA) at various concentrations. Incubate for 15-30 minutes.

    • Washing: Wash the cells with ice-cold PBS to remove the extracellular analog.

    • Quantification: Lyse the cells and measure the intracellular fluorescence or radioactivity.

    • Normalization: Normalize the signal to the protein content of each well.

Glucose Uptake Assay Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Glucose_Starve Glucose Starve Cells Seed_Cells->Glucose_Starve Incubate Incubate with Labeled Glucose Analog ± Inhibitor Glucose_Starve->Incubate Wash Wash with Ice-Cold PBS Incubate->Wash Lyse Lyse Cells Wash->Lyse Quantify Quantify Intracellular Signal Lyse->Quantify Normalize Normalize to Protein Content Quantify->Normalize End End Normalize->End

Workflow for a typical glucose uptake assay.
Lactate Production Assay

This assay quantifies the amount of lactate, the end product of glycolysis, secreted by cells into the culture medium.

  • Principle: Lactate dehydrogenase catalyzes the oxidation of lactate, which is coupled to a reaction that produces a colorimetric or fluorometric signal.[17][18]

  • Protocol Outline:

    • Cell Seeding and Treatment: Plate cells and treat with the metabolic inhibitor for the desired time.

    • Sample Collection: Collect the cell culture medium.

    • Assay Reaction: Add the collected medium to a reaction mixture containing lactate dehydrogenase and a detection reagent.

    • Incubation: Incubate at room temperature for 30 minutes.

    • Measurement: Measure the absorbance or fluorescence using a plate reader.

    • Calculation: Determine the lactate concentration from a standard curve and normalize to cell number or protein content.

ATP Level Measurement

This assay measures the intracellular ATP concentration, providing a direct readout of the cell's energy status.

  • Principle: The most common method is a bioluminescence assay using the firefly luciferase enzyme, which produces light in an ATP-dependent manner.[4][9][19][20][21]

  • Protocol Outline:

    • Cell Seeding and Treatment: Plate cells in an opaque-walled multi-well plate and treat with the inhibitor.

    • Cell Lysis: Add a reagent that lyses the cells and stabilizes ATP.

    • Luciferase Reaction: Add a substrate/enzyme mixture containing luciferase and luciferin.

    • Measurement: Immediately measure the luminescence using a luminometer.

    • Calculation: Calculate ATP concentration based on a standard curve and normalize to cell number.

Metabolic Flux Analysis (Seahorse XF Analyzer)

This technology measures the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time.[22][23][24][25][26]

  • Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis.

  • Protocol Outline (Glycolysis Stress Test):

    • Cell Seeding: Seed cells in a Seahorse XF microplate.

    • Assay Medium: Replace the culture medium with a specialized low-buffering Seahorse assay medium.

    • Baseline Measurement: Measure the basal OCR and ECAR.

    • Sequential Injections:

      • Glucose: Injected to initiate glycolysis.

      • Oligomycin: An ATP synthase inhibitor that forces cells to rely on glycolysis, revealing the maximum glycolytic capacity.

      • 2-Deoxy-D-glucose (2-DG): A glycolysis inhibitor to confirm that the measured ECAR is due to glycolysis.

    • Data Analysis: The Seahorse software calculates key parameters of glycolytic function.

Conclusion

This compound (2-DG-TA) is a promising metabolic inhibitor that, due to its increased lipophilicity, likely achieves higher intracellular concentrations of 2-DG compared to its unesterified counterpart. While direct quantitative data on its specific metabolic inhibitory effects are limited, its potent cytotoxic effects suggest it is an effective tool for studying cellular reliance on glycolysis. In contrast, while also a potent glycolytic inhibitor, 3-Bromopyruvate's utility is hampered by its lack of specificity and potential for significant off-target effects.

For researchers aiming to specifically inhibit glycolysis with a well-characterized agent, 2-DG remains the gold standard. 2-DG-TA may offer an advantage in situations where enhanced cellular uptake is desired, though further studies are needed to fully characterize its metabolic specificity and off-target profile. The choice of inhibitor should be guided by the specific research question, the cell type being studied, and a careful consideration of the potential for off-target effects. The experimental protocols provided in this guide offer a robust framework for the in-house evaluation and comparison of these and other metabolic inhibitors.

References

Benchmarking Glycolytic Inhibition: Efficacy of 2-Deoxy-D-glucose-tetraacetate Against Standard-of-Care Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of oncology, targeting cancer cell metabolism has emerged as a promising therapeutic strategy. One of the most prominent metabolic alterations in cancer is the "Warburg effect," a phenomenon characterized by an increased rate of glycolysis even in the presence of ample oxygen. This metabolic shift provides a rationale for the development of antiglycolytic agents. This guide provides a comparative analysis of the efficacy of 2-Deoxy-D-glucose (2-DG), the active form of 2-Deoxy-D-glucose-tetraacetate, against standard-of-care chemotherapy drugs, cisplatin (B142131) and doxorubicin (B1662922).

While direct head-to-head comparative studies benchmarking this compound against a range of standard-of-care drugs are limited in publicly available literature, this guide synthesizes available data on its active form, 2-DG, to provide an objective comparison. 2-DG-tetraacetate is a more lipophilic prodrug of 2-DG, designed for improved cellular uptake, which is then intracellularly converted to 2-DG.

Quantitative Comparison of Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic effects of 2-DG, cisplatin, and doxorubicin on various cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of 2-Deoxy-D-glucose (2-DG) and Cisplatin

Cancer Cell LineDrugIC50 ConcentrationExposure TimeReference
FaDu (Head and Neck)2-DG20 mmol/L24 h[1]
FaDu (Head and Neck)Cisplatin0.5 µmol/L24 h[1]
Ovarian Adenocarcinoma (2008)Cisplatin~1 µM72 h[2]
Cisplatin-Resistant Ovarian (C13*)Cisplatin>10 µM72 h[2]
Various Cell LinesCisplatinHighly variable (µM to mM range)48-72 h[3][4]

Table 2: In Vivo Tumor Growth Inhibition

Cancer ModelTreatmentDosageTumor Growth InhibitionReference
MCF-7 XenograftsDoxorubicinNot Specified20%[5]
MCF-7 XenograftsDoxorubicin + Black CohoshNot Specified57%[5]
KS Kaposi's SarcomaDaunorubicin Conjugate 1Not Specified37.7%[6]
HT-29 Colon CarcinomaDaunorubicin Conjugate 2Not Specified45.7%[6]
U87 Glioblastoma XenograftDichloroacetate (DCA) compoundsNot SpecifiedSignificant inhibition[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of standard protocols used to assess the efficacy of anticancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the experimental drug (e.g., 2-DG-tetraacetate) and a standard-of-care drug (e.g., cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Tumor Growth Inhibition Study

Animal models are essential for evaluating the in vivo efficacy of anticancer drugs.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered with the experimental drug, a standard-of-care drug, or a vehicle control.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated groups to the control group.

Visualizing Molecular Mechanisms and Experimental Workflows

Experimental Workflow for Efficacy Comparison

experimental_workflow Experimental Workflow for Efficacy Comparison cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture drug_treatment_vitro Treatment with 2-DG-tetraacetate vs. Standard Drug cell_culture->drug_treatment_vitro cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) drug_treatment_vitro->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 end Comparative Efficacy Data ic50->end xenograft Xenograft Tumor Model drug_treatment_vivo Systemic Administration of 2-DG-tetraacetate vs. Standard Drug xenograft->drug_treatment_vivo tumor_measurement Tumor Growth Monitoring drug_treatment_vivo->tumor_measurement tgi Calculate Tumor Growth Inhibition tumor_measurement->tgi tgi->end start Start start->cell_culture start->xenograft

Caption: A generalized workflow for comparing the in vitro and in vivo efficacy of an experimental drug with a standard-of-care cancer drug.

Signaling Pathway of 2-Deoxy-D-glucose (2-DG)

2-DG, the active form of 2-DG-tetraacetate, primarily targets the glycolytic pathway.

G_2DG_Pathway Signaling Pathway of 2-Deoxy-D-glucose (2-DG) Glucose Glucose GLUT GLUT Transporter Glucose->GLUT TwoDG 2-DG TwoDG->GLUT HK Hexokinase (HK) GLUT->HK Cellular Uptake G6P Glucose-6-Phosphate HK->G6P Phosphorylation TwoDG6P 2-DG-6-Phosphate HK->TwoDG6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis TwoDG6P->HK Inhibition TwoDG6P->Glycolysis Inhibition ER_Stress ER Stress TwoDG6P->ER_Stress ATP_depletion ATP Depletion Glycolysis->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis ER_Stress->Apoptosis

Caption: 2-DG competitively inhibits glucose uptake and glycolysis, leading to ATP depletion, ER stress, and ultimately apoptosis in cancer cells.

Signaling Pathway of Cisplatin

Cisplatin is a platinum-based chemotherapy drug that primarily induces cell death by damaging DNA.

G_Cisplatin_Pathway Signaling Pathway of Cisplatin Cisplatin Cisplatin Cell_Membrane Cell Membrane Cisplatin->Cell_Membrane Passive Diffusion & Active Transport DNA Nuclear DNA Cell_Membrane->DNA Intracellular Hydrolysis DNA_Adducts DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNA_Adducts Binding DNA_Damage_Response DNA Damage Response (ATR, p53, MAPK) DNA_Adducts->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction DNA_Damage_Response->Apoptosis_Induction

Caption: Cisplatin enters the cell, binds to DNA to form adducts, which triggers a DNA damage response leading to cell cycle arrest and apoptosis.[8][9][10]

Concluding Remarks

Targeting glycolysis with agents like this compound presents a rational approach to cancer therapy, exploiting the metabolic vulnerabilities of tumor cells. The available data suggests that 2-DG can exert cytotoxic effects and potentially sensitize cancer cells to standard chemotherapeutic agents like cisplatin.[1] However, a direct, comprehensive comparison of the efficacy of 2-DG-tetraacetate against a panel of standard-of-care drugs is not yet well-documented in publicly accessible research.

The mechanisms of action are distinct: 2-DG disrupts cellular energy production, while drugs like cisplatin and doxorubicin primarily cause DNA damage.[8][11][12] This difference in mechanism provides a strong rationale for combination therapies, which may offer synergistic effects and help overcome drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of 2-DG-tetraacetate, both as a monotherapy and in combination with existing cancer treatments. Researchers are encouraged to conduct head-to-head comparative studies to establish a clearer benchmark for the efficacy of this promising metabolic inhibitor.

References

Replicating published findings on the antitumoral action of 2-Deoxy-D-glucose-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antitumoral effects of 2-Deoxy-D-glucose-tetraacetate (2-DG-TA) against its parent compound, 2-Deoxy-D-glucose (2-DG), and the conventional chemotherapeutic agent cisplatin (B142131). This analysis is based on published findings and includes detailed experimental protocols and visual representations of the underlying molecular mechanisms to aid in the replication and extension of these studies.

Executive Summary

This compound (2-DG-TA), a lipophilic derivative of the glycolysis inhibitor 2-Deoxy-D-glucose (2-DG), has demonstrated significant cytostatic and cytotoxic activity across various tumor cell lines. Published research indicates that 2-DG-TA is more potent than its parent compound, 2-DG, in inhibiting the growth of tumoral pancreatic islet cells. Furthermore, it has been shown to enhance the chemosensitivity of human melanoma cells to the standard chemotherapeutic drug, cisplatin. The primary mechanism of action for 2-DG-TA is believed to be its intracellular conversion to 2-DG, which subsequently inhibits glycolysis and N-linked glycosylation, leading to cellular stress and death. This guide presents a comparative analysis of the efficacy of these compounds, detailed methodologies for key experiments, and visual diagrams of the implicated signaling pathways and experimental workflows.

Comparative Analysis of Antitumoral Activity

The following tables summarize the quantitative data from published studies, comparing the antitumoral effects of 2-DG-TA, 2-DG, and cisplatin on different cancer cell lines.

CompoundCell LineAssayEndpointResultReference
This compound (2-DG-TA)RINm5F (Tumoral Pancreatic Islet Cells)Cell CountingInhibition of Cell GrowthMore severely affected cell growth than 2-DG at equivalent concentrations. At 0.80 mM, decreased cell number below the initial value.[1]Malaisse WJ, et al. (1998)
2-Deoxy-D-glucose (2-DG)RINm5F (Tumoral Pancreatic Islet Cells)Cell CountingInhibition of Cell GrowthLess effective at inhibiting cell growth compared to 2-DG-TA at equivalent concentrations.Malaisse WJ, et al. (1998)
This compound (2-DG-TA)Human Melanoma CellsNot SpecifiedInhibition of Cell GrowthInhibited cell growth and conferred chemosensitivity to cisplatin.[2]Reinhold U, et al. (2000)
CisplatinHuman Melanoma CellsNot SpecifiedInhibition of Cell GrowthStandard chemotherapeutic agent, activity enhanced by 2-DG-TA.[2]Reinhold U, et al. (2000)

Experimental Protocols

To facilitate the replication of these findings, detailed protocols for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., RINm5F, Human Melanoma cells)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound (2-DG-TA)

  • 2-Deoxy-D-glucose (2-DG)

  • Cisplatin (or other comparative agents)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-DG-TA, 2-DG, and the comparative anticancer agent in complete culture medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include untreated control wells containing medium only.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Following the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflow

The antitumoral action of 2-DG-TA is primarily attributed to its intracellular conversion to 2-DG, which disrupts key metabolic and signaling pathways within cancer cells.

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which 2-DG-TA exerts its anticancer effects.

G cluster_extracellular Extracellular cluster_intracellular Intracellular 2DG_TA 2-DG-TA 2DG_TA_in 2-DG-TA 2DG_TA->2DG_TA_in Passive Diffusion Esterases Esterases 2DG_TA_in->Esterases 2DG 2-DG Esterases->2DG Deacetylation Hexokinase Hexokinase 2DG->Hexokinase N_Glycosylation N-linked Glycosylation 2DG->N_Glycosylation Inhibits 2DG_6P 2-DG-6-P Hexokinase->2DG_6P Glycolysis Glycolysis 2DG_6P->Glycolysis Inhibits ATP_depletion ATP Depletion Glycolysis->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis ER_Stress ER Stress N_Glycosylation->ER_Stress ER_Stress->Apoptosis

Caption: Proposed mechanism of 2-DG-TA antitumoral action.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram outlines the logical flow of a typical in vitro experiment designed to compare the cytotoxic effects of 2-DG-TA with other anticancer agents.

G start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with 2-DG-TA, 2-DG, Cisplatin seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance at 570 nm mtt_assay->measure_abs analyze_data Analyze Data (Calculate % Viability, IC50) measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for in vitro comparative cytotoxicity analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Deoxy-D-glucose-tetraacetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 2-Deoxy-D-glucose-tetraacetate with appropriate personal protective equipment (PPE). The parent compound, 2-Deoxy-D-glucose, is a solid that may cause skin and eye irritation. The tetraacetate derivative should be handled with similar or greater caution.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Protection A dust mask or respirator should be used if there is a risk of generating dust.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Classification : Treat this compound as a hazardous chemical waste. Due to the lack of a specific SDS, it is prudent to handle it with caution.

  • Waste Collection :

    • Collect waste this compound in a designated, leak-proof, and chemically compatible container.

    • Ensure the container is in good condition and has a secure-fitting lid.

    • Do not mix this waste with other incompatible chemicals. It should be stored separately from strong acids, bases, and oxidizing agents.

  • Labeling :

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include the date of accumulation and any known hazard information.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from heat sources or ignition.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.

    • Provide them with all the necessary information about the waste, as indicated on the label.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Wear Appropriate PPE B Collect Waste in a Labeled, Compatible Container A->B C Store in Designated Satellite Accumulation Area B->C D Contact Environmental Health & Safety (EHS) Office C->D E Provide Waste Information D->E F Schedule and Complete Waste Pickup E->F

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and waste disposal procedures. If a Safety Data Sheet for this compound becomes available, its recommendations should be followed.

Essential Safety and Logistics for Handling 2-Deoxy-D-glucose-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides essential, immediate safety and logistical information for handling 2-Deoxy-D-glucose-tetraacetate, including personal protective equipment (PPE) guidelines, step-by-step operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[1][2][3]Protects against splashes and dust particles.
Hand Protection Chemically compatible gloves (e.g., Nitrile rubber).[1][3][4]Prevents skin contact with the chemical. Gloves should be inspected before use and changed if contaminated.
Skin and Body Protection Laboratory coat, long-sleeved, and buttoned.[4]Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary if dust is generated.[1][2]Prevents inhalation of dust particles in poorly ventilated areas or when handling large quantities.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to minimize inhalation of dust.[2]

  • Before use, allow the container of this compound to reach room temperature to prevent condensation.

  • Use appropriate, clean tools (e.g., spatula, weighing paper) for transferring and weighing the compound.

  • Ensure an eyewash station and safety shower are readily accessible.[3]

2. Dissolving the Compound:

  • For in vitro experiments, this compound can be dissolved in a suitable solvent. The choice of solvent will depend on the specific experimental requirements.

  • Add the solvent to the weighed compound slowly and mix gently to ensure complete dissolution.

3. Experimental Use (Cell Culture Example):

  • Introduce the dissolved this compound to the cell culture medium at the desired final concentration.

  • Incubate the cells for the specified period as determined by the experimental protocol. Research has shown that the cytotoxic effects of this compound are concentration and time-dependent.[5]

  • After incubation, proceed with the relevant assays to measure the desired cellular response.

Disposal Plan

All waste materials, including unused compounds, contaminated labware, and solutions, should be handled and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[6]

  • Contaminated Labware: Decontaminate glassware and other reusable equipment thoroughly before reuse. Dispose of single-use plasticware in the appropriate hazardous waste stream.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines.

Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., human breast cancer cell line)

  • Complete cell culture medium

  • This compound

  • Solvent for dissolving the compound (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in the chosen solvent. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with solvent but no compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate cell viability as a percentage relative to the vehicle control.

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug of 2-Deoxy-D-glucose (2-DG). Once it enters the cell, it is believed to be deacetylated by intracellular esterases, releasing 2-DG. 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway.[7][8] The accumulation of 2-DG-6P leads to the inhibition of glycolysis and can induce cellular stress, ultimately leading to cell death in cancer cells.[8]

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal a Don PPE b Work in Ventilated Area a->b c Weigh Compound b->c d Dissolve in Solvent c->d e Treat Cells d->e f Incubate e->f g Perform Assay f->g h Collect Solid Waste g->h i Collect Liquid Waste g->i j Dispose via EHS h->j i->j

Caption: Workflow for the safe handling of this compound.

Signaling_Pathway 2-DG-tetraacetate 2-DG-tetraacetate Intracellular Esterases Intracellular Esterases 2-DG-tetraacetate->Intracellular Esterases Enters Cell 2-Deoxy-D-glucose (2-DG) 2-Deoxy-D-glucose (2-DG) Intracellular Esterases->2-Deoxy-D-glucose (2-DG) Deacetylation Hexokinase Hexokinase 2-Deoxy-D-glucose (2-DG)->Hexokinase Phosphorylation 2-DG-6-Phosphate 2-DG-6-Phosphate Hexokinase->2-DG-6-Phosphate Glycolysis Glycolysis 2-DG-6-Phosphate->Glycolysis Inhibits Cellular Stress Cellular Stress Glycolysis->Cellular Stress Leads to Cell Death Cell Death Cellular Stress->Cell Death

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.